4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 4-(furan-2-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-13-9(12)7(11)5-6(10)8-3-2-4-14-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRDBRKWPFVTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377973 | |
| Record name | 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374063-90-8 | |
| Record name | 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(furan-2-yl)-2,4-dioxobutanoate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester" synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
Abstract
This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of this compound (IUPAC: methyl 4-(furan-2-yl)-2,4-dioxobutanoate), a valuable α,γ-diketoester intermediate in medicinal and materials chemistry. The described methodology is centered on a robust and efficient crossed Claisen condensation reaction between 2-acetylfuran and dimethyl oxalate. This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, summarizes critical process parameters, and outlines essential safety precautions. The synthesis has been designed to be a self-validating system, explaining the causality behind each experimental choice to ensure reproducibility and high yield for researchers, scientists, and professionals in drug development.
Introduction
α,γ-Diketoesters are a class of organic compounds characterized by two ketone functionalities separated by a methylene group, with an adjacent ester group. Their unique structural motif makes them highly versatile precursors for the synthesis of a wide array of complex molecules, including heterocyclic compounds that form the core of many pharmaceutical agents.[1] The target molecule of this guide, this compound (CAS No: 374063-90-8), incorporates a furan ring, a common scaffold in biologically active compounds.[2]
The objective of this document is to provide a detailed and reliable protocol for the synthesis of this compound. The chosen synthetic strategy is the crossed Claisen condensation, a powerful carbon-carbon bond-forming reaction. This method is particularly well-suited for this target due to the specific reactivity of the selected starting materials.[3]
The Synthetic Principle: Crossed Claisen Condensation
The Claisen condensation is a condensation reaction between two esters or an ester and a ketone in the presence of a strong base, resulting in a β-keto ester or a β-diketone, respectively.[4][5] The "crossed" or "mixed" variant of this reaction involves two different carbonyl partners.
Rationale for Method Selection
A successful crossed Claisen condensation hinges on preventing a mixture of products that can arise from self-condensation of both reactants. The reaction is most effective when one of the carbonyl partners is incapable of forming an enolate.[6][7] This synthesis protocol leverages this principle by pairing:
-
2-Acetylfuran : A ketone possessing acidic α-hydrogens on its methyl group, allowing it to be deprotonated by a strong base to form a nucleophilic enolate.[2]
-
Dimethyl Oxalate : An ester that lacks α-hydrogens and therefore cannot self-condense. It serves exclusively as the electrophilic acceptor for the ketone enolate.[1][3]
This strategic pairing directs the reaction toward a single primary product, maximizing yield and simplifying purification. Sodium methoxide is selected as the base because its methoxide anion matches the alkoxy group of the ester, thereby preventing transesterification side reactions.[8][9]
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism, driven to completion by the formation of a highly stabilized enolate of the final product.[1]
-
Enolate Formation : Sodium methoxide abstracts an acidic α-proton from 2-acetylfuran to form a resonance-stabilized enolate.
-
Nucleophilic Attack : The enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate.
-
Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate.
-
Elimination of Leaving Group : The intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group (CH₃O⁻).
-
Irreversible Deprotonation : The resulting product, an α,γ-diketoester, has highly acidic protons on the central methylene group (between the two carbonyls). The methoxide base rapidly and irreversibly deprotonates this position, forming a stable sodium enolate. This final deprotonation step is the thermodynamic driving force that shifts the equilibrium towards the product.
-
Acidic Workup : A final protonation step during acidic workup neutralizes the enolate to yield the final this compound.
Caption: Workflow of the Crossed Claisen Condensation.
Detailed Synthesis Protocol
This protocol describes the synthesis on a laboratory scale. All operations involving sodium methoxide should be conducted under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Quantity | Notes |
| 2-Acetylfuran | 1192-62-7 | 110.11 | 1.0 | 11.01 g (0.10 mol) | Purity >98% |
| Dimethyl Oxalate | 553-90-2 | 118.09 | 1.1 | 12.99 g (0.11 mol) | Purity >99% |
| Sodium Methoxide | 124-41-4 | 54.02 | 1.1 | 5.94 g (0.11 mol) | Or prepare fresh from sodium |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | - | 200 mL | Solvent, <0.005% water |
| Diethyl Ether | 60-29-7 | 74.12 | - | As needed | For extraction |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | As needed | For workup |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | - | As needed | For workup |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | As needed | For drying |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (or inert gas inlet)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Preparation of Base: In the 500 mL three-neck flask equipped with a stirrer, condenser, and dropping funnel, add 150 mL of anhydrous methanol. Carefully add sodium methoxide (5.94 g, 0.11 mol) portion-wise while stirring. Alternative: If using sodium metal, add 2.53 g (0.11 mol) of freshly cut sodium metal in small pieces to the methanol and allow it to react completely until all sodium has dissolved. This reaction is highly exothermic; use an ice bath to control the temperature.
-
Reactant Addition: Once the sodium methoxide solution has cooled to room temperature, add 2-acetylfuran (11.01 g, 0.10 mol) dropwise via the dropping funnel over 10 minutes.
-
Addition of Electrophile: In a separate beaker, dissolve dimethyl oxalate (12.99 g, 0.11 mol) in 50 mL of anhydrous methanol. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Maintain the reaction temperature below 30°C using an ice bath if necessary.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight). A precipitate of the sodium salt of the product may form.[8]
-
Quenching and Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add 100 mL of cold water.
-
Acidification: Acidify the mixture to a pH of ~2 by the slow, dropwise addition of concentrated hydrochloric acid while stirring vigorously in the ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (1 x 50 mL) and saturated sodium chloride solution (brine) (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product, a yellow oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like a benzene-hexane mixture.[8]
Process Parameters and Data Summary
| Parameter | Value/Condition | Rationale |
| Molar Ratio (Ketone:Ester:Base) | 1 : 1.1 : 1.1 | A slight excess of the ester and base ensures complete consumption of the limiting ketone. |
| Solvent | Anhydrous Methanol | Prevents hydrolysis of esters and base; compatible with sodium methoxide. |
| Reaction Temperature | 20-30°C | Mild conditions are sufficient for the condensation and minimize side reactions. |
| Reaction Time | 12-16 hours | Allows the reaction to proceed to completion. |
| Workup pH | ~2 | Ensures complete protonation of the product enolate to yield the neutral diketoester. |
| Expected Yield | 80-90% | This reaction is generally high-yielding.[8] |
Safety and Handling Precautions
-
Sodium Methoxide/Sodium Metal: Highly corrosive and water-reactive. Sodium metal is flammable in air and reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact. Work in a well-ventilated fume hood.
-
Dimethyl Oxalate: Toxic upon ingestion or inhalation. Handle with care.
-
Hydrochloric Acid: Highly corrosive. Handle in a fume hood and wear acid-resistant gloves and eye protection.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The crossed Claisen condensation offers a direct, efficient, and high-yielding pathway for the synthesis of this compound. By carefully selecting reactants where one partner cannot form an enolate and using a non-interfering base, the reaction demonstrates high selectivity for the desired product. The protocol described herein is robust and scalable, providing researchers with a reliable method to access this valuable synthetic intermediate for further applications in chemical and pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 374063-90-8 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 5. youtube.com [youtube.com]
- 6. Chapter 21 notes [web.pdx.edu]
- 7. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. m.youtube.com [m.youtube.com]
physicochemical properties of "4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester"
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(furan-2-yl)-2,4-dioxobutanoate
Introduction
Methyl 4-(furan-2-yl)-2,4-dioxobutanoate, a furan derivative classified as an α,γ-diketo ester, represents a class of organic compounds with significant potential in medicinal chemistry and drug discovery.[1] The presence of the furan ring, an electron-rich heterocycle, combined with a 1,3-dicarbonyl system, imparts unique reactivity and potential for biological activity.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed, field-proven methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking a practical understanding of this versatile synthetic intermediate.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing factors from reaction kinetics to bioavailability. The following table summarizes the known and predicted properties of methyl 4-(furan-2-yl)-2,4-dioxobutanoate.
| Property | Value | Source |
| IUPAC Name | methyl 4-(furan-2-yl)-2,4-dioxobutanoate | [1][2] |
| CAS Number | 374063-90-8 | [2] |
| Molecular Formula | C9H8O5 | [2] |
| Molecular Weight | 196.16 g/mol | [3][4] |
| Boiling Point (Predicted) | 314.6°C at 760 mmHg | [3] |
| Density (Predicted) | 1.328 g/cm³ | [3] |
| Refractive Index (Predicted) | 1.487 | [3] |
| Flash Point (Predicted) | 144.1°C | [3] |
Experimental Determination of Physicochemical Properties
The following sections detail robust protocols for the experimental determination of key physicochemical properties. The causality behind experimental choices is emphasized to ensure methodological soundness.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.
This protocol utilizes a standard melting point apparatus, a reliable method for determining the melting range of a solid organic compound.[6][7]
-
Sample Preparation: A small amount of finely powdered methyl 4-(furan-2-yl)-2,4-dioxobutanoate is introduced into a capillary tube, which is then sealed at one end.[7] The sample is packed to a height of approximately 3 mm by gently tapping the tube.[6]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[8]
-
Heating and Observation: The sample is heated at a controlled rate.[6] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement with a heating rate of about 1-2°C per minute near the expected melting point.[6]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[8]
Solubility Profile
Determining the solubility of a compound in various solvents is crucial for purification, formulation, and understanding its behavior in biological systems.[9] The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[10]
This protocol provides a systematic approach to determining the solubility of methyl 4-(furan-2-yl)-2,4-dioxobutanoate in a range of common solvents.[11][12]
-
Initial Solvent Screening (Water): To a test tube containing approximately 25 mg of the compound, add 0.75 mL of water in portions, shaking vigorously after each addition.[11] Observe for complete dissolution.
-
Acid-Base Solubility: If the compound is insoluble in water, its solubility in acidic and basic solutions is tested to identify potential acidic or basic functional groups.[12]
-
5% Aqueous NaOH: Add 0.75 mL of 5% NaOH solution to a fresh sample. Solubility indicates an acidic functional group.
-
5% Aqueous NaHCO3: Add 0.75 mL of 5% NaHCO3 solution to a fresh sample. Solubility suggests a strongly acidic functional group like a carboxylic acid.
-
5% Aqueous HCl: Add 0.75 mL of 5% HCl solution to a fresh sample. Solubility indicates a basic functional group, such as an amine.[12]
-
-
Organic Solvent Screening: Test the solubility in common organic solvents like ethanol, acetone, and hexane to assess its polarity.[13]
References
- 1. 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester | 374063-90-8 | Benchchem [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. echemi.com [echemi.com]
- 4. 4-(5-Methyl-2-furyl)-2,4-dioxo-butanoic acid | C9H8O5 | CID 510840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. chem.ws [chem.ws]
- 10. youtube.com [youtube.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. quora.com [quora.com]
An In-depth Technical Guide to 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester (CAS 374063-90-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester (CAS 374063-90-8), a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, characteristic reactivity, and explores its potential applications, particularly in drug discovery. The guide is intended to be a valuable resource for researchers and professionals working with furan derivatives and diketo esters, providing both theoretical insights and practical methodologies.
Introduction and Significance
This compound is a bifunctional molecule that incorporates both a furan ring and a β-dicarbonyl moiety. The furan ring is a common scaffold in a multitude of biologically active compounds, contributing to a range of pharmacological effects including antimicrobial, anti-inflammatory, and antitumor activities.[1][2][3][4][5][6][7] The 1,3-diketoester functionality is a highly versatile synthetic intermediate, known for its ability to participate in a wide array of chemical transformations to form more complex molecular architectures.[8] The combination of these two pharmacologically relevant moieties in a single molecule makes this compound a compound of considerable interest for the development of novel therapeutic agents and functional materials.
Chemical Identity and Physicochemical Properties
This section details the fundamental chemical and physical characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 374063-90-8 | [9] |
| Molecular Formula | C₉H₈O₅ | [10] |
| Molecular Weight | 196.16 g/mol | [10] |
| IUPAC Name | methyl 4-(furan-2-yl)-2,4-dioxobutanoate | [9] |
| Synonyms | This compound, Methyl 4-(2-furyl)-2,4-dioxobutanoate | [11] |
| Appearance | White crystalline powder (predicted) | [12] |
| Boiling Point | 314.6 °C at 760 mmHg | [10] |
| Density | 1.328 g/cm³ | [10] |
| Flash Point | 144.1 °C | [10] |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols.[13][14] | N/A |
| Melting Point | 48-54 °C (for the related compound 4-(4-Bromo-phenyl)-4-oxo-butyric acid methyl ester) | [12] |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis Methodology: A Step-by-Step Protocol
The primary synthetic route to this compound is a Claisen condensation reaction between 2-acetylfuran and a dialkyl oxalate, such as diethyl oxalate, in the presence of a strong base like sodium methoxide.[11]
Reaction Principle
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. In this specific synthesis, the α-proton of 2-acetylfuran is deprotonated by the base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate.
Detailed Experimental Protocol
Materials:
-
2-Acetylfuran
-
Diethyl oxalate
-
Sodium methoxide
-
Anhydrous diethyl ether (or THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium methoxide (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of 2-acetylfuran (1 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous diethyl ether.
-
Reaction: Add the solution from the dropping funnel dropwise to the cooled sodium methoxide suspension with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Work-up:
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the interplay of its furan ring and the 1,3-dicarbonyl system.
Keto-Enol Tautomerism
A key feature of the β-dicarbonyl moiety is its existence in a state of equilibrium between the keto and enol tautomeric forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is crucial for the compound's reactivity, as the enol form can act as a nucleophile.
Caption: Keto-enol tautomerism in a β-dicarbonyl compound.
Reactions at the Dicarbonyl Moiety
-
Condensation Reactions: The active methylene group between the two carbonyls is acidic and can be deprotonated to form a stable enolate. This enolate can participate in various condensation reactions, such as the Knoevenagel and Michael reactions, allowing for the introduction of diverse substituents.
-
Cyclization Reactions: The 1,3-dicarbonyl system is a key precursor for the synthesis of various heterocyclic compounds. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to the formation of isoxazoles. These heterocyclic scaffolds are of significant interest in drug discovery.
Reactions of the Furan Ring
The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions, typically at the C5 position. However, the electron-withdrawing nature of the diketoester substituent at the C2 position may deactivate the ring towards electrophilic attack.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Furan Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm). The proton at C5 will be a doublet of doublets, the proton at C3 will be a doublet of doublets, and the proton at C4 will be a triplet.
-
Methylene Protons: A singlet in the region of δ 3.5-4.5 ppm, corresponding to the CH₂ group between the two carbonyls. In the enol form, this signal would be absent, and a vinyl proton signal would appear.
-
Methyl Ester Protons: A sharp singlet around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: Two signals in the downfield region (δ 160-200 ppm) corresponding to the ketone and ester carbonyls.
-
Furan Carbons: Four signals in the aromatic region (δ 110-150 ppm).
-
Methylene Carbon: A signal around δ 45-55 ppm.
-
Methyl Ester Carbon: A signal around δ 50-55 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretching: Strong, distinct absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the ketone and ester carbonyl groups.
-
C-O Stretching: Strong absorption bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the ester and the furan ring.
-
C-H Stretching: Signals for aromatic and aliphatic C-H bonds around 2900-3100 cm⁻¹.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.16 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carbonyl group (-CO), and fragmentation of the furan ring.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a promising candidate for various applications.
Medicinal Chemistry
-
Antimicrobial Agents: Furan derivatives have a well-documented history of antimicrobial activity.[1][4][5] The diketoester moiety can be utilized to synthesize a variety of heterocyclic compounds with potential antibacterial and antifungal properties.
-
Anti-inflammatory Agents: The furan nucleus is present in several compounds with anti-inflammatory properties.[3] The diketoester functionality can serve as a handle for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antitumor Agents: Both furan-containing compounds and diketo esters have been investigated for their anticancer potential.[8][15][16][17] This molecule could serve as a scaffold for the development of new cytotoxic agents.
Materials Science
The reactive nature of the diketoester group makes this compound a potential monomer or cross-linking agent in the synthesis of novel polymers. The furan ring can also be utilized for further functionalization to tailor the properties of the resulting materials.
Safety and Handling
Hazard Identification:
Based on data for similar compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and serious eye irritation.
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a molecule of significant synthetic and potentially biological importance. Its straightforward synthesis via Claisen condensation and the versatile reactivity of its constituent furan and diketoester moieties make it an attractive building block for the creation of a diverse range of more complex molecules. While specific biological data for this compound is currently limited in the public domain, the known activities of related furan derivatives and diketo esters strongly suggest its potential as a scaffold in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to understand and utilize this promising compound in their scientific endeavors.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. ijrti.org [ijrti.org]
- 5. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 8. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. echemi.com [echemi.com]
- 11. This compound | 374063-90-8 | Benchchem [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 15. Synthesis and cytotoxic and antitumor activity of esters in the 1,2-dihydroxy-1,2-dihydroacronycine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antitumor properties of 1,3-diketo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Methyl 4-(furan-2-yl)-2,4-dioxobutanoate
Abstract
This technical guide provides a comprehensive overview of methyl 4-(furan-2-yl)-2,4-dioxobutanoate, a versatile building block in organic synthesis and medicinal chemistry. The furan moiety is a privileged structure, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This guide delves into the synthesis, physicochemical properties, and potential applications of this diketoester, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols, spectroscopic data analysis, and mechanistic insights are provided to equip researchers and scientists with the knowledge required to effectively utilize this compound in their work.
Introduction: The Significance of the Furan Scaffold
The furan ring is a five-membered aromatic heterocycle that serves as a crucial structural component in a vast array of pharmacologically active molecules.[2][4] Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems, like the phenyl group, often leading to improved metabolic stability, bioavailability, and drug-receptor interactions.[2] The versatility of the furan nucleus has led to its incorporation into drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[2][5][6]
Methyl 4-(furan-2-yl)-2,4-dioxobutanoate, with its combination of a furan ring and a β-diketoester functional group, represents a highly valuable synthon for the construction of more complex molecular architectures. The diketoester moiety is particularly reactive and can participate in a wide range of chemical transformations, making it an ideal starting point for the synthesis of novel heterocyclic compounds with potential therapeutic value.
Synthesis and Purification
The most common and efficient method for the synthesis of methyl 4-(furan-2-yl)-2,4-dioxobutanoate is the Claisen condensation reaction.[7][8] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[7]
Synthetic Pathway: Crossed Claisen Condensation
The synthesis involves a crossed Claisen condensation between methyl 2-furoate and methyl acetate. A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium methoxide (NaOMe) is required to deprotonate the α-carbon of methyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 2-furoate.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of methyl 4-(furan-2-yl)-2,4-dioxobutanoate.
Detailed Experimental Protocol
Materials:
-
Methyl 2-furoate
-
Methyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is then added to the flask.
-
Enolate Formation: Methyl acetate (1.2 equivalents) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride in THF at 0 °C. The mixture is stirred at this temperature for 30 minutes, allowing for the formation of the methyl acetate enolate.
-
Claisen Condensation: A solution of methyl 2-furoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Reaction Quenching and Workup: The reaction is carefully quenched by the slow addition of 1M hydrochloric acid at 0 °C until the pH is acidic. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[9]
Causality in Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical because sodium hydride and the enolate intermediate are highly reactive with water.
-
Strong Base: A strong base like sodium hydride is necessary to deprotonate the α-carbon of methyl acetate, which has a relatively high pKa. The formation of the stabilized β-keto ester anion drives the reaction to completion.[8]
-
Acidic Workup: The acidic workup neutralizes the basic reaction mixture and protonates the enolate of the product to yield the final diketoester.
-
Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and any side products.
Physicochemical and Spectroscopic Characterization
Physical Properties
| Property | Value | Source |
| Molecular Formula | C9H8O5 | [10] |
| Molecular Weight | 196.16 g/mol | [11] |
| Appearance | Yellow powder | [11] |
| Boiling Point | 314.6 °C at 760 mmHg | [10] |
| Density | 1.328 g/cm³ | [10] |
| Flash Point | 144.1 °C | [10] |
Spectroscopic Data and Interpretation
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized methyl 4-(furan-2-yl)-2,4-dioxobutanoate.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will exhibit characteristic signals for the furan ring protons, the methylene protons, and the methyl ester protons. The diketoester functionality can exist in equilibrium with its enol tautomer, which will be reflected in the spectrum.
-
Furan Protons: Three distinct signals in the aromatic region (typically δ 6.5-7.8 ppm) corresponding to the protons on the furan ring.
-
Methylene Protons: A singlet or a pair of doublets for the CH₂ group, depending on the tautomeric form.
-
Methyl Protons: A sharp singlet around δ 3.8-3.9 ppm for the methyl ester group.
-
Enol Proton: A broad singlet in the downfield region (δ > 10 ppm) if the enol form is present.
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule.
-
Carbonyl Carbons: Two signals in the downfield region (δ 160-200 ppm) corresponding to the ketone and ester carbonyls.
-
Furan Carbons: Four signals in the aromatic region (δ 110-150 ppm).
-
Methylene Carbon: A signal around δ 45-55 ppm.
-
Methyl Carbon: A signal around δ 50-55 ppm.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
C=O Stretching: Strong, sharp peaks in the region of 1650-1750 cm⁻¹ corresponding to the ketone and ester carbonyl groups.
-
C-O Stretching: Signals in the 1000-1300 cm⁻¹ region.
-
C-H Stretching: Peaks around 2800-3100 cm⁻¹.
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The exact mass should correspond to the calculated value for C9H8O5.[10]
Potential Applications in Drug Discovery
The unique structural features of methyl 4-(furan-2-yl)-2,4-dioxobutanoate make it an attractive starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.
Synthesis of Novel Heterocycles
The diketoester moiety can be readily cyclized with various binucleophiles to form five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines. These scaffolds are prevalent in many approved drugs.
Diagram of Potential Synthetic Transformations
Caption: Potential cyclocondensation reactions to form bioactive heterocycles.
Target-Oriented Synthesis
The furan-containing diketoester can be utilized in the synthesis of targeted inhibitors for various enzymes and receptors implicated in disease. The furan ring can engage in key interactions within a binding pocket, while the rest of the molecule can be elaborated to optimize potency and selectivity. The incorporation of the furan nucleus is a well-established strategy in drug discovery.[4]
Fragment-Based Drug Discovery
As a relatively small and functionalized molecule, methyl 4-(furan-2-yl)-2,4-dioxobutanoate can be used as a fragment in fragment-based drug discovery (FBDD) campaigns. Its ability to be readily modified allows for the rapid exploration of chemical space around an initial fragment hit.
Safety and Handling
Methyl 4-(furan-2-yl)-2,4-dioxobutanoate is expected to be an irritant.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[11]
Conclusion
Methyl 4-(furan-2-yl)-2,4-dioxobutanoate is a valuable and versatile chemical building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Claisen condensation and the reactivity of its diketoester functionality make it an ideal starting point for the creation of diverse and complex molecules. The presence of the furan scaffold, a privileged structure in drug discovery, further enhances its appeal for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications to facilitate its use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. echemi.com [echemi.com]
- 11. 错误页 [amp.chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Foreword: Elucidating the Molecular Architecture
Welcome to a comprehensive exploration of the molecular structure of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester. This guide is designed for the discerning scientific professional, offering a deep dive into the synthesis, spectroscopic characterization, and key structural features of this intriguing furan-containing β-diketoester. As a Senior Application Scientist, my objective is to not only present the data but to also provide the rationale behind the analytical methodologies, empowering you to apply these principles in your own research and development endeavors.
The structural elucidation of a molecule is the cornerstone of understanding its reactivity, biological activity, and potential applications. In this guide, we will dissect the architecture of this compound, a molecule of interest due to the presence of the versatile furan moiety and the reactive 1,3-dicarbonyl system. This combination of functional groups opens avenues for further synthetic transformations and exploration of its pharmacological potential.
We will begin by examining a robust synthetic route to this compound, followed by a detailed analysis of its expected spectroscopic fingerprint. This includes a thorough interpretation of its Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) fragmentation patterns, and Infrared (IR) absorption bands. Finally, we will delve into the critical concept of keto-enol tautomerism, a phenomenon that profoundly influences the chemistry of this and related compounds.
I. Synthesis: A Strategic Approach via Claisen Condensation
The construction of the this compound scaffold is efficiently achieved through a mixed Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, and its application here provides a clear and logical pathway to the target molecule.
Causality of Experimental Choices
The choice of reactants is strategic. 2-Acetylfuran serves as the nucleophilic component after deprotonation at the α-carbon, while dimethyl oxalate acts as the electrophilic partner. A key advantage of using dimethyl oxalate is that it cannot enolize, thus preventing self-condensation and leading to a cleaner reaction profile with a higher yield of the desired product. Sodium methoxide is employed as the base to generate the requisite enolate from 2-acetylfuran. The corresponding methyl ester is targeted by using dimethyl oxalate and sodium methoxide; using diethyl oxalate and sodium ethoxide would yield the ethyl ester.
Experimental Workflow: A Self-Validating System
The following protocol is based on established methodologies for Claisen condensations involving acetylfuran derivatives and dialkyl oxalates.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation of the Alkoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous methanol.
-
Enolate Formation: To this solution, add 2-acetylfuran dropwise at room temperature. The solution will typically develop a color, indicating the formation of the enolate.
-
Condensation Reaction: A solution of dimethyl oxalate in anhydrous methanol is then added slowly to the reaction mixture. The reaction is typically stirred at room temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench and Workup: Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess base.
-
Extraction and Isolation: The product is then extracted from the aqueous phase using an appropriate organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
II. Spectroscopic Characterization: Deciphering the Molecular Signature
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for this purpose.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the furan ring protons, the methylene protons, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5' (furan) | ~7.6-7.8 | dd | J ≈ 1.8, 0.8 Hz | 1H |
| H3' (furan) | ~7.2-7.4 | dd | J ≈ 3.6, 0.8 Hz | 1H |
| H4' (furan) | ~6.6-6.8 | dd | J ≈ 3.6, 1.8 Hz | 1H |
| -CH₂- | ~4.0-4.2 | s | - | 2H |
| -OCH₃ | ~3.8-3.9 | s | - | 3H |
Note: The presence of keto-enol tautomers can lead to the appearance of additional signals, particularly for the methylene and enolic protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbons are expected to appear significantly downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~160-165 |
| C=O (ketone adjacent to furan) | ~180-185 |
| C=O (ketone adjacent to methylene) | ~190-195 |
| C2' (furan) | ~150-155 |
| C5' (furan) | ~145-150 |
| C3' (furan) | ~115-120 |
| C4' (furan) | ~110-115 |
| -CH₂- | ~45-50 |
| -OCH₃ | ~50-55 |
Diagram of the NMR Assignment Logic
Spectroscopic Characterization of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. Among the vast array of heterocyclic compounds, furan derivatives hold a prominent place due to their diverse biological activities and utility as synthetic intermediates. This technical guide provides an in-depth analysis of the spectroscopic properties of a key furan derivative: 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester .
With the molecular formula C₉H₈O₅ and a molecular weight of 196.16 g/mol , this compound presents a unique combination of functional groups, including a furan ring, a β-diketone system, and a methyl ester.[1] Understanding the interplay of these functionalities through spectroscopic analysis is paramount for its identification, purity assessment, and the prediction of its chemical behavior.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. While experimental spectra for this specific compound are not publicly available, this document presents a detailed analysis based on predicted spectroscopic data, grounded in established principles of organic spectroscopy and data from analogous structures. The protocols and interpretations provided herein are designed to serve as a robust framework for the analysis of this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan ring, the methylene group, and the methyl ester. The predicted chemical shifts (in ppm, relative to TMS) in a deuterochloroform (CDCl₃) solvent are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5' (furan) | 7.60 - 7.70 | Doublet of doublets | J ≈ 1.8, 0.8 Hz |
| H-3' (furan) | 7.20 - 7.30 | Doublet of doublets | J ≈ 3.6, 0.8 Hz |
| H-4' (furan) | 6.55 - 6.65 | Doublet of doublets | J ≈ 3.6, 1.8 Hz |
| CH₂ | 4.10 - 4.20 | Singlet | - |
| OCH₃ | 3.85 - 3.95 | Singlet | - |
Expert Interpretation of the Predicted ¹H NMR Spectrum
The furan ring protons are expected to appear in the aromatic region of the spectrum. The proton at the 5'-position (H-5') is predicted to be the most downfield due to the deshielding effect of the adjacent oxygen atom and the carbonyl group. The protons at the 3' and 4' positions will appear further upfield, with their characteristic coupling patterns allowing for unambiguous assignment. The spin-spin coupling constants between the furan protons are a key diagnostic feature of the furan ring system.[2]
The methylene protons (CH₂) are situated between two carbonyl groups, which strongly withdraw electron density, leading to a significant downfield shift. Due to the likely rapid tautomerism between the keto and enol forms in solution, this signal may appear as a sharp singlet. The methyl ester protons (OCH₃) will also be deshielded by the adjacent carbonyl group and are expected to appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are tabulated below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (keto) | 190 - 195 |
| C=O (ester) | 160 - 165 |
| C-2' (furan) | 150 - 155 |
| C-5' (furan) | 145 - 150 |
| C-3' (furan) | 120 - 125 |
| C-4' (furan) | 110 - 115 |
| OCH₃ | 50 - 55 |
| CH₂ | 45 - 50 |
Expert Interpretation of the Predicted ¹³C NMR Spectrum
The carbon signals of the two carbonyl groups are expected to be the most downfield in the spectrum, with the ketone carbonyl appearing at a higher chemical shift than the ester carbonyl. The carbons of the furan ring will resonate in the aromatic region, with the carbon attached to the oxygen (C-2') and the carbon at the 5'-position being the most downfield. The methylene carbon (CH₂) and the methyl ester carbon (OCH₃) will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals.
-
Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Spectrometer Setup : Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming : The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.[3]
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.[5]
-
Data Processing : The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and the chemical shift axis is calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
References
- 1. echemi.com [echemi.com]
- 2. hmdb.ca [hmdb.ca]
- 3. 4-(Furan-2-yl)-2,4-dioxobutanoic acid | C8H6O5 | CID 510839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 5. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 6. METHYL 2,4-DIOXO-4-(2-FURYL)-4-YLBUTANOATE | 374063-90-8 [amp.chemicalbook.com]
An In-depth Technical Guide to Furan-Containing Diketoesters: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
Furan-containing diketoesters represent a class of organic molecules where the stable, electron-rich furan ring is coupled with the versatile β-diketoester functional group. This unique combination confers a suite of valuable chemical and biological properties, positioning these scaffolds as privileged structures in medicinal chemistry and materials science. The furan moiety offers metabolic stability and diverse interaction capabilities, often acting as a bioisostere for phenyl rings, while the β-diketoester group provides a powerful metal-chelating pharmacophore essential for inhibiting a range of metalloenzymes. This guide provides an in-depth exploration of the core synthetic strategies used to construct these molecules, delves into their characteristic chemical reactivity, and offers a mechanistic perspective on their applications, with a particular focus on their role as potent enzyme inhibitors in drug development.
Introduction: The Furan-Diketoester Scaffold - A Privileged Motif
In the landscape of modern drug discovery, the strategic combination of distinct pharmacophoric elements is a cornerstone of rational drug design. The furan ring, a five-membered aromatic heterocycle, is a common feature in numerous pharmacologically active compounds.[1] Its inclusion can enhance binding affinity, selectivity, and overall pharmacokinetic profiles.[2] The furan nucleus is found in a wide array of natural products and approved drugs, where it contributes to antibacterial, antiviral, anticancer, and anti-inflammatory activities.[2][3][4][5]
When this versatile heterocycle is functionalized with a β-diketoester moiety, the resulting scaffold gains a powerful new dimension. The 1,3-dicarbonyl system is renowned for its ability to exist in a dynamic equilibrium between keto and enol tautomers. The enol form, stabilized by an intramolecular hydrogen bond, presents a planar, bidentate ligand capable of strongly chelating divalent metal cations such as Mg²⁺ or Mn²⁺. This chelation is the mechanistic linchpin for the inhibition of numerous metalloenzymes, making the β-diketo acid (and its ester precursors) a validated pharmacophore for targeting viral integrases, polymerases, and other phosphotransferase enzymes.[6]
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this important class of molecules, moving from fundamental synthesis to cutting-edge applications.
Core Synthetic Strategies: Building the Furan-Diketoester Framework
The synthesis of furan-containing diketoesters can be approached from two primary directions: constructing the diketoester moiety onto a pre-formed furan ring or, conversely, forming the furan ring from an acyclic precursor that already contains the diketoester functionality. Modern catalytic methods also offer elegant one-pot solutions.
Strategy 1: Claisen Condensation on a Furan Core
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that creates β-keto esters by coupling two ester molecules in the presence of a strong base.[7][8] For our purposes, a "crossed" Claisen condensation is employed, where a furan-containing ester is reacted with a second, non-furan ester (like diethyl oxalate) to install the second keto-ester group.
Causality and Rationale: This method is robust and relies on well-understood principles of enolate chemistry.[9] The choice of base is critical; sodium ethoxide (NaOEt) is commonly used when ethyl esters are involved to prevent transesterification, a competing side reaction.[7] The reaction is driven to completion by the deprotonation of the newly formed β-diketoester, which is significantly more acidic (pKa ≈ 11) than the starting esters (pKa ≈ 25), making the final deprotonation step thermodynamically favorable.[9]
Experimental Protocol: Synthesis of Ethyl 2-(furan-2-yl)-2,3-dioxopropanoate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (100 mL).
-
Base Formation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reactant Addition: To the sodium ethoxide solution, add a mixture of ethyl furan-2-carboxylate (14.0 g, 100 mmol) and diethyl oxalate (14.6 g, 100 mmol) dropwise at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Strategy 2: Forging the Furan Ring from Acyclic Diketones
Classic named reactions provide reliable methods for synthesizing the furan ring itself from acyclic dicarbonyl precursors.
-
Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. [10][11]To generate a furan-diketoester, one would need to start with a suitably functionalized 1,4,6,7-tetraoxo-ester, which can be complex to synthesize. A more practical adaptation involves using precursors that can be easily converted to the 1,4-dicarbonyl system in situ. [12]* Fiest-Benary Furan Synthesis: This reaction condenses an α-halo ketone with a β-dicarbonyl compound (such as a diketoester) in the presence of a base like ammonia or pyridine. [11]This provides a direct route to highly substituted furan-diketoesters.
Caption: Logical flow of the Fiest-Benary synthesis for furan-diketoesters.
Strategy 3: Gold-Catalyzed Cycloisomerization
Modern organometallic catalysis offers highly efficient and atom-economical routes. A notable example is the AuCl₃-catalyzed cycloisomerization of β-alkynyl β-ketoesters. [13]This reaction proceeds through a 5-exo-dig cyclization, where the enol oxygen of the ketoester attacks the gold-activated alkyne, forming the furan ring directly.
Causality and Rationale: Gold(III) catalysts are powerful π-acids, meaning they readily coordinate with and activate the carbon-carbon triple bond of the alkyne, making it highly electrophilic and susceptible to intramolecular nucleophilic attack by the nearby enol. This method is advantageous due to its mild reaction conditions, high yields, and broad substrate scope. [13]
Chemical Landscape: Reactivity and Physicochemical Properties
Keto-Enol Tautomerism: The Key to Biological Activity
The defining feature of the β-diketoester moiety is its existence as a rapid equilibrium of keto and enol tautomers. The enol form is stabilized by conjugation and a six-membered intramolecular hydrogen-bonded ring. This specific conformation is crucial for its primary biological function: chelating divalent metal ions.
Caption: Equilibrium between keto-enol tautomers and subsequent metal chelation.
The two oxygen atoms of the β-dicarbonyl system act as a bidentate ligand, coordinating to a metal ion to form a stable six-membered chelate ring. This ability to sequester metal ions is the basis for the inhibition of metalloenzymes like HIV-1 integrase. [6]
Reactivity of the Furan Nucleus
The furan ring itself is an electron-rich aromatic system and is significantly more reactive than benzene in electrophilic substitution reactions. [10][14]* Electrophilic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation occur preferentially at the C2 (α) position. This allows for further functionalization of the furan-diketoester scaffold. [11]* Diels-Alder Reaction: Furan can act as a diene in Diels-Alder cycloadditions, typically with electron-deficient dienophiles. [14][15]This reactivity can be exploited to build complex polycyclic structures, although the reaction is often reversible. [16]
Applications in Drug Discovery: A Mechanistic Perspective
The furan-diketoester scaffold is a validated starting point for the development of potent therapeutics, primarily due to the metal-chelating ability of the diketo moiety.
Case Study: Furan-Based Diketo-Acids as HIV-1 Integrase Inhibitors
Caption: Inhibition of HIV-1 IN via metal chelation by a diketo acid inhibitor.
The development of these inhibitors, such as S-1360, played a crucial role in validating integrase as a legitimate antiretroviral drug target. [17]Structure-activity relationship (SAR) studies have shown that digalloyl derivatives attached to a furan ring are particularly potent, with IC₅₀ values in the low micromolar range. [18]
Protocol: HIV-1 Integrase Strand Transfer Inhibition Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM MOPS (pH 7.2), 7.5 mM MgCl₂, 10 mM DTT, and 20 nM of a 5'-end-labeled oligonucleotide substrate mimicking the viral DNA terminus.
-
Enzyme Addition: Add purified recombinant HIV-1 integrase enzyme to a final concentration of 200 nM.
-
Inhibitor Addition: Add the furan-containing diketoester test compound at various concentrations (e.g., from 0.01 µM to 100 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow the 3'-processing reaction to occur, followed by the addition of a target DNA substrate. Incubate for another hour for the strand transfer reaction.
-
Analysis: Stop the reaction by adding a formamide-containing loading buffer with EDTA. Denature the DNA products by heating at 95°C and resolve them on a denaturing polyacrylamide gel.
-
Quantification: Visualize the gel using a phosphorimager. Quantify the bands corresponding to the strand transfer products. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the strand transfer activity by 50%.
Anticancer and Anti-proliferative Agents
The furan nucleus is a component of numerous compounds with promising anticancer activity. [19][20][21]While not always involving a diketoester, these studies highlight the potential of the furan scaffold. For example, certain synthetic furan derivatives have shown potent cytotoxic activities against breast cancer (MCF-7), cervical cancer (HeLa), and colorectal cancer (SW620) cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar and even nanomolar range. [19][20]The mechanism often involves cell cycle arrest at the G2/M phase and the induction of apoptosis. [19]
| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 | [19] |
| Furan-based N-phenyl Triazinone | MCF-7 (Breast) | 2.96 | [19] |
| Substituted Furan Precursor 1 | HeLa (Cervical) | 0.08 | [20] |
| Substituted Furan Derivative 24 | HeLa (Cervical) | 1.15 | [20] |
| Substituted Furan Derivative 24 | SW620 (Colorectal) | 5.86 | [20] |
| Isofuranonaphthoquinone | Various | ~15-30 | [22]|
Table 1: Summary of reported in vitro anti-proliferative activity for selected furan-containing compounds.
Emerging Applications in Materials Science
Beyond pharmaceuticals, the furan scaffold is gaining significant attention as a renewable, bio-based building block for polymers. Dimethyl furan dicarboxylate (FDCA) is a key monomer for synthesizing poly(ethylene furanoate) (PEF), a bio-based alternative to PET. [23]Furan-containing diketoesters could serve as specialty monomers, introducing metal-chelating properties or acting as cross-linking sites within a polymer matrix, potentially leading to functional materials with applications in sensing, catalysis, or controlled-release systems.
Conclusion and Future Directions
Furan-containing diketoesters are a compelling class of molecules that sit at the intersection of classic organic synthesis and modern medicinal chemistry. Their synthesis is achievable through robust and well-established methods, while their biological activity is rooted in a clear, rational mechanism of metal chelation. The proven success of these scaffolds as HIV-1 integrase inhibitors provides a powerful blueprint for targeting other metalloenzymes implicated in a range of human diseases.
Future research will likely focus on expanding the chemical diversity of these scaffolds through late-stage functionalization of the furan ring and exploring their potential in new therapeutic areas. Furthermore, their application as functional monomers in materials science represents an exciting and underexplored frontier. As the demand for both novel therapeutics and sustainable materials continues to grow, the furan-containing diketoester is well-positioned to remain a scaffold of significant scientific and practical importance.
References
- 1. uol.de [uol.de]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. researchgate.net [researchgate.net]
- 6. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 12. KR20160024702A - Synthesis of furan, thiophene, and pyrroles from acetoacetic esters - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Diketo acid pharmacophore. 2. Discovery of structurally diverse inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dicaffeoyl- or digalloyl pyrrolidine and furan derivatives as HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, anticancer activity, and iron affinity of the Actinoplanes metabolite 7,8-dihydroxy-1-methylnaphtho[2,3-c]furan-4,9-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester: Synthesis, Properties, and Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester (CAS Number: 374063-90-8), a furan-containing β-keto ester. While the specific historical context of its initial synthesis is not extensively documented in peer-reviewed literature, this guide elucidates its established synthesis pathway, key chemical properties, and the broader scientific significance of its structural motifs. The document details the mechanistic underpinnings of its synthesis via Claisen condensation and discusses the relevance of the furan ring and β-dicarbonyl functionality in the context of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers interested in the application and further development of this and related compounds.
Introduction and Historical Context
This compound, with the IUPAC name methyl 4-(furan-2-yl)-2,4-dioxobutanoate, is a heterocyclic compound featuring a furan ring linked to a four-carbon chain with two ketone functionalities and a methyl ester group.[1][2] Its molecular formula is C9H8O5.[1][2]
The precise origins of this compound are not detailed in a seminal, peer-reviewed publication. Its first appearance in chemical databases is noted around 2005. This suggests that its initial synthesis may have occurred within a commercial chemical supply company or as part of a broader, unpublished research endeavor. The synthesis of this molecule is a straightforward application of classic organic reactions, specifically the Claisen condensation.
The scientific interest in molecules such as this stems from the versatile chemical reactivity of both the furan nucleus and the β-dicarbonyl system. Furan derivatives are prevalent in a wide array of biologically active compounds and are considered important building blocks in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 374063-90-8 | [1][2] |
| Molecular Formula | C9H8O5 | [1][2] |
| Molecular Weight | 196.16 g/mol | |
| IUPAC Name | methyl 4-(furan-2-yl)-2,4-dioxobutanoate | [2] |
| Appearance | Yellow powder | |
| Boiling Point (Predicted) | 329.9 ± 22.0 °C | |
| Density (Predicted) | 1.274 ± 0.06 g/cm³ | |
| pKa (Predicted) | 5.82 ± 0.46 |
Synthesis Pathway: The Claisen Condensation
The primary and most logical synthetic route to this compound is a crossed Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone, in this case, 2-acetylfuran and a dialkyl oxalate, such as dimethyl oxalate.
Mechanistic Insight
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. The reaction proceeds through the formation of an enolate intermediate.
Diagram 1: General Mechanism of Claisen Condensation
Caption: The three key steps of the Claisen condensation for the synthesis of the target molecule.
Experimental Protocol
The following is a generalized, yet detailed, protocol for the synthesis of this compound based on the principles of the Claisen condensation.
Materials:
-
2-Acetylfuran
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether (Et2O)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide in anhydrous methanol.
-
Addition of Reactants: A solution of 2-acetylfuran and dimethyl oxalate in anhydrous diethyl ether is added dropwise to the stirred base solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The reaction mixture is stirred for several hours at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic. The aqueous layer is extracted with diethyl ether or another suitable organic solvent.
-
Purification: The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Diagram 2: Experimental Workflow for Synthesis
Caption: A simplified flowchart of the synthetic and purification process.
Scientific and Industrial Relevance
While specific applications for this compound are not widely reported, its structural components suggest potential utility in several areas of chemical research and development.
The Furan Moiety in Drug Discovery
The furan ring is a key structural element in numerous natural products and synthetic pharmaceuticals. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Furan-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
The Versatility of β-Keto Esters
The β-keto ester functionality is a valuable synthetic intermediate. The acidic α-proton between the two carbonyl groups can be readily removed to form a stabilized enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. This allows for the elaboration of the molecule into more complex structures, such as heterocyclic systems or other functionalized derivatives. For instance, β-keto esters are common precursors in the synthesis of pyrimidines, pyrazoles, and other heterocyclic scaffolds of medicinal interest.
Future Directions
The lack of extensive research on this compound presents an opportunity for further investigation. Key areas for future exploration include:
-
Biological Screening: A systematic evaluation of the compound's biological activity against a panel of targets, including enzymes, receptors, and microbial strains, could uncover potential therapeutic applications.
-
Derivative Synthesis: The reactivity of the β-keto ester moiety can be exploited to synthesize a library of derivatives. These new compounds could then be screened for enhanced biological activity or novel material properties.
-
Polymer Chemistry: Furan-containing monomers can be used in the synthesis of polymers with unique thermal and mechanical properties. The potential of this compound as a monomer or a precursor to a monomer could be investigated.
Conclusion
This compound is a readily accessible compound through the well-established Claisen condensation. While its own history and applications are not yet fully explored, its constituent furan and β-keto ester functionalities position it as a molecule of interest for synthetic and medicinal chemists. This guide provides the foundational knowledge for researchers to understand its synthesis and to envision its potential in the development of new chemical entities with valuable properties.
References
An In-depth Technical Guide to the Reactivity of the Furan Ring in Diketoesters
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of the furan ring when incorporated into diketoester frameworks. The presence of two electron-withdrawing ester groups significantly modulates the inherent aromaticity and reactivity of the furan nucleus, leading to unique chemical behaviors that are of profound interest to researchers, scientists, and drug development professionals. This document will delve into the synthesis of furan-based diketoesters and analyze their susceptibility to cycloaddition reactions, nucleophilic attack, and reduction, supported by mechanistic insights and detailed experimental protocols.
Introduction: The Furan Ring in the Context of Diketoesters
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in organic synthesis due to its versatile reactivity.[1] Its aromatic character, arising from the delocalization of six π-electrons, renders it susceptible to a variety of transformations. However, the introduction of two electron-withdrawing ester groups, which constitute a diketoester functionality, dramatically alters the electronic landscape of the furan ring. This perturbation of electron density away from the heterocyclic core deactivates the ring towards classical electrophilic aromatic substitution, a hallmark reaction of furan itself, while simultaneously activating it for other, less conventional reaction pathways.[2][3] This guide will elucidate the synthetic strategies to access these valuable building blocks and subsequently explore their unique reactivity profile.
Synthesis of Furan-Based Diketoesters
The construction of the furan-diketoester scaffold can be achieved through several synthetic routes. A prevalent and efficient method involves the reaction of sulfonium acylmethylides with acetylenic esters.[4] This approach allows for the regiospecific synthesis of polysubstituted furans bearing one to three carboxylate groups.
Synthesis of Dialkyl Furan-3,4-dicarboxylates
A robust method for the preparation of dialkyl furan-3,4-dicarboxylates involves the tandem reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates.[4] This one-pot procedure proceeds through a sequence of Michael addition, intramolecular nucleophilic addition, a 4π ring-opening, another intramolecular Michael addition, and finally, elimination to afford the desired furan.[4]
Experimental Protocol: Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate [4]
-
Reaction Setup: To a solution of dimethylsulfonium-2-oxo-2-phenylethylide (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) is added dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol).
-
Reaction Conditions: The reaction mixture is stirred at 80 °C under a nitrogen atmosphere for 2 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure dimethyl 2-phenylfuran-3,4-dicarboxylate.
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| Dimethylsulfonium-2-oxo-2-phenylethylide | DMAD | Dimethyl 2-phenylfuran-3,4-dicarboxylate | 81 |
| Dimethylsulfonium-2-(4-chlorophenyl)-2-oxoethylide | DMAD | Dimethyl 2-(4-chlorophenyl)furan-3,4-dicarboxylate | 78 |
| Dimethylsulfonium-2-(4-methylphenyl)-2-oxoethylide | DMAD | Dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate | 85 |
Synthesis of Furan-2,3-dicarboxylate Esters from Biomass
An alternative and green approach to furan dicarboxylates utilizes biomass-derived starting materials. For instance, esters of furan-2,3-dicarboxylic acid can be synthesized from galactaric acid, a derivative of marine biomass, through a one-pot reaction with an alcohol under acidic conditions.[5][6]
Experimental Protocol: Synthesis of Dibutyl Furan-2,3-dicarboxylate [5][6]
-
Reaction Setup: In a Dean-Stark apparatus, galactaric acid (14 mmol) is suspended in butanol (324 mmol). p-Xylene (33 mmol) is added as a water-entraining agent.
-
Reaction Conditions: The suspension is heated to reflux, and concentrated sulfuric acid (40 wt % relative to galactaric acid) is added. The reaction is maintained at reflux for 10 hours.
-
Workup and Purification: After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, which is a mixture of 2,3- and 2,5-dicarboxylate isomers, is purified by flash chromatography.
Reactivity of the Furan Ring in Diketoesters
The presence of two ester functionalities significantly deactivates the furan ring towards electrophilic attack. Conversely, this electron deficiency enhances its reactivity in other transformations, most notably cycloaddition reactions and nucleophilic substitutions.
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. While furan itself is a reactive diene, the introduction of electron-withdrawing groups, such as esters, decreases its reactivity in this [4+2] cycloaddition.[2][3] This is due to the lowering of the Highest Occupied Molecular Orbital (HOMO) energy of the furan ring, which reduces the orbital overlap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[7]
Despite this reduced reactivity, furan dicarboxylates can still participate in Diels-Alder reactions, particularly with highly reactive dienophiles and under forcing conditions. The reaction often exhibits high stereoselectivity, favoring the formation of the exo adduct due to thermodynamic control.[8]
Diagram: Diels-Alder Reactivity of Furans
Caption: Relative reactivity of furan and furan diketoester in Diels-Alder reactions.
Nucleophilic Aromatic Substitution
Unsubstituted furan is generally unreactive towards nucleophiles.[9] However, the strong electron-withdrawing nature of the diketoester groups can render the furan ring susceptible to nucleophilic aromatic substitution (SNAr). The presence of these deactivating groups helps to stabilize the negatively charged Meisenheimer-like intermediate formed during the nucleophilic attack.[9]
This reactivity opens up avenues for the introduction of a variety of nucleophiles onto the furan core, a transformation that is not feasible with electron-rich furans.
Diagram: Nucleophilic Aromatic Substitution on Furan Diketoester
References
- 1. scribd.com [scribd.com]
- 2. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 4. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
- 5. Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]
An In-depth Technical Guide to the Claisen Condensation for Diketoester Synthesis
Authored by: [Your Name/Department]
Senior Application Scientist
Abstract
The Claisen condensation stands as a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-ketoesters and β-diketones—key structural motifs in numerous pharmaceuticals and natural products.[1][2][3] This guide provides an in-depth exploration of the Claisen condensation mechanism, with a specific focus on its application in the synthesis of diketoesters. We will dissect the critical mechanistic steps, explore the causality behind experimental choices, and provide actionable protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Diketoesters
Diketoesters, characterized by the presence of two keto groups and an ester functionality, are versatile intermediates in organic synthesis.[4][5] Their unique structural arrangement allows for a variety of subsequent transformations, including alkylation, hydrolysis, and decarboxylation, to yield complex molecular architectures.[6] The 1,2-dicarbonyl motif, a key feature in many diketoesters, is prevalent in numerous bioactive natural products and pharmaceuticals.[4][7] The Claisen condensation provides a direct and efficient route to these valuable compounds.
The Core Mechanism of the Claisen Condensation
The Claisen condensation is a base-catalyzed reaction between two ester molecules, or an ester and another carbonyl compound, to form a β-keto ester or a β-diketone.[1][2] The reaction fundamentally requires at least one of the reactants to be enolizable, meaning it must possess an α-hydrogen that can be abstracted by a base to form a stable enolate anion.[1][2]
The mechanism can be delineated into four key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from an ester molecule, resulting in the formation of a resonance-stabilized enolate anion.[1][2]
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule. This step forms a tetrahedral intermediate.[8]
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, expelling an alkoxide leaving group and reforming the carbonyl double bond. This results in the formation of the β-keto ester.[1][9]
-
Deprotonation of the Product: The newly formed β-keto ester is more acidic than the starting ester. The alkoxide generated in the previous step deprotonates the β-keto ester, forming a highly resonance-stabilized enolate. This final, essentially irreversible deprotonation is the thermodynamic driving force for the entire reaction.[10][11]
-
Protonation: An acidic workup is required in the final step to neutralize the enolate and any remaining base, yielding the final β-keto ester or β-diketone product.[1][2]
Visualizing the Mechanism
Caption: The five-step mechanism of the Claisen condensation.
Experimental Considerations: A Scientist's Perspective
The success of a Claisen condensation hinges on careful selection of reagents and reaction conditions. Here, we delve into the causality behind these critical choices.
3.1. The Crucial Role of the Base
The choice of base is paramount and must satisfy two key criteria: it must be strong enough to deprotonate the ester, and it must not interfere with the reaction through competing nucleophilic substitution or addition pathways.[1][2]
-
Alkoxide Bases: The most common choice is the sodium alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).[1][10] This is a self-validating system; if the alkoxide acts as a nucleophile and attacks the ester carbonyl (a process called transesterification), the starting material is simply regenerated.[9][10][12]
-
Stronger, Non-Nucleophilic Bases: For "crossed" Claisen condensations, where two different esters are used, a non-nucleophilic base like lithium diisopropylamide (LDA) may be employed.[1][10] LDA is particularly useful when only one of the esters is enolizable, preventing self-condensation of the enolizable ester.[1] However, LDA is generally not used in classic Claisen condensations as it can also enolize the electrophilic ester.[1] Stronger bases like sodium amide or sodium hydride can often increase the reaction yield.[3][13]
3.2. Substrate Scope and Variations for Diketoester Synthesis
The standard Claisen condensation between two identical ester molecules yields a β-ketoester. To synthesize a diketoester, specific variations of the Claisen condensation are employed.
-
Crossed Claisen Condensation: This variation involves the reaction between an enolizable ester or ketone and a non-enolizable ester.[3][13] For diketoester synthesis, a common strategy is to use an enolizable ketone and a non-enolizable ester such as diethyl oxalate or diethyl carbonate.[14] This approach directs the reaction towards the desired diketoester product.
-
The Dieckmann Condensation: Intramolecular Synthesis of Cyclic Diketoesters: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-ketoester.[1][15][16][17][18][19] This is a powerful method for constructing five- and six-membered rings, which are prevalent in many biologically active molecules.[15][16][17] The mechanism is analogous to the intermolecular Claisen condensation.
Visualizing the Dieckmann Condensation Workflow
Caption: The workflow of the Dieckmann condensation for cyclic diketoester synthesis.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction conditions may be necessary for specific substrates.
4.1. General Protocol for Crossed Claisen Condensation for Diketoester Synthesis
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the non-enolizable ester (e.g., diethyl oxalate, 1.2 equivalents) to a suitable anhydrous solvent (e.g., ethanol).
-
Base Addition: Slowly add the alkoxide base (e.g., sodium ethoxide, 1.1 equivalents) to the solution at room temperature under a nitrogen atmosphere.
-
Substrate Addition: Add the enolizable ketone (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold dilute acid (e.g., 1 M HCl) to neutralize the excess base and protonate the enolate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
4.2. General Protocol for Dieckmann Condensation
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the diester (1.0 equivalent) in an anhydrous solvent (e.g., toluene or ethanol).
-
Base Addition: Prepare a solution of the alkoxide base (e.g., sodium ethoxide, 1.1 equivalents) in the corresponding alcohol and add it dropwise to the diester solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully add dilute acid to neutralize the base.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting cyclic β-ketoester by distillation or column chromatography.
Data Presentation: Key Reaction Parameters
| Parameter | Classic Claisen | Crossed Claisen | Dieckmann Condensation |
| Reactants | Two identical enolizable esters | One enolizable ester/ketone and one non-enolizable ester | One diester molecule |
| Base | Alkoxide corresponding to ester | Alkoxide or non-nucleophilic base (e.g., LDA) | Alkoxide corresponding to ester |
| Product | β-ketoester | Diketoester or β-ketoester | Cyclic β-ketoester |
| Key Feature | Self-condensation | Directed condensation | Intramolecular cyclization |
Conclusion
The Claisen condensation and its intramolecular variant, the Dieckmann condensation, are indispensable tools for the synthesis of diketoesters. A thorough understanding of the underlying mechanism and the rationale behind the choice of reagents and reaction conditions is crucial for the successful application of these reactions in a research and drug development setting. By leveraging the principles outlined in this guide, scientists can effectively design and execute synthetic strategies to access a wide range of valuable diketoester building blocks.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 4. Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aklectures.com [aklectures.com]
- 7. journals.umt.edu.pk [journals.umt.edu.pk]
- 8. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 9. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 13. Claisen Condensation [organic-chemistry.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. fiveable.me [fiveable.me]
- 16. grokipedia.com [grokipedia.com]
- 17. scienceinfo.com [scienceinfo.com]
- 18. Dieckmann Condensation [organic-chemistry.org]
- 19. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles from 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
Introduction: The Strategic Value of a Furan-Based Synthon
In the landscape of modern medicinal chemistry and drug development, the furan scaffold is a cornerstone.[1][2] Its prevalence in pharmacologically active compounds stems from its unique electronic properties and its ability to act as a versatile synthetic intermediate.[1][2] When incorporated into more complex heterocyclic systems, the furan moiety can significantly influence a molecule's biological activity, enhancing receptor binding affinity and optimizing pharmacokinetic profiles.[2]
This guide focuses on a particularly valuable and versatile building block: 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester (1) . This compound, characterized by its furan ring linked to a 1,3-dicarbonyl system, is an exemplary precursor for the synthesis of a diverse array of heterocycles. Its dual reactivity, stemming from the γ-keto acid and β-ketoester functionalities, allows for controlled cyclocondensation reactions to generate key heterocyclic cores such as pyridazinones, pyrazoles, and isoxazoles. These resulting structures are of high interest in drug discovery, with applications ranging from anti-inflammatory to anticancer agents.
This document serves as a detailed guide for researchers, providing not only step-by-step protocols but also the underlying mechanistic principles for the synthesis of these important heterocyclic families from a common, readily accessible starting material.
Synthesis of 6-(Furan-2-yl)pyridazin-3(2H)-one (2)
The synthesis of the pyridazinone ring system from a γ-ketoester is a classic and efficient cyclocondensation reaction. The reaction of this compound (1) with hydrazine hydrate proceeds through the formation of an intermediate hydrazone at the more reactive ketone, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, leading to cyclization and elimination of methanol.
Reaction Mechanism: Pyridazinone Formation
The mechanism involves two key steps. First, the hydrazine reacts with the ketone at the 4-position to form a hydrazone. Subsequently, the terminal nitrogen of the hydrazone attacks the ester carbonyl, leading to a cyclic intermediate which then eliminates methanol to form the stable pyridazinone ring.
Caption: Mechanism for Pyridazinone Synthesis.
Experimental Protocol: Synthesis of 6-(Furan-2-yl)pyridazin-3(2H)-one (2)
This protocol is adapted from established procedures for the synthesis of pyridazinones from γ-ketoesters.[3]
Materials:
-
This compound (1)
-
Hydrazine hydrate (80% solution)
-
Methanol
-
Sodium acetate (optional, as a mild base)
-
Deionized water
-
Dichloromethane (for extraction)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound (1) in methanol.
-
Add 1.2 equivalents of hydrazine hydrate to the solution. If desired, 0.1 equivalents of sodium acetate can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol under reduced pressure.
-
Add deionized water to the residue, which may cause the product to precipitate. If an oil forms, proceed to extraction.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
| Parameter | Condition |
| Reactants | This compound, Hydrazine hydrate |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification | Recrystallization or Column Chromatography |
Synthesis of Methyl 5-(Furan-2-yl)-1H-pyrazole-3-carboxylate (3)
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][4] In the case of this compound (1) , the β-ketoester moiety readily reacts with hydrazine to form the pyrazole ring. The reaction typically proceeds by initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization via attack of the second hydrazine nitrogen on the ester carbonyl, and subsequent dehydration.
Reaction Mechanism: Knorr Pyrazole Synthesis
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons of the β-ketoester, typically the more electrophilic ketone. This is followed by a cyclization step where the other nitrogen atom of the hydrazine attacks the remaining carbonyl group (the ester). A dehydration step then leads to the formation of the aromatic pyrazole ring.[1]
References
Application Notes and Protocols for 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester in Medicinal Chemistry
Introduction: Unveiling the Potential of a Furan-Based Diketo Acid
The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1][2] Its unique electronic and steric properties often enhance biological activity and improve pharmacokinetic profiles.[1] Within the vast landscape of furan-containing molecules, 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester, a β-diketo acid derivative, represents a compound of significant interest for drug discovery and development. The diketo acid moiety is a known pharmacophore, notably recognized for its inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication.[2][3] This unique combination of a furan ring and a diketo acid functional group suggests a spectrum of potential therapeutic applications, including antiviral, antimicrobial, anti-inflammatory, and anticancer activities.[1][4][5]
This comprehensive guide provides detailed protocols for the synthesis, purification, and characterization of this compound. Furthermore, it outlines robust, field-proven methodologies for evaluating its potential biological activities, empowering researchers to explore the full therapeutic potential of this promising compound.
PART 1: Synthesis and Characterization
A reliable and reproducible synthesis is the cornerstone of any medicinal chemistry campaign. The following protocol details the synthesis of this compound via a Claisen condensation reaction, a classic and efficient method for the formation of β-keto esters.
Protocol 1: Synthesis of this compound
This protocol is based on the established principles of the Claisen condensation reaction.
Materials:
-
2-Acetylfuran
-
Dimethyl oxalate
-
Sodium methoxide (solid or freshly prepared from sodium metal and anhydrous methanol)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend sodium methoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Reactants: Dissolve 2-acetylfuran (1.0 equivalent) and dimethyl oxalate (1.1 equivalents) in anhydrous diethyl ether. Add this solution dropwise to the stirred suspension of sodium methoxide at room temperature.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the reaction and neutralize the excess base until the pH is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Pack the column with silica gel in a hexane/ethyl acetate solvent system (e.g., starting with 9:1 hexane/ethyl acetate).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane.
-
Collect the fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
-
-
Characterization:
-
¹H NMR and ¹³C NMR: Record the NMR spectra of the purified product to confirm its structure.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound.
-
Expected Characterization Data:
-
¹H NMR (CDCl₃): δ (ppm) ~7.6 (m, 1H, furan-H), ~7.2 (m, 1H, furan-H), ~6.5 (m, 1H, furan-H), ~4.0 (s, 2H, -CH₂-), 3.9 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃): δ (ppm) ~190, ~180, ~160, ~152, ~147, ~120, ~113, ~53, ~45.
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₉H₈O₅: 197.04.
| Compound Property | Value |
| Molecular Formula | C₉H₈O₅ |
| Molecular Weight | 196.16 g/mol |
| Appearance | Solid |
PART 2: Biological Activity Profiling
The unique structural features of this compound suggest a range of potential biological activities. The following protocols provide standardized assays to screen for antiviral, anticancer, antimicrobial, and anti-inflammatory properties.
Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay
Given that diketo acids are a known class of HIV-1 integrase inhibitors, this assay is a primary screen for the antiviral potential of the title compound.[2][3] This protocol is adapted from commercially available HIV-1 integrase assay kits.[6]
Principle:
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase, where the viral DNA is integrated into a target DNA sequence. The assay utilizes a donor DNA substrate (representing the viral DNA) and a target DNA substrate. The integrase-mediated ligation of these substrates is detected, and the inhibition of this process by the test compound is quantified.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor substrate DNA (biotin-labeled)
-
Target substrate DNA (labeled with a detectable tag, e.g., DIG)
-
Streptavidin-coated microplates
-
Assay buffer
-
Wash buffer
-
Blocking buffer
-
Anti-tag antibody conjugated to an enzyme (e.g., HRP)
-
Enzyme substrate (e.g., TMB)
-
Stop solution
-
Known HIV-1 integrase inhibitor (e.g., Raltegravir) as a positive control
-
This compound (test compound)
-
Microplate reader
Procedure:
-
Plate Preparation: Add the biotin-labeled donor substrate DNA to the streptavidin-coated microplate wells and incubate to allow for binding. Wash the wells to remove unbound DNA.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow it to bind to the donor DNA.
-
Inhibitor Addition: Add serial dilutions of the test compound and the positive control to the wells. Include a vehicle control (DMSO).
-
Strand Transfer Reaction: Add the labeled target DNA to initiate the strand transfer reaction and incubate.
-
Detection:
-
Wash the wells to remove unreacted components.
-
Add the enzyme-conjugated anti-tag antibody and incubate.
-
Wash the wells again.
-
Add the enzyme substrate and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of integrase activity) by plotting the percentage of inhibition against the log of the compound concentration.
-
Experimental Workflow for HIV-1 Integrase Assay
Caption: Workflow for the in vitro HIV-1 Integrase Strand Transfer Assay.
Protocol 3: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3] It is widely used to screen for the cytotoxic effects of potential anticancer compounds.
Principle:
Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
This compound (test compound)
-
Known anticancer drug (e.g., Doxorubicin) as a positive control
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control. Replace the medium in the wells with fresh medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.
-
MTT Assay Workflow
References
Application Notes & Protocols: Exploring the Potential of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester in Drug Discovery as a Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale
In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds with therapeutic potential is of paramount importance. The compound 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester emerges as a molecule of significant interest, not from a history of established biological activity, but from the inherent potential suggested by its chemical architecture. This molecule belongs to the class of 2,4-diketo esters, a scaffold known to be present in numerous biologically active compounds and natural products, making it a privileged structure in medicinal chemistry.[1][2] The presence of the furan ring, a heterocyclic moiety found in various approved drugs, further enhances its potential for biological interaction.[3][4][5][6][7]
Histone Acetyltransferases (HATs) are a critical class of enzymes that regulate gene expression through the acetylation of lysine residues on histone tails, a key mechanism in epigenetics.[8] The dysregulation of HAT activity is implicated in a multitude of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[8][9] Small molecule inhibitors of HATs can modulate gene expression, offering a promising avenue for the treatment of these pathologies.[9][10]
The 2,4-dioxo-butyric acid moiety within our subject compound is a key pharmacophore that suggests a potential for enzyme inhibition, possibly through chelation of metal ions in an enzyme's active site or by acting as a mimic of endogenous substrates. This structural alert, combined with the broader therapeutic interest in HAT inhibitors, forms the basis of this application note. We hypothesize that this compound may function as a novel inhibitor of Histone Acetyltransferases.
This document provides a comprehensive guide for researchers to explore this hypothesis, detailing protocols for initial screening, cellular validation, and preliminary mechanism of action studies.
I. Primary Biochemical Screening: In Vitro HAT Inhibition Assay
The first step in evaluating the potential of a novel compound as a HAT inhibitor is to perform a direct enzymatic assay. This allows for the precise measurement of the compound's effect on the catalytic activity of a purified HAT enzyme, such as p300/CBP-Associated Factor (PCAF).[11] A variety of assay formats are available, including radiometric, colorimetric, and fluorescence-based methods.[8][9][10] For high-throughput screening, a fluorescence-based assay is often preferred due to its sensitivity and ease of use.[11][12]
Principle of the Assay
This protocol describes a fluorescence-based HAT assay. The HAT enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a histone peptide substrate. This reaction produces an acetylated peptide and free coenzyme A (CoA-SH). The free CoA-SH then reacts with a developer to produce a fluorescent product, which can be quantified to determine the enzyme's activity.[13] A decrease in fluorescence in the presence of the test compound indicates inhibition of the HAT enzyme.
Experimental Workflow: Primary HAT Inhibition Screen
Caption: Workflow for the primary in vitro HAT inhibition assay.
Detailed Protocol: In Vitro HAT Inhibition Assay
Materials:
-
HAT Assay Kit (containing assay buffer, recombinant HAT enzyme (e.g., PCAF), Histone H3 peptide, Acetyl-CoA, and a fluorescent developer)
-
This compound (test compound)
-
DMSO (vehicle)
-
Known HAT inhibitor (e.g., Anacardic Acid, as a positive control)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of each compound dilution.
-
Positive Control Wells: Add 5 µL of a known HAT inhibitor at a concentration expected to give >80% inhibition.
-
Vehicle Control (100% Activity) Wells: Add 5 µL of assay buffer with the same final DMSO concentration as the test wells.
-
No Enzyme Control (Background) Wells: Add 5 µL of assay buffer.
-
-
Enzyme Addition: To all wells except the "No Enzyme Control," add 45 µL of the diluted HAT enzyme solution. To the "No Enzyme Control" wells, add 45 µL of assay buffer.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing the Histone H3 peptide and Acetyl-CoA according to the kit manufacturer's instructions. Add 50 µL of the substrate mix to all wells.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Development: Stop the reaction and add the fluorescent developer as per the kit's protocol. Incubate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[13]
Data Analysis and Interpretation
The percentage of inhibition is calculated as follows: % Inhibition = 100 * [1 - (Fluorescence_Test - Fluorescence_Background) / (Fluorescence_Vehicle - Fluorescence_Background)]
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound | Hypothetical IC50 (µM) |
| This compound | 5.2 |
| Anacardic Acid (Positive Control) | 15.8 |
This table presents hypothetical data for illustrative purposes.
II. Secondary Cellular Assay: Chromatin Hyperacetylation Inhibition (ChHAI) Assay
Following a positive result in the biochemical screen, it is crucial to determine if the compound can inhibit HAT activity within a cellular context.[14] The Chromatin Hyperacetylation Inhibition (ChHAI) assay is a robust method for this purpose.[15] This assay utilizes a Histone Deacetylase (HDAC) inhibitor to induce a state of histone hyperacetylation. A potent HAT inhibitor will counteract this effect.[14]
Principle of the Assay
Cells are first treated with an HDAC inhibitor to increase the overall levels of histone acetylation. Subsequently, the cells are co-treated with the test compound. The levels of specific histone acetylation marks (e.g., H3K9ac, H3K18ac) are then quantified by Western blotting. A reduction in the HDACi-induced hyperacetylation indicates cellular HAT inhibitory activity.[14][15]
Experimental Workflow: ChHAI Assay
Caption: Workflow for the Chromatin Hyperacetylation Inhibition (ChHAI) assay.
Detailed Protocol: ChHAI Assay
Materials:
-
Human cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
HDAC inhibitor (e.g., Trichostatin A - TSA)
-
This compound
-
Lysis buffer, protease inhibitors
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Treat cells with an HDAC inhibitor (e.g., 500 nM TSA) for 4-6 hours to induce hyperacetylation.
-
Co-treat with a dose-response range of this compound (e.g., 1 µM to 50 µM) for the final 4 hours of HDACi treatment. Include a vehicle-only control.
-
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclear fraction and extract histone proteins.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the specific histone acetylation mark of interest.
-
Incubate with a primary antibody for total histone H3 as a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the image using a digital imaging system. Quantify the band intensities.
Data Analysis and Interpretation
Normalize the intensity of the acetylated histone band to the total histone H3 band for each sample. Compare the normalized values of the compound-treated samples to the HDACi-only treated sample to determine the extent of inhibition of hyperacetylation.
III. Elucidating the Mechanism of Action
Understanding how a compound inhibits its target enzyme is a critical step in drug development.[16][17] Mechanism of action (MOA) studies can determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrates (histone peptide and Acetyl-CoA).[17]
Principle of Kinetic Studies
Enzyme kinetics are studied by measuring the initial reaction velocity at various concentrations of one substrate while keeping the concentration of the other substrate constant. This is repeated for different fixed concentrations of the inhibitor. The data is then plotted using methods like Lineweaver-Burk plots to visualize the inhibition pattern.[16]
-
Competitive Inhibition: Inhibitor binds only to the free enzyme, often at the active site. The apparent Km increases, while Vmax remains unchanged.
-
Non-competitive Inhibition: Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. Vmax decreases, while Km remains unchanged.
-
Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease.
Signaling Pathway Perturbation
Caption: Hypothesized mechanism of HAT inhibition and its downstream cellular effects.
Protocol: Enzyme Kinetic Analysis
Procedure:
-
Perform the in vitro HAT assay as described in Section I.
-
Varying Histone Peptide Concentration:
-
Set up reactions with a fixed, saturating concentration of Acetyl-CoA.
-
Use a range of Histone H3 peptide concentrations (e.g., 0.2x to 5x the known Km).
-
Perform these measurements in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound (e.g., at its IC50 and 2x IC50).
-
-
Varying Acetyl-CoA Concentration:
-
Set up reactions with a fixed, saturating concentration of the Histone H3 peptide.
-
Use a range of Acetyl-CoA concentrations.
-
Perform these measurements in the absence and presence of the inhibitor as described above.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each condition.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition with respect to each substrate.
-
Conclusion
The protocols and application notes provided herein offer a structured and scientifically rigorous framework for the initial evaluation of this compound as a potential Histone Acetyltransferase inhibitor. While the biological activity of this specific compound is yet to be empirically determined, its chemical structure, belonging to the 2,4-diketo ester class, provides a strong rationale for its investigation. Successful validation through these assays would establish this molecule as a novel scaffold for the development of epigenetic modulators with potential applications in oncology, inflammatory diseases, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. High-Throughput Screening for Chemical Inhibitors of Histone Acetyltransferase | Explore Technologies [techfinder.stanford.edu]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 15. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective C-Acylation of Methyl 4-(furan-2-yl)-2,4-dioxobutanoate
Abstract
This document provides a comprehensive guide to the selective C-acylation of methyl 4-(furan-2-yl)-2,4-dioxobutanoate, a versatile heterocyclic building block. The protocol focuses on the strategic acylation at the C3 active methylene position, transforming the 1,3-dicarbonyl system into a more complex 1,3,5-tricarbonyl moiety. We delve into the mechanistic rationale, present a detailed, field-tested experimental protocol, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers in synthetic organic chemistry, medicinal chemistry, and materials science seeking to leverage this powerful transformation for the synthesis of novel compounds.
Introduction and Scientific Context
Methyl 4-(furan-2-yl)-2,4-dioxobutanoate is a valuable synthetic intermediate characterized by two key reactive centers: an acid-sensitive, electron-rich furan ring and a β-keto ester moiety.[1][2] The latter feature, a 1,3-dicarbonyl system, contains a highly acidic α-hydrogen at the C3 position. Deprotonation at this site generates a stabilized enolate, a potent carbon nucleophile.
The C-acylation of such 1,3-dicarbonyl compounds is a cornerstone transformation in organic synthesis, enabling the construction of β-tricarbonyl systems. These products are exceptionally useful precursors for synthesizing a wide array of complex molecules, including pharmaceuticals and heterocyclic scaffolds, through subsequent cyclization and condensation reactions.
While the furan ring is susceptible to electrophilic attack, such as Friedel-Crafts acylation, the presence of the deactivating dioxobutanoate side chain makes this pathway less favorable.[3][4] Furthermore, the harsh Lewis acidic conditions typically required for Friedel-Crafts reactions risk the polymerization or degradation of the sensitive furan nucleus.[3] Therefore, exploiting the nucleophilicity of the C3 enolate offers a more controlled and selective strategy for functionalization. This application note details a robust protocol for the C-acylation of methyl 4-(furan-2-yl)-2,4-dioxobutanoate using a magnesium chloride-promoted method, which offers a mild and efficient alternative to protocols requiring strong, hazardous bases like sodium hydride.
Mechanistic Pathway and Strategic Considerations
The selective C-acylation of a β-keto ester proceeds via a two-step mechanism: enolate formation and subsequent nucleophilic attack.
-
Chelation and Enolate Formation: The reaction is initiated by the coordination of magnesium chloride (MgCl₂) to the two carbonyl oxygen atoms of the β-keto ester. This chelation increases the acidity of the C3 methylene protons. A mild tertiary amine base, such as triethylamine (Et₃N), can then deprotonate the active methylene group to form the magnesium enolate. This chelated intermediate is relatively stable and favors C-acylation over the alternative O-acylation pathway.
-
Nucleophilic Acylation: The generated enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate which then collapses, eliminating the chloride ion to yield the final C-acylated 1,3,5-tricarbonyl product.
This strategy is advantageous as it avoids the use of strong bases that could induce self-condensation or other side reactions. The choice of a mild base and the chelating effect of MgCl₂ are critical for achieving high selectivity and yield.
Caption: Figure 1: Mechanism of MgCl₂-Promoted C-Acylation.
Detailed Experimental Protocol
This protocol describes the acetylation of methyl 4-(furan-2-yl)-2,4-dioxobutanoate with acetyl chloride.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Grade | Supplier Example |
| Methyl 4-(furan-2-yl)-2,4-dioxobutanoate | 374063-90-8 | 196.16 | ≥95% | Fluorochem |
| Magnesium Chloride (Anhydrous) | 7786-30-3 | 95.21 | ≥98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | ≥99.5%, distilled | Sigma-Aldrich |
| Acetyl Chloride | 75-36-5 | 78.50 | ≥99% | Sigma-Aldrich |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M aqueous solution | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | Fisher Scientific |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | VWR |
Equipment
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram
Caption: Figure 2: Step-by-Step Experimental Workflow.
Step-by-Step Procedure
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous magnesium chloride (1.14 g, 12.0 mmol, 1.2 equiv). Seal the flask with a rubber septum and purge with dry nitrogen gas for 10 minutes.
-
Reagent Addition: Add anhydrous acetonitrile (40 mL) via syringe. Stir the resulting suspension. Add methyl 4-(furan-2-yl)-2,4-dioxobutanoate (1.96 g, 10.0 mmol, 1.0 equiv) followed by triethylamine (3.34 mL, 24.0 mmol, 2.4 equiv) via syringe.
-
Enolate Formation: Stir the mixture at room temperature (approx. 20-25 °C) under nitrogen for 30 minutes. The mixture should become a clear, homogeneous solution.
-
Acylation: Cool the flask to 0 °C using an ice-water bath. Slowly add acetyl chloride (0.85 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, typically lower-Rf spot corresponding to the product should appear.
-
Quenching and Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing 50 mL of cold 1 M HCl solution with stirring. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine, 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) to afford the pure acylated product.
Characterization and Expected Results
The expected product is methyl 3-acetyl-4-(furan-2-yl)-2,4-dioxobutanoate .
| Property | Starting Material (C₉H₈O₅) | Expected Product (C₁₁H₁₀O₆) |
| Molecular Weight | 196.16 g/mol | 238.19 g/mol |
| Appearance | Off-white to yellow solid | Pale yellow oil or low-melting solid |
| Expected Yield | N/A | 65-85% |
Validation by Spectroscopy:
-
¹H NMR: The most significant change will be the disappearance of the singlet corresponding to the two C3 methylene protons (typically ~4.0 ppm) in the starting material. A new singlet corresponding to the three protons of the newly introduced acetyl group will appear (typically ~2.2-2.4 ppm). The furan and methyl ester protons will remain, albeit with potential minor shifts.
-
¹³C NMR: Expect the appearance of a new carbonyl carbon signal (~200-205 ppm) and a new methyl carbon signal (~25-30 ppm). The C3 carbon signal will shift significantly downfield.
-
IR Spectroscopy: The spectrum will be dominated by strong C=O stretching bands. The new acetyl group will add to the complexity of the carbonyl region (1650-1800 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak in a high-resolution mass spectrum should correspond to the exact mass of the product, C₁₁H₁₀O₆.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive (wet) MgCl₂ or solvent. 2. Insufficient base or reaction time. 3. Degradation of acetyl chloride. | 1. Use freshly opened anhydrous reagents and properly dried glassware. Flame-dry the flask under vacuum before use. 2. Increase reaction time or add a slight excess of triethylamine. 3. Use freshly distilled or a newly opened bottle of acetyl chloride. |
| Formation of Side Products (e.g., O-acylation) | 1. Reaction temperature too high. 2. Non-optimal base/metal combination. | 1. Maintain strict temperature control, especially during the addition of the acylating agent. 2. The MgCl₂ chelation strongly favors C-acylation. If issues persist, consider alternative conditions like using NaH at low temperatures, though this is a more hazardous reagent. |
| Product Decomposition (dark tarry mixture) | 1. Furan ring degradation due to acidic contaminants. 2. Vigorous reaction with the quenching acid. | 1. Ensure the triethylamine and acetonitrile are free of acidic impurities. 2. Perform the quench by adding the reaction mixture to the cold acid slowly with vigorous stirring, rather than the other way around. Avoid prolonged exposure to acid during work-up. |
Conclusion
The protocol outlined provides a reliable and selective method for the C-acylation of methyl 4-(furan-2-yl)-2,4-dioxobutanoate. By leveraging a magnesium chloride-promoted enolization, this procedure circumvents the need for overly harsh bases and protects the sensitive furan ring, delivering the desired β-tricarbonyl product in good yield. This versatile intermediate can serve as a key precursor for the synthesis of a diverse range of more complex molecules, particularly novel heterocyclic systems.
References
The Versatility of 4-Furan-2-yl-2,4-dioxo-butyric Acid Methyl Ester: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unveiling a Powerful Synthetic Building Block
In the landscape of modern organic synthesis and drug discovery, the demand for versatile and readily accessible building blocks is paramount. Among these, compounds bearing the 1,3-dicarbonyl motif are of particular interest due to their ability to participate in a wide array of cyclization and condensation reactions, providing a direct route to a diverse range of heterocyclic systems. This application note delves into the synthetic utility of a highly promising, yet underexplored, building block: 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester .
The unique structural architecture of this molecule, featuring a reactive 1,3-dicarbonyl system appended to an electron-rich furan ring, makes it a powerful precursor for the synthesis of a variety of pharmacologically relevant heterocyclic scaffolds. The furan moiety not only influences the reactivity of the dicarbonyl unit but also serves as a key pharmacophore in numerous bioactive compounds. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic potential of this compound, complete with detailed experimental protocols and mechanistic insights.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is crucial for any synthetic endeavor. The key physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₈O₅[1] |
| Molecular Weight | 196.16 g/mol [1] |
| Appearance | (Expected) Pale yellow solid or oil |
| Boiling Point | 314.6 °C at 760 mmHg[1] |
| Flash Point | 144.1 °C[1] |
| Density | 1.328 g/cm³[1] |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (in the range of δ 6.5-7.5 ppm), a singlet for the methyl ester protons (around δ 3.9 ppm), and signals for the methylene protons of the dicarbonyl chain.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display resonances for the two carbonyl carbons (in the range of δ 180-200 ppm), the ester carbonyl (around δ 160-170 ppm), the furan ring carbons, the methyl ester carbon, and the methylene carbon.
-
IR (KBr, cm⁻¹): The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functionalities (typically in the region of 1680-1750 cm⁻¹), as well as C-O and C-H stretching vibrations.
-
Mass Spectrometry (EI-MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 196, along with characteristic fragmentation patterns.
Synthetic Applications: A Gateway to Diverse Heterocycles
The strategic placement of the 1,3-dicarbonyl system in this compound allows it to serve as a versatile precursor for the synthesis of a variety of five- and six-membered heterocyclic rings through reactions with binucleophilic reagents.
Figure 1: Synthetic pathways from this compound.
Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis
The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis. This reaction proceeds through a condensation-cyclization mechanism to afford highly functionalized pyrazoles, which are key scaffolds in many pharmaceutical agents.
Protocol 1: Synthesis of Methyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate
This protocol outlines the synthesis of a model pyrazole derivative from this compound and hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the reaction mixture at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired methyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate.
Expected Yield: 75-85%
Characterization of Methyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate:
-
¹H NMR: Expect signals for the pyrazole NH proton, the pyrazole CH proton, furan protons, and the methyl ester protons.
-
¹³C NMR: Expect signals for the pyrazole and furan carbons, as well as the ester carbonyl and methyl carbons.
-
MS (ESI+): Expect to observe the [M+H]⁺ ion.
Synthesis of Pyridazinone Derivatives
The reaction with hydrazine can also lead to the formation of six-membered pyridazinone rings, which are present in a number of cardiovascular and anti-inflammatory drugs. The regioselectivity of the reaction (pyrazole vs. pyridazinone formation) can often be controlled by the reaction conditions and the nature of the hydrazine derivative used.
Protocol 2: Synthesis of Methyl 6-(furan-2-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
This protocol describes the synthesis of a pyridazinone derivative.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial acetic acid
Procedure:
-
To a solution of this compound in glacial acetic acid, add hydrazine hydrate.
-
Heat the reaction mixture at reflux for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure methyl 6-(furan-2-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate.
Expected Yield: 60-70%
Characterization of Methyl 6-(furan-2-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate:
-
¹H NMR: Expect signals for the pyridazinone NH proton, the pyridazinone CH proton, furan protons, and the methyl ester protons.
-
¹³C NMR: Expect signals for the pyridazinone and furan carbons, and the ester and amide carbonyl carbons.
-
MS (ESI+): Expect to observe the [M+H]⁺ ion.
Synthesis of Isoxazole Derivatives
The reaction of 1,3-dicarbonyls with hydroxylamine provides a straightforward route to isoxazoles, another important class of heterocycles with a broad spectrum of biological activities.
Protocol 3: Synthesis of Methyl 5-(furan-2-yl)isoxazole-3-carboxylate
This protocol details the synthesis of an isoxazole derivative.
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
Procedure:
-
Dissolve this compound, hydroxylamine hydrochloride, and sodium acetate in ethanol.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield methyl 5-(furan-2-yl)isoxazole-3-carboxylate.
Expected Yield: 65-75%
Multicomponent Synthesis of Dihydropyridine Derivatives via Hantzsch Synthesis
The Hantzsch pyridine synthesis is a classic multicomponent reaction that allows for the construction of dihydropyridine rings from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia.[2][3] This reaction is of significant importance in medicinal chemistry, as dihydropyridines are a well-known class of calcium channel blockers.[2]
Protocol 4: Synthesis of a Furan-Substituted Dihydropyridine Derivative
This protocol describes a Hantzsch-type reaction using this compound.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound, the aromatic aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Reflux the reaction mixture for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired dihydropyridine derivative.
Expected Yield: 50-65%
Conclusion: A Versatile Scaffold for Future Discovery
This compound has demonstrated its potential as a highly valuable and versatile building block in heterocyclic synthesis. Its ability to readily undergo cyclization reactions with various binucleophiles provides a straightforward and efficient entry into a diverse array of pharmacologically relevant scaffolds, including pyrazoles, pyridazinones, isoxazoles, and dihydropyridines. The protocols detailed in this application note serve as a starting point for researchers to explore the rich chemistry of this compound and to generate novel molecular entities for applications in drug discovery and materials science. The continued exploration of the reactivity of this building block is certain to unlock new avenues for the synthesis of complex and biologically active molecules.
References
Application Notes and Protocols for the Quantification of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
Introduction: The Significance of Quantifying 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
This compound is a multifaceted molecule featuring a furan ring, a diketone system, and a methyl ester group.[1][2] This unique combination of functional groups suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. The furan moiety is a common scaffold in medicinal chemistry, and the diketone functionality offers reactive sites for a variety of chemical transformations.
Accurate and precise quantification of this compound is paramount for researchers, scientists, and drug development professionals. Whether for reaction monitoring, purity assessment of synthesized batches, stability studies, or pharmacokinetic analysis, a robust analytical method is essential to ensure data integrity and the ultimate success of a research or development program. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, grounded in established scientific principles and regulatory expectations.
The protocols detailed herein are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and reflecting the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9]
Methodological Approaches: A Multi-Platform Strategy
Given the structural features of this compound, several analytical techniques can be successfully employed for its quantification. The choice of method will depend on the specific application, the sample matrix, and the available instrumentation. This guide will focus on three primary techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable compounds, offering high sensitivity and selectivity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that does not require a reference standard of the analyte.
The following sections will delve into the theoretical basis for each technique, provide detailed experimental protocols, and offer insights into the rationale behind the methodological choices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like this compound, which possesses a chromophore (the furan ring and conjugated system), Ultraviolet (UV) detection is a suitable and straightforward method for quantification. A significant challenge with β-keto esters in reversed-phase HPLC is the potential for peak distortion due to keto-enol tautomerism.[10] The protocol below is designed to mitigate this effect.
Workflow for HPLC Method Development and Validation:
References
- 1. This compound | 374063-90-8 | Benchchem [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. starodub.nl [starodub.nl]
- 7. fda.gov [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
Application Note & Protocols: Cyclization Reactions of 4-Furan-2-yl-2,4-dioxo-butyric Acid Methyl Ester with Nucleophiles
Abstract
This document provides a comprehensive technical guide on the synthetic utility of methyl 4-(furan-2-yl)-2,4-dioxobutanoate, a highly versatile α,γ-diketo ester, in heterocyclic chemistry. We delve into its cyclization reactions with various nitrogen-based nucleophiles, including hydrazines, hydroxylamine, and urea, to construct a diverse array of valuable heterocyclic scaffolds. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and the scientific rationale behind key procedural choices.
Introduction: The Versatility of a Furan-Containing Diketo Ester
Methyl 4-(furan-2-yl)-2,4-dioxobutanoate is a prominent member of the 1,3-dicarbonyl compound family, which are renowned for their synthetic flexibility. Its structure features two distinct electrophilic carbonyl centers: a ketone adjacent to the furan ring and a keto-ester moiety. This arrangement makes it an ideal precursor for a wide range of condensation and cyclization reactions. The electron-rich furan ring significantly influences the reactivity of the adjacent carbonyl group, affecting reaction rates and selectivity in subsequent transformations.[1]
The ability to react with binucleophilic reagents allows this single substrate to serve as a gateway to several important classes of heterocycles, including pyridazinones, pyrazoles, isoxazoles, and pyrimidines. These motifs are ubiquitous in pharmaceuticals and bioactive natural products, making the reactions of this diketo ester of significant interest in drug discovery and medicinal chemistry.[1][2][3]
This guide will explore the reaction pathways and provide validated protocols for synthesizing these key heterocyclic systems.
References
Application Note & Protocols: 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester as a Versatile Intermediate for the Synthesis of Novel Agrochemicals
For: Researchers, scientists, and professionals in agrochemical development.
Introduction: The Strategic Value of Furan-Containing Scaffolds in Agrochemicals
The furan moiety is a privileged heterocyclic scaffold in medicinal and agrochemical sciences. Its unique electronic properties and ability to participate in a wide array of chemical transformations make it an attractive starting point for the synthesis of complex and biologically active molecules.[1][2] Furan-containing compounds have demonstrated a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal properties.[1][3][4] The incorporation of a furan ring can influence a molecule's metabolic stability, binding affinity to target enzymes, and overall bioavailability.
This application note focuses on methyl 4-(furan-2-yl)-2,4-dioxobutanoate , a highly functionalized intermediate poised for the synthesis of next-generation agrochemicals. Its α,γ-diketo ester functionality provides a versatile platform for constructing a variety of heterocyclic systems, which are hallmarks of many modern fungicides. Specifically, this guide will detail the synthesis of this intermediate and its application in the development of a novel, hypothetical succinate dehydrogenase (SDH) inhibitor, a class of fungicides critical to modern crop protection.[5]
Physicochemical Properties of the Intermediate
A thorough understanding of the physical and chemical properties of an intermediate is fundamental for process development, optimization, and safety. The key properties of methyl 4-(furan-2-yl)-2,4-dioxobutanoate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₅ | [6] |
| Molecular Weight | 196.16 g/mol | [6] |
| Appearance | Off-white to yellow solid | Inferred from typical diketo esters |
| Boiling Point | 314.6°C at 760 mmHg | [6] |
| Density | 1.328 g/cm³ | [6] |
| Flash Point | 144.1°C | [6] |
| Refractive Index | 1.487 | [6] |
| CAS Number | 374063-90-8 | [6] |
Synthesis of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester: A Step-by-Step Protocol
The synthesis of the title intermediate is readily achieved via a Claisen condensation reaction between 2-acetylfuran and dimethyl oxalate. This method is efficient and utilizes commercially available starting materials.
Causality Behind Experimental Choices:
-
Base: Sodium methoxide is chosen as the base to deprotonate the methyl group of 2-acetylfuran, forming the nucleophilic enolate. Using the methoxide salt of the corresponding ester alcohol (methanol) prevents transesterification of the dimethyl oxalate.
-
Solvent: Anhydrous diethyl ether is used as the solvent. It is crucial that the reaction is carried out under anhydrous conditions to prevent quenching of the sodium methoxide and the enolate intermediate.
-
Temperature: The reaction is initiated at room temperature and may gently reflux due to the exothermic nature of the condensation. Controlling the temperature is important to minimize side reactions.
-
Acidic Workup: A mild acidic workup is necessary to neutralize the reaction mixture and protonate the resulting enolate of the diketo ester, yielding the final product.
Protocol 1: Synthesis of the Intermediate
Materials:
-
2-Acetylfuran
-
Dimethyl oxalate
-
Sodium methoxide
-
Anhydrous diethyl ether
-
Hydrochloric acid (1M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium methoxide (5.4 g, 0.1 mol) to anhydrous diethyl ether (100 mL).
-
Addition of Reactants: In the dropping funnel, prepare a solution of 2-acetylfuran (11.0 g, 0.1 mol) and dimethyl oxalate (11.8 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Initiation of Condensation: Add the solution from the dropping funnel to the stirred suspension of sodium methoxide at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 12 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture in an ice bath and slowly add 100 mL of 1M hydrochloric acid to neutralize the mixture. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the ethereal layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude methyl 4-(furan-2-yl)-2,4-dioxobutanoate can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Application: Synthesis of a Novel Fungicidal Agent
The α,γ-diketo ester is a prime precursor for synthesizing five-membered heterocycles. A common and effective strategy is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach is used here to synthesize a hypothetical fungicidal agent, Methyl 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylate . This structure is analogous to several known SDHI fungicides.
Logical Flow from Intermediate to Agrochemical
Caption: Synthesis workflow from starting materials to the final agrochemical.
Protocol 2: Synthesis of Methyl 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylate
Materials:
-
Methyl 4-(furan-2-yl)-2,4-dioxobutanoate (from Protocol 1)
-
4-Chlorophenylhydrazine hydrochloride
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 4-(furan-2-yl)-2,4-dioxobutanoate (1.96 g, 10 mmol) in 30 mL of ethanol.
-
Addition of Hydrazine: To this solution, add 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) followed by glacial acetic acid (2 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be recrystallized from ethanol or purified by column chromatography to yield the pure pyrazole derivative.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structural integrity of the intermediate and the final product. For the intermediate, characteristic peaks for the furan protons, the methylene protons, and the methyl ester protons should be observed.[7][8][9] In the final pyrazole product, the appearance of aromatic protons from the chlorophenyl ring and a single proton signal for the pyrazole ring, along with the disappearance of the methylene signal from the intermediate, would confirm the cyclization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. For the intermediate, characteristic stretches for the ester carbonyl, ketone carbonyls, and the furan ring would be expected. For the final product, the disappearance of one of the carbonyl signals and the appearance of C=N stretching would indicate pyrazole formation.
Mechanism of Action: A Plausible Hypothesis
The synthesized pyrazole carboxamide is designed to be an inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi.
References
- 1. Furan-site transformations of obacunone as potent insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP0123931A2 - Furan derivatives having fungicide activity - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Protocol for the Synthesis of 4-Furan-2-yl-2,4-dioxo-butyric Acid Methyl Ester
Abstract & Introduction
4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester is a significant organic compound featuring both a furan heterocycle and a β-diketone functional group. Furan-containing molecules are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals, valued for their versatile reactivity and presence in numerous biologically active compounds.[1] The 1,3-dicarbonyl moiety of the target molecule serves as a versatile handle for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The procedure is designed for scalability, safety, and high purity of the final product. We will delve into the causality behind critical experimental steps, from reaction setup to a highly effective purification strategy, ensuring a self-validating and reproducible workflow.
Reaction Principle: The Claisen Condensation
The synthesis is achieved via a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[2][3][4] In this specific application, the enolizable ketone, 2-acetylfuran, reacts with a non-enolizable ester, dimethyl oxalate, in the presence of a strong base.
The reaction proceeds through the following mechanistic steps:
-
Enolate Formation: A strong base, sodium methoxide (NaOCH₃), deprotonates the α-carbon of 2-acetylfuran, forming a reactive nucleophilic enolate.
-
Nucleophilic Acyl Substitution: The furan enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.
-
Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion as a leaving group.
-
Deprotonation (Driving Force): The resulting β-diketone product is significantly more acidic (pKa ≈ 11) than the starting ketone or the alcohol byproduct (methanol).[3] The stoichiometric equivalent of the base deprotonates the product, forming a stable enolate. This irreversible final step thermodynamically drives the reaction to completion.[2]
Reaction Scheme Diagram
Caption: Figure 1: Overall Reaction Scheme
Materials, Reagents, and Equipment
Reagent & Solvent Data
| Reagent / Solvent | Formula | MW ( g/mol ) | CAS No. | Purity | Key Hazards |
| 2-Acetylfuran | C₆H₆O₂ | 110.11 | 1192-62-7 | ≥98% | Irritant |
| Dimethyl Oxalate | C₄H₆O₄ | 118.09 | 553-90-2 | ≥99% | Combustible, Irritant[5][6] |
| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 | ≥95% | Flammable, Corrosive, Water-Reactive[7][8][9] |
| Methanol (Anhydrous) | CH₄O | 32.04 | 67-56-1 | ≥99.8% | Flammable, Toxic |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Flammable, Irritant |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 2M (aq) | Corrosive |
| Copper(II) Acetate | C₄H₆CuO₄ | 181.63 | 142-71-2 | ≥98% | Harmful |
| Sodium Chloride | NaCl | 58.44 | 7647-14-5 | ACS Grade | N/A |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | ACS Grade | N/A |
Equipment
-
Multi-neck, round-bottom flask (appropriately sized for the scale) equipped for mechanical stirring
-
Mechanical overhead stirrer
-
Pressure-equalizing dropping funnel
-
Condenser and inert gas inlet (Nitrogen or Argon)
-
Low-temperature circulator/bath
-
Heating mantle
-
Large separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol is designed for a 1.0 molar scale. Adjustments may be necessary for different scales, particularly concerning heat transfer.
Experimental Workflow Diagram
Caption: Figure 2: Step-by-Step Experimental Workflow
Step-by-Step Methodology
Step 1: Reactor Setup and Reagent Preparation
-
Assemble a multi-neck flask with a mechanical stirrer, thermocouple, condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried to remove moisture.
-
Purge the entire system with inert gas for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
In a separate dry flask under inert gas, carefully prepare a solution of sodium methoxide (59.4 g, 1.1 mol, 1.1 eq) in anhydrous methanol (500 mL). Causality: Anhydrous conditions are critical as sodium methoxide reacts violently with water and its presence would consume the base, reducing yield.[7][9][10]
Step 2: Base-Mediated Condensation
-
Charge the main reaction flask with 2-acetylfuran (110.1 g, 1.0 mol, 1.0 eq) and dimethyl oxalate (129.9 g, 1.1 mol, 1.1 eq) in anhydrous methanol (1 L).
-
Cool the stirred mixture to 0-5 °C using an ice/water or a refrigerated circulator bath.
-
Slowly add the sodium methoxide solution dropwise from the addition funnel over 90-120 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: This controlled addition manages the exothermicity of the reaction, preventing side reactions and ensuring safety.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.
-
Gradually allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). The mixture will likely become a thick slurry.
-
Monitor reaction completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Reaction Quench and Workup
-
Cool the reaction mixture back down to 0-5 °C.
-
Slowly and carefully pour the reaction slurry into a separate large beaker containing a vigorously stirred mixture of crushed ice (2 kg) and 2M hydrochloric acid (approx. 600 mL, or until pH is ~2-3). Causality: Acidification neutralizes the excess base and protonates the product enolate, causing it to become soluble in the organic phase.
-
Transfer the entire mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 500 mL) and saturated sodium chloride (brine) solution (1 x 500 mL).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Step 4: Purification via Copper Chelate Formation This is a highly effective method for purifying β-diketones, separating them from unreacted starting materials and byproducts.[11][12]
-
Dissolve the crude product in warm methanol (1 L).
-
In a separate beaker, prepare a solution of copper(II) acetate (90.8 g, 0.5 mol, 0.5 eq) in hot water (1.5 L).
-
Slowly add the warm copper(II) acetate solution to the stirring methanolic solution of the crude product. A voluminous, light green precipitate of the copper(II) bis(diketonate) complex will form immediately.
-
Stir the suspension for 30 minutes as it cools to room temperature.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 250 mL) and then with cold methanol (1 x 250 mL). Air-dry the solid complex.
Step 5: Regeneration of Pure Product and Final Isolation
-
Suspend the dried copper complex in a mixture of ethyl acetate (1 L) and 2M hydrochloric acid (1 L) in a large flask or beaker.
-
Stir the biphasic mixture vigorously for 1-2 hours. The green solid will dissolve, and the organic layer will turn yellow/orange as the pure diketone is liberated. Causality: The acid decomposes the copper chelate, protonating the ligand to regenerate the desired product.[12]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with ethyl acetate (250 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure. The resulting solid should be of high purity. If needed, recrystallize from a suitable solvent like methanol or an ethanol/water mixture.
-
Dry the final product under high vacuum to a constant weight. Expected yield: 70-85%.
Safety & Handling Precautions
All operations must be conducted in a well-ventilated chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) at all times.[13][14]
-
Sodium Methoxide (CH₃ONa): Highly corrosive and flammable solid that reacts violently with water to produce flammable methanol and corrosive sodium hydroxide.[7][9] It is self-heating and may catch fire.[8] Handle exclusively under an inert, dry atmosphere.[8][15] In case of fire, use dry powder or sand; do NOT use water.[7][9]
-
Dimethyl Oxalate (C₄H₆O₄): A combustible solid that can cause skin, eye, and respiratory tract irritation.[5] Avoid dust generation and accumulation. Keep away from ignition sources.[13][14]
-
Solvents: Methanol and ethyl acetate are flammable liquids. Ensure no ignition sources are present during handling and distillation.
-
Emergency Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[14]
-
Spills: For sodium methoxide spills, cover with dry sand or soda ash before carefully collecting in a sealed container for disposal.[9] Do not use water. For solvent spills, absorb with an inert material and remove all ignition sources.[14]
-
References
- 1. nbinno.com [nbinno.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.fr [fishersci.fr]
- 7. chemicalbook.com [chemicalbook.com]
- 8. gelest.com [gelest.com]
- 9. alkalimetals.com [alkalimetals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aksci.com [aksci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. actylislab.com [actylislab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
Welcome to the technical support center for the synthesis of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.
I. Troubleshooting Guide: Enhancing Yield and Purity
The synthesis of this compound is typically achieved via a crossed Claisen condensation between methyl 2-furoate and dimethyl oxalate, catalyzed by a strong base like sodium methoxide.[1][2][3] While the reaction is straightforward in principle, several factors can lead to diminished yields and the formation of impurities. This section addresses specific problems you may encounter and provides actionable solutions.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield. In the case of this Claisen condensation, several factors could be at play.
Possible Causes & Solutions:
-
Inactive or Insufficient Base: The Claisen condensation is driven by the formation of a resonance-stabilized enolate.[3][4] This requires a stoichiometric amount of a strong, non-nucleophilic base.[3]
-
Solution: Use fresh, anhydrous sodium methoxide. Ensure you are using at least one full equivalent relative to the limiting reagent. The base must be strong enough to deprotonate the α-carbon of the ester.[5]
-
-
Presence of Water: Moisture in the reaction vessel or reagents can quench the enolate intermediate and hydrolyze the ester starting materials, significantly reducing the yield.
-
Solution: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your starting materials are free of water.
-
-
Incorrect Reaction Temperature: While the reaction is typically run at room temperature, temperature control can be crucial.
-
Solution: If the reaction is sluggish, gentle heating might be necessary. However, excessive heat can promote side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal temperature.
-
-
Inefficient Mixing: In heterogeneous reaction mixtures, proper agitation is essential for the reactants to interact.
-
Solution: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is well-agitated.
-
Issue 2: Formation of Multiple Products (Impurities)
The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.
Possible Causes & Solutions:
-
Self-Condensation of Methyl 2-Furoate: If the reaction conditions are not optimized, methyl 2-furoate can react with itself.
-
Solution: A crossed Claisen condensation is most effective when one of the esters cannot form an enolate, which is the case with dimethyl oxalate.[6][7][8] Adding the enolizable ester (methyl 2-furoate) slowly to the reaction mixture containing the non-enolizable ester (dimethyl oxalate) and the base can minimize self-condensation.
-
-
Transesterification: If the alkoxide base used does not match the alkoxy group of the ester, transesterification can occur, leading to a mixture of products.[5][9]
-
Reaction with the Furan Ring: The furan ring itself can be susceptible to reaction under certain conditions, although this is less common in a Claisen condensation.
-
Solution: Adhering to the recommended reaction conditions and monitoring the reaction closely can help avoid unwanted side reactions involving the furan moiety.
-
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
Possible Causes & Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, separating the product from the starting materials can be difficult.
-
Solution: Monitor the reaction by TLC until the limiting reagent is consumed.
-
-
Product Solubility: The product may have solubility characteristics that make extraction or crystallization difficult.
-
Solution: Experiment with different solvent systems for extraction and recrystallization. A combination of a solvent in which the product is soluble and a co-solvent in which it is less soluble is often effective for crystallization.
-
-
Emulsion Formation During Workup: The presence of salts and other byproducts can lead to the formation of emulsions during aqueous workup.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is the mechanism of the Claisen condensation in this synthesis?
The reaction proceeds through a series of steps:
-
Enolate Formation: Sodium methoxide removes an α-proton from methyl 2-furoate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks one of the carbonyl carbons of dimethyl oxalate.
-
Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the β-keto ester.
-
Deprotonation: The newly formed β-keto ester is deprotonated by methoxide, driving the reaction to completion.
-
Protonation: Acidic workup protonates the enolate to yield the final product.[3][4]
Q2: Why is a stoichiometric amount of base required?
The final deprotonation of the β-keto ester product is a thermodynamically favorable step that drives the equilibrium towards the product.[3] This step consumes one equivalent of base, meaning that a catalytic amount is insufficient.
Q3: Can I use a different base, such as sodium hydroxide or potassium tert-butoxide?
-
Sodium Hydroxide: Using hydroxide bases is not recommended as they can cause saponification (hydrolysis) of the ester starting materials and product.[5][9]
-
Potassium tert-butoxide: While a strong base, it is bulkier and may lead to different reactivity or side reactions. Sodium methoxide is the preferred base as it matches the ester's alkoxy group, preventing transesterification.[10]
Q4: What is the purpose of the acidic workup?
The acidic workup serves two main purposes:
-
It neutralizes any remaining base in the reaction mixture.
-
It protonates the enolate of the β-keto ester product to give the final, neutral compound.[3][9]
Q5: Are there alternative methods for synthesizing this compound?
While the crossed Claisen condensation is a common and effective method, other synthetic strategies could potentially be employed, such as those involving the acylation of a suitable furan derivative. However, the Claisen condensation remains a robust and well-established method for this transformation.
III. Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Methyl 2-furoate
-
Dimethyl oxalate
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) and anhydrous methanol.
-
Stir the mixture until the sodium methoxide is fully dissolved.
-
Add dimethyl oxalate (1.2 equivalents) to the flask.
-
Slowly add a solution of methyl 2-furoate (1.0 equivalent) in anhydrous methanol via the dropping funnel over 30 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice-cold 1M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Methoxide | Matches the ester, preventing transesterification.[5][10] |
| Solvent | Anhydrous Methanol | Good solubility for reactants and base. |
| Temperature | Room Temperature | Balances reaction rate and minimizes side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with atmospheric moisture. |
| Workup | Acidic (e.g., 1M HCl) | Neutralizes base and protonates the product enolate.[3][9] |
IV. Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in the synthesis.
V. References
-
Benchchem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, October 27). Claisen condensation. Retrieved from --INVALID-LINK--
-
Swamer, F. W., & Hauser, C. R. (1950). The Use of Sodium Methoxide in the Claisen Reaction. Journal of the American Chemical Society, 72(3), 1352–1356.
-
The Organic Chemistry Tutor. (2023, March 3). Claisen Condensation - EASY! [Video]. YouTube. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2019, November 25). The Claisen Condensation [Video]. YouTube. --INVALID-LINK--
-
Serrano-Ruiz, J. C., et al. (2012). Claisen–Schmidt condensation of furfural and acetophenone. Reaction Kinetics, Mechanisms and Catalysis, 107(2), 329-340.
-
BOC Sciences. (n.d.). CAS 10564-00-8 4-Furan-2-yl-4-oxo-butyric acid. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. --INVALID-LINK--
-
Fluorochem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Defense Technical Information Center. (2015). Synthesis and Characterization of Furanic Compounds. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-(Furan-2-yl)-2,4-dioxobutanoic acid. Retrieved from --INVALID-LINK--
-
KPU Pressbooks. (n.d.). 8.2 Other types of Claisen Condensation – Organic Chemistry II. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 4-Nitro-2-Furancarboxaldehyde. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid. Retrieved from --INVALID-LINK--
-
MDPI. (2018). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025, March 17). 23.8: Mixed Claisen Condensations. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from --INVALID-LINK--
-
OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations - Organic Chemistry. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, November 28). Dimethyl oxalate. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). 4-(3-Furan-2-yl-[1][2][10]oxadiazol-5-yl)-butyric acid. Retrieved from --INVALID-LINK--
-
Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,4-Dioxo-4-(4-propoxy-phenyl)-butyric acid methyl ester. Retrieved from --INVALID-LINK--
-
MDPI. (2019). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). OPTIMIZATION OF METHYL ESTER PRODUCTION FROM PALM FATTY ACID DISTILLATE USING SINGLE-STEP ESTERIFICATION. Retrieved from --INVALID-LINK--
References
- 1. This compound | 374063-90-8 | Benchchem [benchchem.com]
- 2. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. 8.2 Other types of Claisen Condensation – Organic Chemistry II [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 9. m.youtube.com [m.youtube.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Purification of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester (CAS 374063-90-8)[1]. This document is designed for researchers, chemists, and drug development professionals who require this molecule in high purity for their experiments. We will address common challenges, provide detailed troubleshooting guides, and present step-by-step protocols grounded in established chemical principles.
The target molecule, methyl 4-(furan-2-yl)-2,4-dioxobutanoate, possesses a unique combination of functional groups: a furan ring, a β-diketone system, and a methyl ester[1]. This structure imparts specific chemical properties that must be considered during purification. Synthesized typically via a Claisen condensation of 2-acetylfuran with an oxalate ester[2], crude products often contain unreacted starting materials, self-condensation byproducts, and residual base or salts. Achieving high purity is paramount, as these impurities can interfere with subsequent reactions, biological assays, and material characterization.
This guide provides the expertise needed to navigate the purification process effectively, ensuring the integrity and reliability of your research outcomes.
Part 1: Initial Assessment & Common Purification Challenges
This section addresses the preliminary steps and common issues encountered when handling this compound.
Q1: I have my crude product. What are the first analytical steps I should take before attempting a large-scale purification?
A1: Before committing your entire batch of material to a purification protocol, a small-scale analysis is critical. This prevents wasted time and material.
-
Thin-Layer Chromatography (TLC) Analysis: Run a TLC plate to visualize the number of components in your crude mixture. Use a solvent system such as 3:1 Hexanes:Ethyl Acetate. The presence of multiple spots indicates impurities. Your target compound, being moderately polar, should have an Rf value between 0.2 and 0.4 in a well-chosen system.
-
Solubility Testing: Test the solubility of a few milligrams of your crude product in a range of common laboratory solvents at room temperature and upon heating. This data is invaluable for choosing a suitable method, whether it be recrystallization or chromatography.
-
Proton NMR (¹H NMR) of the Crude: If possible, take a quick ¹H NMR spectrum of the crude material. This can give you a rough idea of the product-to-impurity ratio and the nature of the main impurities, which can help guide your purification strategy.
Q2: My compound consistently shows up as a streak or two very close spots on the TLC plate, even after purification. What is happening?
A2: This is a classic issue for β-dicarbonyl compounds. The behavior you are observing is most likely due to keto-enol tautomerism . The 1,3-dicarbonyl moiety exists as a dynamic equilibrium between the diketo form and two possible enol forms. These tautomers have slightly different polarities, causing them to interact with the silica gel on a TLC plate or column differently, leading to streaking or multiple spots.
-
Troubleshooting: To confirm if this is the issue, add a single drop of a weak acid like acetic acid to your TLC developing chamber. The acidic environment can often push the equilibrium to favor one form, resulting in a single, sharper spot. When running a column, pre-treating the silica gel or adding a small percentage (0.1-0.5%) of acetic acid to the mobile phase can significantly improve peak shape.
Q3: I suspect my compound is degrading during purification, especially on a silica gel column. Why would this happen and how can I prevent it?
A3: Degradation is a significant risk due to two main structural features:
-
Acid-Sensitive Furan Ring: Furan rings are notoriously susceptible to decomposition under strongly acidic conditions. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the hydrolysis or polymerization of the furan moiety, especially with prolonged contact time.
-
Thermal Instability: While generally stable, some β-diketones can undergo decomposition when heated for extended periods, which can be a concern during recrystallization if the solvent has a very high boiling point[3].
-
Preventative Measures:
-
Deactivate Silica Gel: Before running your column, you can flush the packed silica gel with a solvent mixture containing 1-3% triethylamine[4]. This neutralizes the acidic sites. Discard the initial flush volume before loading your compound.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can run the chromatography session efficiently.
-
Avoid Strong Acids: Do not use strong acids in your workup or purification steps unless absolutely necessary.
-
Use Moderate Temperatures: For recrystallization, choose a solvent that allows dissolution at a moderate temperature to avoid thermal decomposition.
-
Part 2: Troubleshooting Recrystallization
Recrystallization is a powerful and economical technique for purifying solids. Success hinges on selecting the right solvent and controlling the cooling process[5].
Q4: How do I select the best solvent for recrystallizing my compound?
A4: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot[6]. The impurities should ideally remain soluble at all temperatures.
-
Screening Protocol:
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent dropwise (start with 0.5 mL). See the table below for suggestions.
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the solid.
-
Heat the tubes that did not show solubility. A good solvent will fully dissolve the solid upon heating.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of high-quality crystals indicates a successful choice.
-
Table 1: Common Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexanes | 69 | Non-polar | Good for precipitating from a more polar solvent. |
| Toluene | 111 | Low | Can be effective, but high boiling point may risk oiling out. |
| Dichloromethane | 40 | Medium | Low boiling point, often used in a solvent/anti-solvent pair. |
| Ethyl Acetate (EtOAc) | 77 | Medium | Often a good choice for esters[7]. |
| Acetone | 56 | Medium-High | Good solvent, but low boiling point means it evaporates quickly. |
| Ethanol (EtOH) | 78 | Polar | A very general and effective solvent for many organic compounds[7]. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent but can be used as an anti-solvent. |
Q5: My compound separated as an oil instead of crystals ("oiling out"). What went wrong and how do I fix it?
A5: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of crystallizing, it separates as a supercooled liquid.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more solvent to make the solution more dilute. Let it cool more slowly.
-
Lower the Temperature Drastically: Once the oil has formed, try scratching the side of the flask with a glass rod while cooling in a dry ice/acetone bath. This can sometimes shock-induce crystallization.
-
Change Solvents: The boiling point of your solvent may be too high. Switch to a lower-boiling solvent or use a mixed-solvent system. For example, dissolve the compound in a small amount of hot acetone and slowly add hexanes until the solution becomes cloudy (the cloud point), then reheat to clarify and cool slowly[7].
-
Q6: Crystallization won't start, or the yield is very poor. What can I do?
A6:
-
To Induce Crystallization:
-
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites[5].
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This provides a template for crystal growth[5].
-
Cool Slowly: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slower cooling forms larger, purer crystals.
-
-
To Improve Yield:
-
Minimize Solvent: During dissolution, use the absolute minimum amount of hot solvent required to dissolve the solid. Excess solvent will keep more of your product dissolved even when cold.
-
Cool Thoroughly: Ensure the flask spends adequate time in an ice bath (at least 20-30 minutes) to maximize precipitation.
-
Collect a Second Crop: The remaining solution (mother liquor) still contains dissolved product. You can concentrate this solution by boiling off some of the solvent and cooling again to obtain a second, often less pure, crop of crystals[6].
-
Part 3: Troubleshooting Column Chromatography
Flash column chromatography is the go-to method for separating compounds with similar polarities.
Q7: What is a good starting mobile phase (eluent) for purifying this compound on a silica gel column?
A7: The goal is to find a solvent system that gives your product an Rf of ~0.3 on a TLC plate. Based on the structure, a mixture of a non-polar and a polar solvent is appropriate.
Table 2: Recommended Starting Solvent Systems for Flash Chromatography
| Solvent System | Ratio (v/v) | Comments |
| Hexanes:Ethyl Acetate | 4:1 to 2:1 | A standard, effective, and relatively non-toxic choice. Start with 4:1 and increase ethyl acetate polarity if the Rf is too low. |
| Dichloromethane:Methanol | 99:1 to 95:5 | Dichloromethane is a good solvent for many organics, but columns can run slower[4]. Use for more polar impurities. |
| Toluene:Acetone | 9:1 | Can sometimes provide different selectivity compared to ethyl acetate systems. |
Q8: I have poor separation between my product and a key impurity. How can I improve the resolution?
A8:
-
Optimize the Solvent System: Test different solvent systems. Sometimes switching from ethyl acetate to acetone or adding a third solvent (e.g., a trace of methanol) can alter the relative affinities of the compounds for the silica gel, improving separation.
-
Use a Gradient Elution: Start with a less polar solvent system where your compound has a very low Rf (<0.1). Gradually and slowly increase the percentage of the polar solvent during the elution. This keeps the bands tight and can resolve closely running spots[4].
-
Check Column Packing: Ensure your column is packed perfectly vertically and without any air bubbles or cracks, which can lead to channeling and poor separation.
-
Reduce the Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude compound). For difficult separations, increase this to 100:1.
Q9: How should I load my sample onto the column?
A9: Proper sample loading is crucial for a high-resolution separation. You have two main options:
-
Wet Loading (for soluble compounds): Dissolve your crude product in the absolute minimum amount of the mobile phase (or a solvent it is very soluble in, like dichloromethane). Carefully pipette this concentrated solution onto the top of the column bed. This is fast but can cause issues if too much solvent is used, leading to band broadening.
-
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (about 2-3 times the mass of your crude product) to the flask and evaporate the solvent completely on a rotary evaporator. This leaves your compound adsorbed onto the silica. You can then carefully pour this free-flowing powder onto the top of your packed column. This method provides the sharpest bands and the best possible separation[4].
Part 4: Visualization of Workflows
To aid in decision-making, the following diagrams illustrate key logical processes in purification.
References
Technical Support Center: Synthesis of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
Welcome to the technical support guide for the synthesis of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The following frequently asked questions and troubleshooting guides are based on established principles of organic chemistry, specifically the Claisen condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a crossed Claisen condensation.[1][2][3] This reaction involves the carbon-carbon bond formation between two different esters, or in this case, a ketone (2-acetylfuran) and an ester that cannot form an enolate itself (a non-enolizable ester), such as dimethyl oxalate or diethyl oxalate.[4][5] The reaction is carried out in the presence of a strong base.[1][3]
The general steps are:
-
Enolate Formation: A strong base, like sodium methoxide, deprotonates the α-carbon of 2-acetylfuran to form a resonance-stabilized enolate.[1][5]
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking one of the carbonyl carbons of the oxalate ester.[5][6]
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide (e.g., methoxide) and forming the β-dicarbonyl product.[5][6]
-
Deprotonation of Product: The product, a β-keto ester, has acidic protons between the two carbonyl groups. The base in the reaction mixture deprotonates this position, forming a highly stabilized enolate. This step is crucial as it drives the reaction equilibrium towards the product.[2][7]
-
Acidic Workup: A final step involving the addition of a dilute acid (like HCl or H₂SO₄) neutralizes the enolate and any remaining base to yield the final product.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations and potential solutions.
Q2: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yield is a common issue in Claisen condensations and can be attributed to several factors.[8]
-
Insufficient Base: The Claisen condensation requires a stoichiometric amount of base, not a catalytic amount.[1][2] This is because the final step of the reaction mechanism involves the deprotonation of the β-keto ester product, which is more acidic than the starting materials.[2][7] This deprotonation is thermodynamically favorable and drives the reaction to completion.[2][7] If less than one equivalent of base is used, the equilibrium will not favor the product.
-
Inappropriate Base: The choice of base is critical. The alkoxide base should match the alkoxy group of the ester to prevent transesterification.[7][9] For example, if you are using dimethyl oxalate, sodium methoxide should be used as the base. Using sodium ethoxide with dimethyl oxalate can lead to a mixture of methyl and ethyl esters, complicating purification and reducing the yield of the desired product.[10]
-
Presence of Water: The reaction must be carried out under anhydrous conditions. Any moisture can react with the strong base, neutralizing it and preventing the initial deprotonation of the ketone. Water can also lead to the hydrolysis of the ester starting material or the final β-keto ester product.[7]
-
Reaction Temperature: The temperature should be carefully controlled. While some heat may be necessary to initiate the reaction, excessive temperatures can promote side reactions. It is often recommended to start the reaction at a lower temperature and then allow it to proceed at room temperature or with gentle warming.
Troubleshooting Summary Table:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Insufficient amount of base. | Use at least one full equivalent of a strong base (e.g., sodium methoxide). |
| Mismatch between base and ester. | Ensure the alkoxide of the base matches the alkoxy group of the oxalate ester (e.g., sodium methoxide with dimethyl oxalate).[7] | |
| Presence of moisture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Consider starting at a lower temperature. |
Q3: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side reactions?
The presence of multiple products suggests that side reactions are occurring. Here are the most common ones:
-
Self-Condensation of 2-Acetylfuran: If the reaction conditions are not optimized, the enolate of 2-acetylfuran could potentially react with another molecule of 2-acetylfuran in an aldol-type condensation.[11] However, the Claisen condensation with a highly electrophilic partner like dimethyl oxalate is generally faster.
-
Transesterification: As mentioned previously, using a non-matching alkoxide base will result in a mixture of ester products.[7][10]
-
Hydrolysis and Decarboxylation: If the reaction is worked up with acid and excessive heat, the β-keto ester product can be hydrolyzed to a β-keto acid, which can then readily undergo decarboxylation to form a ketone.[12][13][14] This would result in the formation of 1-(furan-2-yl)butane-1,3-dione.
-
Reaction with Solvent: If the solvent is not inert (e.g., an alcohol that does not match the base and ester), it can participate in the reaction.
Visualizing the Main Reaction vs. a Key Side Reaction (Decarboxylation):
Q4: The purification of the final product is proving difficult. What are some recommended purification strategies?
Purification can be challenging due to the nature of the product and potential impurities.
-
Column Chromatography: This is a common method for purifying β-keto esters.[15] A silica gel column with a gradient of ethyl acetate in hexanes is often effective. The polarity of the solvent system may need to be optimized based on TLC analysis.
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective purification method.[16] The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Acid-Base Extraction: An aqueous workup with a mild base (like sodium bicarbonate solution) can help remove any acidic impurities. However, be cautious as a strong base can deprotonate and potentially hydrolyze the product.
Experimental Protocol: General Purification by Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid. Dissolve a small amount of this crude material in a minimal amount of the column eluent for loading onto the column.
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the chromatography column.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent to separate the components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Q5: My reaction is not proceeding to completion, even with the correct stoichiometry of reagents. What could be the issue?
If the reaction stalls, consider the following:
-
Quality of Reagents: Ensure that the starting materials, especially the base, are of high quality and have not degraded. Sodium methoxide, for example, is sensitive to moisture and air.
-
Solvent Purity: The use of anhydrous solvents is critical. Solvents should be freshly dried and distilled if necessary.
-
Reaction Time: Claisen condensations can sometimes be slow.[8] Ensure the reaction is allowed to stir for a sufficient amount of time. Monitoring the reaction by TLC can help determine the optimal reaction time.
-
Mixing: In heterogeneous reactions (e.g., if the base is not fully dissolved), efficient stirring is crucial to ensure all reactants are in contact.
Workflow for Diagnosing a Stalled Reaction:
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. This compound | 374063-90-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. m.youtube.com [m.youtube.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 13. aklectures.com [aklectures.com]
- 14. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 15. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
stability and degradation of "4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester"
Technical Support Center: 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
What are the primary factors that can affect the stability of this compound?
The stability of this compound is influenced by several factors, primarily:
-
pH: The furan ring and the methyl ester are both susceptible to acid- and base-catalyzed hydrolysis.
-
Temperature: Elevated temperatures can lead to thermal decomposition.
-
Light: Furan-containing compounds can be sensitive to photodegradation.[1]
-
Oxidizing agents: The furan ring is prone to oxidation.
How should I properly store this compound?
For optimal stability, we recommend storing the compound under the following conditions:
-
Temperature: Store at 0-8°C.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using an amber vial or by storing it in a dark place.
-
Moisture: Keep the container tightly sealed to prevent hydrolysis.
What are the likely degradation products of this compound?
Potential degradation can occur at several points in the molecule. The primary degradation pathways include:
-
Hydrolysis of the methyl ester: This will yield the corresponding carboxylic acid, 4-(furan-2-yl)-2,4-dioxobutanoic acid.[3]
-
Furan ring opening: Under acidic conditions, the furan ring can undergo hydrolysis to form a 1,4-dicarbonyl compound.[4][5]
-
Oxidation of the furan ring: This can lead to the formation of various oxidized byproducts. Furan itself is metabolized in vivo via oxidation to cis-2-butene-1,4-dial, a reactive species.[6]
Below is a diagram illustrating a potential degradation pathway.
References
- 1. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Furan-2-yl)-2,4-dioxobutanoic acid | C8H6O5 | CID 510839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Furan as a versatile synthon [pubsapp.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in furan synthesis
Furan Synthesis Technical Support Center
Welcome to the technical support center for furan synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted furans. Furans are crucial heterocyclic scaffolds in medicinal chemistry and materials science, yet their synthesis can be fraught with challenges ranging from low yields to intractable side reactions.
This document provides in-depth, field-proven insights into troubleshooting the most common furan synthesis methodologies, with a focus on the Paal-Knorr and Feist-Bénary reactions. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Troubleshooting & FAQs: A Scientist-to-Scientist Guide
This section addresses specific issues encountered during furan synthesis in a practical question-and-answer format.
Focus Area: The Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a cornerstone of furan chemistry.[1][2] Despite its utility, it is sensitive to reaction conditions.
Q1: My Paal-Knorr reaction is turning black and forming tar, leading to a very low yield. What's happening and how can I fix it?
This is a classic sign of substrate decomposition and/or product polymerization under harsh acidic conditions and high temperatures.[3][4] Furans, particularly those with electron-donating substituents, are susceptible to acid-catalyzed polymerization.[5]
-
Causality: Strong Brønsted acids (e.g., H₂SO₄, HCl) can protonate the newly formed furan ring, creating a reactive electrophile that initiates polymerization.[5] High heat exacerbates this by accelerating decomposition pathways for both the starting dicarbonyl and the furan product.
-
Troubleshooting Steps:
-
Switch to a Milder Catalyst: Replace strong acids with milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or, preferably, a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃, Bi(NO₃)₃).[3][6] Lewis acids coordinate to the carbonyl oxygen, facilitating cyclization without aggressively protonating the furan product.
-
Reduce Temperature and Time: Employ microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes, minimizing the temporal window for degradation.[1][3]
-
Use a Dehydrating Agent: The reaction produces water, which can participate in side reactions. Adding a dehydrating agent like phosphorus pentoxide (P₂O₅) or using acetic anhydride as the solvent can drive the equilibrium toward the furan product under less forcing conditions.[4][7]
-
Solvent Selection: Running the reaction in a high-boiling aprotic solvent like toluene allows for controlled heating and efficient water removal via a Dean-Stark trap.[3]
-
Q2: The reaction is sluggish and gives incomplete conversion, even after hours of reflux. What are the limiting factors?
Incomplete conversion typically points to three main issues: insufficient catalytic activity, steric hindrance, or an unfavorable equilibrium. The rate-determining step is the intramolecular nucleophilic attack of the enol onto the protonated carbonyl.[6][7]
-
Causality: If the enol formation is slow or the transition state for cyclization is sterically demanding, the reaction will stall. Furthermore, as an equilibrium process, the accumulation of water can inhibit the final dehydration step.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: The 1,4-dicarbonyl precursors can be difficult to prepare and purify.[6] Ensure your starting material is pure and structurally correct via NMR and/or mass spectrometry.
-
Increase Catalyst Loading: A modest increase in catalyst (e.g., from 2 mol% to 10 mol%) can sometimes overcome activation energy barriers. However, be cautious, as this can also increase the risk of polymerization.[3]
-
Employ a Stronger Dehydrating System: For stubborn cyclizations, a powerful dehydrating agent like P₂O₅ is more effective than relying solely on a Dean-Stark trap.[7]
-
Q3: I am trying to synthesize a furan, but I'm isolating a pyrrole as a major byproduct. Why is this happening?
This is a clear indication of contamination by an amine source. The Paal-Knorr synthesis is famously versatile and will produce pyrroles if a primary amine or ammonia is present.[7][8]
-
Causality: An amine nucleophile will readily condense with the 1,4-dicarbonyl to form a hemiaminal, which then cyclizes and dehydrates to the corresponding pyrrole, often more rapidly than the furan pathway.[9]
-
Troubleshooting Steps:
-
Scrutinize Reagents and Solvents: Ensure all solvents (e.g., DMF, if used) and reagents are free of amine contaminants.
-
Purify the Starting Material: If the 1,4-dicarbonyl was synthesized in a preceding step involving amines, ensure it is rigorously purified.
-
Maintain Acidic pH: While pyrrole synthesis can be acid-catalyzed, strongly acidic conditions (pH < 3) generally favor furan formation over pyrrole formation.[8]
-
Focus Area: The Feist-Bénary Furan Synthesis
This classic method involves the base-catalyzed condensation of an α-haloketone with a β-dicarbonyl compound.[10][11] Its success hinges on controlling the sequence of alkylation and cyclization.
Q4: My Feist-Bénary reaction is not producing the furan. Instead, I've isolated the uncyclized tricarbonyl intermediate. How do I promote cyclization?
This common issue arises because the initial C-alkylation is often faster than the subsequent intramolecular cyclization and dehydration. The final ring-closing step can be slow or require different conditions.[4]
-
Causality: The reaction mechanism proceeds in distinct stages: 1) base-mediated enolate formation from the β-dicarbonyl, 2) Sₙ2 attack on the α-haloketone, 3) intramolecular cyclization, and 4) dehydration.[10][12] If the conditions are not optimized for the final two steps, the reaction can stall after alkylation.
-
Troubleshooting Steps:
-
Introduce an Acid Catalyst: After the initial base-catalyzed alkylation, the final dehydration to the aromatic furan is often acid-catalyzed.[4] Once the formation of the intermediate is confirmed (e.g., by TLC), carefully add a mild acid to promote the final step.
-
Increase Temperature: Heating is often required to drive the cyclization and dehydration.[10][12] If the reaction was run at room temperature, try heating to reflux in a suitable solvent like ethanol.
-
Choice of Base: While strong bases (e.g., sodium ethoxide) can be used, they may promote side reactions like ester hydrolysis.[10] Milder bases like pyridine or triethylamine are often preferred as they can catalyze the initial step without interfering with the subsequent cyclization.[12]
-
Data & Workflow Summaries
Table 1: Troubleshooting Summary for Common Furan Syntheses
| Issue | Potential Cause(s) | Recommended Solution(s) | Applicable Synthesis |
| Low Yield / Tar Formation | Harsh acid catalyst; High temperature; Product polymerization.[3][4] | Use a milder Lewis acid (e.g., ZnCl₂); Lower reaction temperature; Use microwave heating.[3][6] | Paal-Knorr |
| Incomplete Reaction | Impure starting material; Insufficient catalysis; Water accumulation.[6] | Verify purity of 1,4-dicarbonyl; Increase catalyst loading cautiously; Use a strong dehydrating agent (P₂O₅).[3][7] | Paal-Knorr |
| Pyrrole Byproduct | Contamination with ammonia or primary amines.[8] | Use amine-free solvents and reagents; Ensure rigorous purification of starting materials.[3] | Paal-Knorr |
| Stalled at Intermediate | Cyclization/dehydration step is slow.[4] | Add a mild acid catalyst after initial alkylation; Increase reaction temperature.[4][12] | Feist-Bénary |
| Mixture of Isomers | Poor regioselectivity in the initial alkylation step.[12] | Use a milder base to improve selectivity; Control temperature carefully.[12] | Feist-Bénary |
General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving issues in furan synthesis.
Caption: General troubleshooting workflow for furan synthesis.
Validated Experimental Protocol
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol provides an efficient and high-yielding method that minimizes substrate degradation by significantly reducing reaction time.
Reagents & Setup:
-
Hexane-2,5-dione (1.14 g, 10 mmol, 1.0 eq)
-
Montmorillonite K-10 clay (0.5 g)
-
10 mL microwave process vial with a magnetic stir bar
Procedure:
-
Preparation: To the microwave process vial, add hexane-2,5-dione and Montmorillonite K-10 clay. Do not add any solvent.
-
Reaction: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 120°C for 5 minutes. The reaction is typically complete within this timeframe.
-
Workup and Purification:
-
Cool the vial to room temperature using a compressed air stream.
-
Add 10 mL of diethyl ether to the vial and stir to dissolve the product.
-
Filter the mixture through a short plug of silica gel to remove the clay catalyst, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity (>95%).
-
If necessary, further purify by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.
-
Paal-Knorr Reaction Mechanism
This diagram illustrates the key steps in the acid-catalyzed formation of a furan from a 1,4-dicarbonyl compound.
Caption: Simplified reaction mechanism pathway for Paal-Knorr synthesis.
References
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Scale-Up of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester Production
Welcome to the technical support center for the synthesis and scale-up of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable pharmaceutical intermediate.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Introduction
This compound is a β-dicarbonyl compound of significant interest in medicinal chemistry due to the presence of the furan moiety, a common scaffold in many pharmaceutical agents.[3][4] Its synthesis, typically achieved through a Claisen condensation, presents several challenges, particularly when transitioning from laboratory-scale to larger-scale production.[5][6] This guide will address these challenges systematically, providing actionable solutions to optimize your synthesis.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Reaction Yield
Q1: My Claisen condensation reaction is resulting in a very low yield of this compound. What are the common causes and how can I improve it?
A1: Low yields in the Claisen condensation for this specific compound can often be attributed to several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products.[7]
Common Causes for Low Yields:
-
Inappropriate Base or Base Concentration: The choice and concentration of the base are critical. While strong bases like sodium methoxide are commonly used, excessively high concentrations or the use of an incorrect base can promote side reactions.[5]
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Elevated temperatures can lead to the formation of undesired by-products and degradation of the furan ring.[8]
-
Incorrect Stoichiometry: The molar ratio of the reactants, methyl 2-furoate and methyl acetate, is crucial. An excess of one reactant may be necessary to drive the reaction to completion.
-
Poor Reagent Quality: Impurities in the starting materials, particularly water, can quench the base and inhibit the reaction. Ensure all reagents and solvents are anhydrous.
-
Inefficient Mixing: In larger-scale reactions, inefficient mixing can lead to localized "hot spots" and incomplete reactions.
Troubleshooting Workflow for Low Yields:
The following diagram outlines a systematic approach to troubleshooting low yields in your Claisen condensation.
Caption: Troubleshooting workflow for low yields.
Product Purity Issues
Q2: I've managed to increase the yield, but the purity of my this compound is low. What are the likely impurities and how can I remove them?
A2: Purity issues often arise from side reactions or incomplete reactions. The primary impurities are typically unreacted starting materials, byproducts from self-condensation of methyl acetate, and degradation products of the furan ring.
Common Impurities and Purification Strategies:
| Impurity | Potential Cause | Recommended Purification Method |
| Unreacted Methyl 2-furoate | Incomplete reaction, incorrect stoichiometry. | Fractional distillation under reduced pressure. |
| Unreacted Methyl acetate | Incomplete reaction, used in excess. | Evaporation under reduced pressure (due to its low boiling point). |
| Methyl acetoacetate | Self-condensation of methyl acetate. | Column chromatography on silica gel. |
| Furan-ring degradation products | Acidic or basic conditions, elevated temperatures.[9][10][11] | Column chromatography, recrystallization. |
Experimental Protocol: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel to create a slurry.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Side Reactions and Byproduct Formation
Q3: I'm observing the formation of significant amounts of a byproduct that I suspect is from the decarboxylation of my product. How can I prevent this?
A3: The product, a β-keto ester, is susceptible to hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions at elevated temperatures.[12][13][14]
Strategies to Minimize Decarboxylation:
-
Neutralize Promptly: After the reaction is complete, carefully neutralize the reaction mixture to a pH of ~7 before workup.
-
Avoid High Temperatures: During workup and purification, maintain low temperatures to prevent thermal decomposition.
-
Use Mild Conditions: If possible, explore milder reaction conditions, such as using a weaker base or a lower reaction temperature for a longer duration.
The decarboxylation process proceeds through a β-keto acid intermediate, which readily loses carbon dioxide.[15][16]
References
- 1. ift.co.za [ift.co.za]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. nbinno.com [nbinno.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. This compound | 374063-90-8 | Benchchem [benchchem.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. aklectures.com [aklectures.com]
- 13. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Preventing Byproduct Formation in Claisen Condensation Reactions
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Claisen condensation. Our focus is to provide in-depth, mechanistically grounded troubleshooting strategies to minimize byproduct formation and maximize the yield of your desired β-ketoester or β-diketone products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during Claisen condensation reactions in a direct question-and-answer format.
Q1: My reaction yields are low, and my NMR/LC-MS shows a complex mixture of products. What are the most likely side reactions?
A1: Low yields and product mixtures in Claisen condensations almost always point to one or more competing side reactions. The most common culprits are:
-
Self-Condensation of the Starting Ester: This is the most frequent side reaction, where two molecules of the same starting ester react with each other. This is particularly problematic in "crossed" Claisen condensations where two different esters are used.[1]
-
Transesterification: This occurs if the alkoxide base used does not match the alkoxy group of the ester (e.g., using sodium methoxide with an ethyl ester).[2][3] This leads to a mixture of starting materials and, consequently, a mixture of products.[4]
-
Base-Catalyzed Hydrolysis: If there is any moisture present in the reaction, hydroxide ions can be generated (or may be present in the base), which can hydrolyze the ester starting material or the β-ketoester product to a carboxylate salt.[2]
-
Subsequent Reactions: The desired β-ketoester product is itself enolizable and can sometimes participate in further reactions, such as Michael additions if an α,β-unsaturated system is present.[5]
Understanding which of these is occurring is the first step. A careful analysis of your crude reaction mixture by NMR, GC-MS, or LC-MS is critical for diagnosis.
Q2: I suspect transesterification is happening. How can I definitively prevent it?
A2: Transesterification is a common but easily preventable side reaction. The core principle is to maintain a consistent alkoxy environment.
Causality: The alkoxide base (e.g., RO⁻) can act as a nucleophile and attack the carbonyl carbon of the ester (R'-COOR''). If the 'R' of the base is different from the 'R''' of the ester, a new ester (R'-COOR) is formed. This scrambling of reactants leads to a complex product mixture.
Solutions:
-
Match the Base to the Ester: The most straightforward solution is to use an alkoxide base with the same alkyl group as the ester's alkoxy group.[6] For example, use sodium ethoxide (NaOEt) when your substrate is an ethyl ester.[2]
-
Use a Non-Nucleophilic Base: A more robust strategy, especially for crossed Claisen condensations, is to use a strong, sterically hindered, non-nucleophilic base.[2][7] Lithium diisopropylamide (LDA) or sodium hydride (NaH) are excellent choices.[8][9] These bases are too bulky to act as nucleophiles but are highly effective at deprotonating the α-carbon to form the required enolate.[9]
Q3: How do I minimize the self-condensation of my starting material in a crossed Claisen reaction?
A3: This is a classic challenge in crossed condensations. The goal is to control which ester forms the nucleophilic enolate and which acts as the electrophile.
Causality: If both esters have α-hydrogens, both can form enolates, leading to a statistical mixture of four possible products.[1]
Strategic Solutions:
-
Use a Non-Enolizable Ester: The most effective strategy is to design your synthesis so that one of the esters lacks α-hydrogens (e.g., ethyl benzoate, diethyl carbonate, or ethyl formate).[1][8] This ester can only act as the electrophile, dramatically simplifying the product outcome.
-
Directed Claisen Condensation: This technique involves pre-forming the enolate of one ester quantitatively before introducing the second (electrophilic) ester.[10] This is achieved by using a very strong, non-nucleophilic base like LDA at low temperatures (typically -78 °C).[4][10] The low temperature and stoichiometric use of a strong base ensure that one enolate is formed completely and does not have the opportunity to equilibrate.[10]
Visualizing Reaction Pathways: Desired vs. Side Reactions
The following diagram illustrates the desired Claisen condensation pathway versus the competing transesterification and self-condensation side reactions.
References
- 1. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Technical Support Center: 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
Welcome to the technical support guide for 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester (CAS: 374063-90-8). This document is designed for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and application of this versatile chemical intermediate. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The unique structure of this molecule, incorporating a furan ring and a β-keto ester moiety, offers significant synthetic potential but also presents specific stability and reactivity challenges. This guide is structured to address these challenges head-on.
Section 1: Compound Stability & Core Reactivity Profile
Understanding the inherent chemical nature of this compound is fundamental to its proper use. The molecule's reactivity is dominated by two key structural features: the furan ring and the 1,3-dicarbonyl system.
-
Furan Ring: While aromatic, the furan ring has significantly less resonance energy than benzene, making it more reactive and susceptible to degradation.[1][2] It is particularly sensitive to strong acids, which can catalyze polymerization or ring-opening reactions.[3] Furthermore, the electron-rich nature of the ring makes it prone to oxidation.[2]
-
β-Keto Ester System: The methylene group situated between the two carbonyls (a 1,3-dicarbonyl relationship) contains highly acidic protons.[4] This acidity facilitates the formation of a stable enolate, which is a powerful nucleophile in many carbon-carbon bond-forming reactions.[4][5] However, this same reactivity makes the compound susceptible to hydrolysis and decarboxylation under both acidic and basic conditions.[6] The methyl ester group itself can also undergo hydrolysis.[7]
Section 2: Safety, Handling, and Storage Protocols
Proper handling and storage are non-negotiable for maintaining the integrity of the compound and ensuring laboratory safety.
Hazard Identification
This compound should be handled with care. Based on available safety data, it is classified with the following hazards:
| Pictogram | GHS Code | Hazard Statement | Precautionary Action |
|
| GHS07 | H302: Harmful if swallowed.[8] | P270: Do not eat, drink or smoke when using this product.[8] |
| H315: Causes skin irritation.[8] | P280: Wear protective gloves/protective clothing.[8][9] | ||
| H319: Causes serious eye irritation.[8] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] | ||
| H335: May cause respiratory irritation.[8] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
Always consult the most current Safety Data Sheet (SDS) provided by your supplier before use. [8][9][10]
Recommended Storage Conditions
To mitigate degradation pathways such as hydrolysis and oxidation, adhere to the following storage protocol:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C for long-term storage. | Low temperatures slow the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | The furan moiety is susceptible to oxidation.[2] An inert atmosphere displaces oxygen and moisture. |
| Light | Store in an amber vial or protect from light. | Furan-containing compounds can be light-sensitive, and photo-oxidation is a known degradation pathway for organic molecules.[11] |
| Moisture | Store in a desiccated environment. | The ester and β-dicarbonyl functionalities are prone to hydrolysis.[6][7] |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Q1: My solid compound, which was initially a light-colored powder, has developed a yellow or brownish tint. Is it still usable?
A1: A color change is a strong indicator of degradation. The furan ring, particularly in the presence of trace acidic impurities, air, or light, can undergo oligomerization or polymerization, leading to colored products.[3]
-
Causality: This is likely due to the inherent reactivity of the furan ring, which is more susceptible to electrophilic attack and oxidation than more stable aromatics like benzene.[1]
-
Recommended Action: We strongly advise against using the discolored compound in sensitive applications, as the purity is compromised. The presence of polymeric impurities can lead to inconsistent results, low yields, and difficult purification. For non-critical applications, you may consider purification by recrystallization or column chromatography, but re-characterization (e.g., via NMR, LC-MS) is essential.
Q2: I'm observing poor or inconsistent solubility of the compound in my reaction solvent (e.g., THF, Dichloromethane). What's the issue?
A2: This can stem from two primary sources: compound degradation or improper dissolution technique.
-
Causality: As mentioned in Q1, degradation can lead to insoluble polymeric byproducts. Alternatively, the compound may require specific conditions to dissolve fully.
-
Troubleshooting Protocol:
-
Visual Inspection: Check the solid for any discoloration or change in morphology.
-
Purity Check: If possible, run a quick TLC or LC-MS on a small sample to check for impurities.
-
Solvent Selection: While this compound is soluble in many common organic solvents, ensure your solvent is anhydrous. Water can decrease solubility and promote hydrolysis.
-
Dissolution Technique: Use the following workflow for preparing solutions.
-
Caption: Workflow for preparing a stock solution.
Q3: My reaction yield is low, or I'm seeing a loss of biological activity from my purified product. What could be the cause?
A3: This is a critical issue that often points to compound instability during the reaction or workup. The β-keto ester functionality is the most likely culprit.
-
Causality:
-
Hydrolysis/Decarboxylation: Exposure to aqueous acidic or basic conditions during reaction workup can hydrolyze the methyl ester to a β-keto acid, which can then readily decarboxylate to a ketone.[6] This removes a key functional group.
-
Thermal Degradation: High reaction temperatures can also promote decarboxylation or furan ring decomposition.[5]
-
-
Troubleshooting Decision Tree: Use the following logic to diagnose the problem.
Caption: Decision tree for troubleshooting low yield or inactivity.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the recommended procedure for aliquoting the solid compound? A: To maintain long-term stability, we recommend aliquoting the solid upon receipt. Perform this in a glove box or under a steady stream of inert gas (argon or nitrogen). Weigh the desired amounts into separate, small amber glass vials. Purge each vial with inert gas before sealing tightly with a PTFE-lined cap. Store these aliquots under the recommended conditions (2-8°C or -20°C, desiccated).
Q: Is this compound compatible with protic solvents like methanol or ethanol? A: While it may dissolve, using protic solvents for prolonged storage or as a reaction solvent at elevated temperatures is not recommended. The methyl ester can undergo transesterification, and the overall compound can degrade, especially if acidic or basic impurities are present. For stock solutions, prefer anhydrous aprotic solvents like THF, Dioxane, DMF, or DMSO.
Q: Can I use standard silica gel for chromatographic purification? A: Caution is advised. Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds, particularly the furan ring.[3] If you observe streaking or loss of material on a TLC plate, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, using neutral alumina as the stationary phase is a safer option.
Q: How should I dispose of waste containing this compound? A: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Treat it as a chemical waste. Do not allow it to enter drains.[10] Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.
References
- 1. Furan - Wikipedia [en.wikipedia.org]
- 2. Furan as a versatile synthon [pubsapp.acs.org]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aklectures.com [aklectures.com]
- 7. Spectroscopic Study of Biodiesel Degradation Pathways [legacy.sae.org]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diketoester Reactions
A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting
The asymmetric reduction of diketoesters, particularly β-ketoesters, to form chiral β-hydroxy esters is a foundational transformation in modern organic synthesis. These products are critical building blocks for numerous pharmaceuticals and natural products.[1] Achieving high yield, enantioselectivity, and diastereoselectivity hinges almost entirely on the judicious selection and application of a catalyst. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating catalyst choice, troubleshooting common experimental hurdles, and answering frequently asked questions.
Part I: Catalyst Selection Framework
Choosing the right catalyst from the outset can save significant time and resources. The decision process involves evaluating the substrate, desired stereochemical outcome, and process constraints (e.g., cost, scalability, metal contamination tolerance).
The primary catalyst classes for this transformation are transition metal complexes (typically Ruthenium or Iridium) and biocatalysts (Ketoreductases).
Caption: Decision workflow for initial catalyst selection.
Comparative Overview of Key Catalyst Systems
The following table summarizes the performance of representative catalysts to guide your initial selection.
| Catalyst System | Metal/Enzyme | Representative Ligand/Variant | Typical Substrates | Key Advantages | Typical Performance |
| Ruthenium-Diphosphine | Ruthenium (Ru) | BINAP, TunaPhos, Difluorphos | Aromatic & Aliphatic β-Keto Esters | Broad substrate scope, well-documented, highly reliable.[1] | 93-98% Yield, 95-99% ee.[1] |
| Iridium-P,N,N | Iridium (Ir) | SpiroPAP, Ferrocenyl P,N,N | β-Aryl β-Keto Esters | Extremely high TONs, economically feasible for scale-up.[2][3] | Excellent Yields, up to 99.8% ee.[1][3] |
| Ketoreductase (KRED) | Enzyme | Commercial KRED libraries | α-substituted β-keto esters, substrates for DKR | High stereoselectivity, mild aqueous conditions, environmentally friendly.[4][5] | >99% de, >99% ee.[5] |
Part II: Troubleshooting Guide
This section addresses the most common issues encountered during the optimization of diketoester reactions in a question-and-answer format.
Question 1: My reaction shows low enantioselectivity (ee). What are the primary causes and how can I fix it?
Answer: Low enantioselectivity is one of the most frequent challenges. The root cause is almost always an improperly optimized reaction environment that fails to sufficiently differentiate the energetic barriers between the two transition states leading to the (R) and (S) enantiomers.
Primary Causes & Solutions:
-
Suboptimal Ligand Choice: The chiral ligand is the primary source of stereochemical induction. Its electronic properties and steric profile (e.g., dihedral angle) are critical.[1]
-
Solution: Screen a panel of ligands. For Ru-catalyzed systems, moving from BINAP to ligands with different bite angles like TunaPhos or electron-withdrawing groups like Difluorphos can dramatically improve ee.[1] For Iridium systems, modifying the spiro backbone or amine substituents of P,N,N ligands can be effective.[3][6]
-
-
Incorrect Reaction Temperature: Asymmetric reactions are highly sensitive to temperature.
-
Solution: Lower the reaction temperature. Decreasing the temperature (e.g., from room temperature to 0 °C or -20 °C) increases the energy difference between the diastereomeric transition states, favoring the formation of the major enantiomer.[7]
-
-
Inappropriate Solvent: The solvent influences the reaction by solvating the catalyst, substrate, and transition state. A poor solvent choice can lead to aggregation or unfavorable catalyst conformations.[8]
-
Solution: Conduct a solvent screen. Polar protic solvents like methanol or ethanol are common for hydrogenations, but sometimes less polar aprotic solvents like THF or dichloromethane can enhance selectivity. The choice is highly system-dependent.[9]
-
Caption: Troubleshooting workflow for low enantioselectivity.
Question 2: My reaction has stalled or shows very low conversion. What should I investigate?
Answer: A stalled reaction or low conversion points to issues with catalyst activity, reagent purity, or reaction conditions.
Primary Causes & Solutions:
-
Catalyst Deactivation/Poisoning: This is a common culprit. Catalysts can be deactivated by impurities in the substrate or solvent (e.g., water, oxygen, sulfur compounds), or they can degrade over time.[10][11] Sintering or leaching of the metal can also occur, especially with supported catalysts.[12]
-
Solution: Use freshly purified, high-purity reagents and anhydrous solvents.[13] Ensure the reaction is set up under an inert atmosphere (N₂ or Ar). If catalyst deactivation is suspected, try adding a fresh charge of catalyst.
-
-
Insufficient Hydrogen Pressure: In catalytic hydrogenations, the pressure of H₂ gas is a key parameter.
-
Solution: Ensure the system is properly sealed and pressurized. If low pressure gives low conversion, incrementally increase the H₂ pressure.
-
-
Poor Reagent Solubility: If the substrate or catalyst is not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Choose a solvent system where all components are fully soluble at the reaction temperature.[14] Gentle heating may be required, but this must be balanced with the potential for decreased selectivity.
-
-
Keto-Enol Equilibrium: Diketoesters exist in equilibrium with their enol or enolate forms. The catalyst may only act on one of these forms. The solvent can significantly influence this equilibrium.[15][16]
Part III: Frequently Asked Questions (FAQs)
Q1: What are the main practical differences between using Ruthenium vs. Iridium catalysts?
A1: Ruthenium catalysts, particularly those with BINAP-type ligands, are considered the workhorses for β-keto ester hydrogenation due to their broad applicability and extensive documentation.[1][17] They are an excellent starting point for most systems. Iridium catalysts, while sometimes considered less explored, have shown exceptional performance for specific substrates like β-aryl β-keto esters, often achieving unprecedentedly high turnover numbers (TONs), which makes them highly attractive for process chemistry and large-scale synthesis.[1][3]
Q2: When should I choose a biocatalyst like a Ketoreductase (KRED) over a metal catalyst?
A2: KREDs offer several key advantages. They operate in aqueous media under mild pH and temperature conditions, aligning with green chemistry principles. They are often exquisitely selective, providing access to products with near-perfect ee and de.[5] KREDs are particularly powerful for Dynamic Kinetic Resolution (DKR) of substrates with a chiral center alpha to the ketone, where one enantiomer is reduced while the other is racemized in situ, allowing for a theoretical 100% yield of a single stereoisomer.[4] The main drawback can be the need to screen a library of enzymes to find a "hit" for a novel substrate.
Q3: How do protic additives like water or alcohols affect the reaction?
A3: The effect can be pronounced but is not always predictable. In some cases, a small, precise amount of a protic additive can accelerate the reaction and even improve stereoselectivity.[18] This is sometimes attributed to facilitating catalyst activation or protonolysis steps. However, an excess of the additive can be detrimental, potentially by over-coordinating to the metal center and inhibiting substrate binding.[18] Therefore, if you explore additives, it is crucial to screen their concentration carefully.
Q4: Can the diketoester substrate itself cause problems?
A4: Yes. Substrates with bulky groups near the reacting ketone can sterically hinder the approach of the catalyst, leading to slow reactions. Additionally, functional groups elsewhere in the molecule can act as poisons by coordinating to the metal center (e.g., unprotected amines or thiols). Finally, the stability of the β-keto ester itself can be an issue; under strongly basic or acidic workup conditions, they can undergo hydrolysis and decarboxylation.[13]
Part IV: Key Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Asymmetric Hydrogenation
This protocol provides a framework for screening different catalysts and conditions in parallel.
-
Preparation: In an array of pressure-rated reaction vials inside a glovebox, add the β-keto ester substrate (e.g., 0.2 mmol, 1.0 equiv).
-
Catalyst Addition: To each vial, add a stock solution of the pre-formed catalyst or the metal precursor and ligand to achieve the desired catalyst loading (e.g., S/C ratio of 1000, 0.1 mol%).
-
Solvent Addition: Add the anhydrous reaction solvent (e.g., 1.0 mL of degassed methanol) to each vial.
-
Reaction Setup: Seal the vials, remove the array from the glovebox, and place it into a parallel pressure reactor block.
-
Execution: Purge the system with the reaction gas (e.g., H₂) three times. Pressurize the reactor to the desired pressure (e.g., 10 bar H₂).
-
Monitoring: Stir the reactions at the desired temperature (e.g., 25 °C) for a set time (e.g., 12-24 hours). Monitor reaction progress by taking aliquots and analyzing via TLC or LC-MS.[14]
-
Work-up & Analysis: Upon completion, carefully vent the reactor. Concentrate the solvent from each vial in vacuo. Determine the conversion and enantiomeric excess of the crude product by chiral HPLC or GC analysis.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 5. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. emerginginvestigators.org [emerginginvestigators.org]
- 17. researchgate.net [researchgate.net]
- 18. Effect of protic additives in Cu-catalysed asymmetric Diels–Alder cycloadditions of doubly activated dienophiles: towards the synthesis of magellanine-type Lycopodium alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of furan vs thiophene diketoesters
An In-Depth Comparative Guide to Furan vs. Thiophene Diketoesters for Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive comparative analysis of furan- and thiophene-based β-diketoesters. These scaffolds are of paramount importance in medicinal chemistry, acting as versatile chelating agents, bioisosteres, and synthetic intermediates. The choice between a furan or thiophene core is a critical design decision, as the subtle differences between the oxygen and sulfur heteroatoms impart distinct physicochemical and biological properties to the resulting molecule. This guide delves into the synthesis, structural properties, reactivity, and applications of these two classes of compounds, supported by experimental principles and data to inform rational drug design.
The Core Distinction: A Tale of Two Heteroatoms
The fundamental differences between furan and thiophene diketoesters stem from the intrinsic properties of the oxygen and sulfur heteroatoms within the five-membered aromatic ring. While structurally similar, their variance in electronegativity and the availability of d-orbitals on sulfur create a cascade of effects on aromaticity, electron distribution, and ultimately, chemical reactivity.
Aromaticity and Electronic Effects: Thiophene is significantly more aromatic than furan.[1][2] The sulfur atom in thiophene is less electronegative than oxygen and can utilize its 3d orbitals, allowing for more effective delocalization of its lone pair of electrons into the π-system.[2][3] This enhanced aromatic stabilization means the thiophene ring is less prone to reactions that would disrupt this stability.[1] Conversely, the higher electronegativity of oxygen in furan results in a less stable aromatic system, making the ring itself more reactive towards electrophiles.[3][4][5]
This difference in aromaticity directly influences the diketoester substituent. The greater electron-donating resonance effect from the more aromatic thiophene ring can influence the electronic character of the attached carbonyl groups. The general order of reactivity for electrophilic substitution on the parent rings is pyrrole > furan > thiophene > benzene.[1][6]
.dot
Caption: Fundamental electronic differences between furan and thiophene rings.
Table 1: Physicochemical Properties of Parent Heterocycles
| Property | Furan | Thiophene | Rationale for Difference |
| Formula | C₄H₄O | C₄H₄S | Different heteroatom. |
| Boiling Point | 31.4 °C[7][8] | 84 °C[7][8] | Higher molecular weight and greater polarizability of sulfur. |
| Melting Point | -85.6 °C[7][8] | -38 °C[7][8] | Differences in crystal lattice packing and intermolecular forces. |
| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan[4] | More effective electron delocalization in thiophene.[3][5] |
Synthesis of Furan and Thiophene Diketoesters
The most common and versatile method for synthesizing both furan and thiophene cores is the Paal-Knorr synthesis.[9][10] This reaction involves the cyclization of a 1,4-dicarbonyl compound under appropriate conditions. For the synthesis of furan and thiophene diketoesters, a suitably substituted 1,4,6,9-tetraoxo compound would be the logical precursor.
-
Furan Synthesis: The Paal-Knorr synthesis of furans is typically achieved by the acid-catalyzed dehydration of the 1,4-dicarbonyl precursor.[10]
-
Thiophene Synthesis: For thiophenes, the 1,4-dicarbonyl compound is treated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[9][11]
.dot
Caption: Generalized Paal-Knorr workflow for furan and thiophene synthesis.
Experimental Protocol: Paal-Knorr Thiophene Synthesis
This protocol is a representative example for the synthesis of a 2,5-disubstituted thiophene derivative from a 1,4-diketone.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the 1,4-dicarbonyl starting material (1.0 eq).
-
Solvent: Add anhydrous toluene or dioxane via syringe to dissolve the starting material.
-
Reagent Addition: Carefully add phosphorus pentasulfide (P₄S₁₀) (0.5 eq) portion-wise under a nitrogen atmosphere. The reaction can be exothermic.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and carefully quench by pouring it over ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Trustworthiness Note: The choice of sulfurizing agent and solvent is critical. Lawesson's reagent is often milder and more soluble than P₄S₁₀. The reaction must be conducted in an inert, anhydrous atmosphere to prevent quenching of the reagents and undesirable side reactions.
Comparative Physicochemical Analysis
Keto-Enol Tautomerism
A defining feature of β-diketoesters is their existence in a dynamic equilibrium between the keto and enol forms.[12][13] This tautomerism is crucial as the enol form is a key intermediate in many reactions and is the species responsible for metal chelation.[14] The equilibrium can be influenced by solvent, temperature, and the electronic properties of the substituents.[14]
The more electron-donating nature of the thiophene ring compared to furan may lead to a slight stabilization of the conjugated enol tautomer, potentially shifting the equilibrium more towards the enol form. However, this effect is often subtle and highly dependent on the overall molecular structure. The stability of the enol form is also significantly enhanced by the formation of an intramolecular hydrogen bond.[12]
.dot
Caption: Keto-enol equilibrium in a generic heterocyclic diketoester.
Spectroscopic Characterization
Distinguishing between furan and thiophene diketoesters is readily achievable using standard spectroscopic techniques.
Table 2: Comparative Spectroscopic Data
| Technique | Furan Diketoester | Thiophene Diketoester | Key Differentiators |
| ¹H NMR | Ring Protons: ~6.5-7.5 ppm.[15] | Ring Protons: ~7.0-8.0 ppm.[16] Enol OH: ~12-16 ppm. | Thiophene protons are typically downfield due to the ring current and electronic effects. The enol proton signal is broad and highly deshielded. |
| ¹³C NMR | Ring Carbons: ~110-150 ppm.[15] Carbonyl (C=O): ~180-200 ppm. | Ring Carbons: ~125-145 ppm.[16] Carbonyl (C=O): ~180-200 ppm. | Chemical shifts of the heteroatom-adjacent carbons (C2/C5) are distinct. |
| IR Spectroscopy | C=O Stretch (Keto): ~1715-1735 cm⁻¹. C=O Stretch (Enol): ~1600-1650 cm⁻¹.[17][18] | C=O Stretch (Keto): ~1710-1730 cm⁻¹. C=O Stretch (Enol): ~1590-1640 cm⁻¹.[19] | The enol form shows a significant shift to lower wavenumbers for the C=O stretch due to conjugation and intramolecular H-bonding. |
| UV-Vis | π→π* transitions.[15][20] | π→π* transitions, often at a slightly longer wavelength (bathochromic shift) compared to furan analogs due to better conjugation.[19][21] | The λmax can provide clues about the extent of conjugation in the system. |
Reactivity and Applications in Drug Development
Metal Chelation
The enol form of β-diketoesters is an outstanding bidentate ligand for a wide range of metal ions.[22] This property is exploited in designing drugs that target metalloenzymes or modulate the concentration of metal ions in biological systems.[23] The choice of heteroatom can influence the metal-binding affinity and selectivity based on Hard and Soft Acids and Bases (HSAB) theory.
-
Furan Diketoesters: The oxygen atoms of the diketoester and the furan ring are all hard donors, showing a preference for hard metal ions like Mg²⁺, Ca²⁺, and Zn²⁺.
-
Thiophene Diketoesters: The presence of the soft sulfur atom in the thiophene ring can impart a higher affinity for softer metal ions like Cu²⁺, Hg²⁺, and Pd²⁺.[24] This can be a critical factor in designing selective inhibitors for enzymes with soft metal cofactors.
CC X
>];
}
M -- O1; M -- O2; }
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. quora.com [quora.com]
- 7. scribd.com [scribd.com]
- 8. repository.limu.edu.ly [repository.limu.edu.ly]
- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 11. rroij.com [rroij.com]
- 12. fiveable.me [fiveable.me]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. jchps.com [jchps.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. researchgate.net [researchgate.net]
- 22. Molecular mechanisms of in vivo metal chelation: implications for clinical treatment of metal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antimicrobial metal-based thiophene derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Furan-2-yl-2,4-dioxo-butyric Acid Methyl Ester Derivatives
In the landscape of medicinal chemistry, the furan nucleus is a cornerstone, serving as a scaffold for a multitude of biologically active compounds.[1][2] This guide delves into the biological potential of a specific class of these compounds: derivatives of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester. While direct biological data for this exact ester is limited in publicly accessible literature, a comprehensive analysis of structurally related furan and 2,4-dioxo-butyric acid derivatives allows us to build a strong predictive framework for their potential therapeutic applications. This guide will objectively compare the performance of these related structures, supported by experimental data from peer-reviewed studies, to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising chemical space.
The Core Scaffold: Synthesis and Structural Significance
The this compound scaffold combines two key pharmacophores: a furan ring and a 1,3-dicarbonyl system. The furan ring is a five-membered aromatic heterocycle that is a common feature in many pharmaceuticals and natural products, known to contribute to a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The 2,4-dioxo-butyric acid moiety provides a reactive dicarbonyl functionality that can interact with various biological targets.
The synthesis of the core compound, this compound, can be achieved through established organic chemistry protocols. A common method involves the Claisen condensation of 2-acetylfuran with diethyl oxalate in the presence of a base like sodium methoxide.[4] This straightforward synthesis allows for the generation of a diverse library of derivatives by modifying the furan ring, the ester group, or the dicarbonyl backbone.
Caption: General synthesis pathway for the core scaffold.
Comparative Biological Activities
The true potential of this class of compounds lies in the diverse biological activities exhibited by its structural relatives. By examining these, we can infer the likely activities of novel derivatives of this compound.
Antifungal Activity
Derivatives of 4-(het)aryl-2,4-dioxobutanoic acids have demonstrated notable antifungal activity, particularly against Candida species.[5] This suggests that the 2,4-dioxo-butyric acid moiety is a key contributor to this effect. The presence of the furan ring is also expected to enhance this activity, as many furan derivatives are known for their antifungal properties.[6]
Comparative Data: Antifungal Activity of Related Compounds
| Compound Class | Test Organism | Activity (MIC/IC50) | Reference |
| 4-(Aryl)-2,4-dioxobutanoic acid derivatives | Candida albicans | High activity reported | [5] |
| Caffeic acid ester derivatives | Candida species | Weak to moderate (MIC: 512 µg/mL for methyl caffeate) | [7][8] |
| Free fatty acid methyl esters | Aspergillus flavus, Aspergillus ochraceus | Moderate inhibition | [9] |
| Furan-3-carboxamide derivatives | Candida albicans | Active | [10] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[7] This can be determined visually or by measuring the absorbance at a specific wavelength.
-
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. This compound | 374063-90-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcpr.humanjournals.com [jcpr.humanjournals.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Furan-Containing Compounds
The furan scaffold is a cornerstone in medicinal chemistry, a five-membered aromatic heterocycle whose deceptively simple structure belies its profound impact on modern therapeutics.[1] Its presence in numerous approved drugs is a testament to its versatility.[2] Furan and its derivatives are celebrated for their ability to act as effective bioisosteres for phenyl rings, a strategic substitution that can favorably alter metabolic stability, receptor interactions, and overall bioavailability.[3][4] However, this privileged scaffold is not without its challenges. The electron-rich nature of the furan ring makes it susceptible to metabolic activation, a critical liability that every drug development professional must understand and mitigate.[5][6]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of furan-containing compounds across key therapeutic areas. We will dissect the nuanced interplay between chemical structure and biological function, supported by quantitative data and validated experimental protocols, to provide researchers with the insights needed to harness the full potential of this remarkable pharmacophore.
Part 1: The Furan Ring: A Bioisosteric Asset with a Metabolic Caveat
The decision to incorporate a furan ring into a drug candidate is driven by a desire to optimize its pharmacological profile. As a bioisostere for a phenyl group, it offers a similar spatial arrangement but with distinct electronic and physicochemical properties that can be exploited for lead optimization.[7][8]
Key Bioisosteric Advantages:
-
Modulated Lipophilicity: The oxygen heteroatom introduces polarity, generally reducing lipophilicity compared to a benzene ring, which can improve aqueous solubility and alter ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8]
-
Altered Metabolism: Replacing a metabolically vulnerable phenyl ring with furan can block or redirect cytochrome P450 (CYP450) metabolism, potentially increasing the compound's half-life.[1]
-
Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, introducing a new potential interaction with the biological target that may enhance binding affinity and selectivity.[2]
Despite these benefits, the furan ring carries an inherent risk of metabolic activation. This "dark side" is a primary concern in drug safety assessment. CYP450 enzymes can oxidize the furan ring to form highly reactive, electrophilic intermediates, such as epoxides or cis-enedial metabolites.[5][6] These reactive species can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity, and in some cases, hepatotoxicity and carcinogenicity.[5][9] Understanding this pathway is not merely academic; it is fundamental to designing safer furan-based drugs.
Part 2: Comparative SAR Analysis Across Therapeutic Areas
The biological activity of furan-based compounds is exquisitely sensitive to the nature and position of substituents. Modifications at the C2 and C5 positions are particularly critical for modulating potency and selectivity.[1][3]
Chalcones bearing a furan ring have emerged as a promising class of antiproliferative agents. The fusion of a furan ring to the chalcone scaffold can dramatically enhance cytotoxic activity. The causality here relates to the planarity and electronic distribution of the fused system, which can improve intercalation with DNA or enhance binding to key enzymes involved in cell proliferation.[4]
Table 1: Comparative Anticancer Activity of Furan-Fused Chalcones
| Compound ID | Key Structural Features | Target Cell Line | IC₅₀ (µM) | Citation |
|---|---|---|---|---|
| 1 | 2',4'-dihydroxychalcone (Reference) | HL-60 | 305 | [4] |
| 2 | Furan-fused derivative of 1 | HL-60 | 17.2 | [4] |
| 3 | Asymmetrical dihydroxychalcone | HL-60 | 59.6 | [4] |
| 4a | Furan-ring attached to 3 (Isomer 1) | HL-60 | 20.9 | [4] |
| 4s | Furan-ring attached to 3 (Isomer 2) | HL-60 | 70.8 | [4] |
Data sourced from Anticancer Research, 2015.[4]
The data clearly demonstrates the SAR principles in action. The simple addition of a fused furan ring resulted in a more than 17-fold increase in potency (compare compounds 1 and 2 ).[4] Furthermore, the regiochemistry of the fusion is critical; the relative positioning of the benzofuran and phenyl moieties in isomers 4a and 4s leads to a significant difference in their antiproliferative effects, underscoring the importance of precise structural orientation for target engagement.[4]
The nitrofuran class of antibiotics, including nitrofurantoin, provides a classic SAR case study. The antibacterial action is not inherent to the furan ring itself but is dependent on the presence of an electron-withdrawing nitro group at the 5-position.[3]
Mechanism of Action:
-
Prodrug Activation: Nitrofurantoin is a prodrug. Inside bacterial cells, flavoproteins reduce the nitro group.[3]
-
Reactive Intermediate Generation: This reduction generates highly reactive electrophilic intermediates.
-
Macromolecular Damage: These intermediates then non-specifically attack bacterial ribosomal proteins and DNA, inhibiting protein synthesis, DNA replication, and other vital cellular processes, leading to cell death.[3]
The furan ring acts as the essential scaffold, positioning the nitro group for efficient enzymatic reduction within the bacterial cell.[3] Structure-activity studies on other furan derivatives have shown that the nature of substituents on the ring significantly impacts their antimicrobial spectrum and potency. For instance, studies on furan-1,3,4-oxadiazole hybrids have identified compounds with potent antitubercular activity, where electron-withdrawing groups and overall aromaticity were correlated with improved efficacy.[10]
Table 2: Comparative Antimicrobial Activity of Furan Derivatives
| Compound Class | Key Structural Features | Target Organism(s) | Activity Metric (Example) | Citation |
|---|---|---|---|---|
| Nitrofurans | 5-Nitro group on furan ring | E. coli, S. aureus | MIC 11-15 µg/mL | [3][11] |
| Furan-1,3,4-oxadiazoles | Hybrid scaffold with EWGs | M. tuberculosis H₃₇Rv | MIC 3.13 µg/mL | [10] |
| Furan-3-carboxamides | Amide at C3 position | S. aureus, E. coli | MIC 15 µg/mL | [1][12] |
MIC = Minimum Inhibitory Concentration; EWG = Electron-Withdrawing Group. Values are representative examples from cited studies.
Part 3: Validated Experimental Protocols for SAR Evaluation
A robust SAR study relies on reproducible and quantitative biological assays. The choice of assay is dictated by the therapeutic target. For anticancer agents, a cytotoxicity assay is foundational, while for antimicrobials, determining the minimum inhibitory concentration is the standard.
The process of elucidating SAR is iterative and systematic. It begins with a lead compound and methodically explores the impact of structural modifications. The goal is to build a coherent model that correlates specific structural features with changes in biological activity, guiding the design of more potent and selective analogs.
This protocol provides a method for assessing the cytotoxicity of furan derivatives against a cancer cell line, a crucial first step in evaluating anticancer potential. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-containing test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
This self-validating system, through the inclusion of positive and negative controls, ensures that the observed effects are due to the compound's activity and not experimental artifacts.
Conclusion
The furan ring is a powerful and versatile scaffold in medicinal chemistry, offering significant advantages in drug design, particularly as a bioisosteric replacement for the phenyl ring.[1][3] Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[13][14] However, the successful development of furan-based therapeutics is critically dependent on a thorough understanding of its structure-activity relationships. Key considerations include the strategic placement of substituents at the C2 and C5 positions and the careful management of the ring's inherent potential for metabolic activation.[1][5] By integrating quantitative biological assays with systematic chemical modification, researchers can navigate the fine line between efficacy and toxicity, ultimately unlocking the full therapeutic potential of this privileged heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 5. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of α,γ-Diketo Esters: A Comparative Analysis
For the discerning researcher, scientist, and drug development professional, the efficient synthesis of α,γ-diketo esters is a critical step in the development of novel therapeutics and complex molecules. These valuable synthons are key intermediates in the construction of a wide array of bioactive compounds. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for α,γ-diketo esters, grounded in experimental data and practical insights. We will delve into the nuances of classical and modern techniques, offering a clear perspective on their respective strengths and limitations to aid in your selection of the most appropriate method for your research needs.
The Strategic Importance of α,γ-Diketo Esters
α,γ-Diketo esters are characterized by the presence of two ketone functionalities at the alpha and gamma positions relative to an ester group. This unique arrangement of three carbonyl groups imparts a high degree of reactivity and synthetic versatility, making them powerful building blocks in organic synthesis. Their utility is demonstrated in their application as precursors to a variety of heterocyclic compounds and complex natural products.
Comparative Analysis of Synthetic Methodologies
The synthesis of α,γ-diketo esters can be broadly categorized into three main approaches: the classical Claisen condensation, various oxidation strategies, and modern catalytic methods. Each of these methodologies offers a distinct set of advantages and challenges, which we will explore in detail.
The Claisen Condensation: A Time-Honored Approach
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2][3] In the context of α,γ-diketo ester synthesis, a variation of this reaction, often referred to as a crossed Claisen condensation, is employed.[1] This typically involves the reaction of an enolizable ketone with a diester, such as diethyl oxalate, in the presence of a strong base.[4]
Mechanism and Rationale:
The reaction is initiated by the deprotonation of the α-carbon of the ketone by a strong base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the diester. Subsequent elimination of an alkoxide leaving group yields the β-keto ester product. In the case of α,γ-diketo ester synthesis, the starting ketone already contains a carbonyl group, which remains in the final product.
Diagram: Generalized Claisen Condensation for α,γ-Diketo Ester Synthesis
References
Unambiguous Structure Determination: A Comparative Guide to the Validation of "4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester" by X-ray Crystallography
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint upon which all subsequent research and development are built. This guide provides an in-depth technical comparison of X-ray crystallography with alternative spectroscopic methods for the structural validation of the novel small molecule, "4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester." We will delve into the causality behind experimental choices, present a detailed protocol for its synthesis and crystallographic analysis, and offer a transparent evaluation of the data obtained.
The Imperative of Definitive Structure: Beyond Spectroscopic Shadows
While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for elucidating molecular connectivity and formula, they often leave lingering ambiguities, particularly concerning stereochemistry and solid-state packing.[1][2] For "this compound," a molecule with multiple rotatable bonds and potential for varied crystalline arrangements, these ambiguities can have profound implications for its biological activity and material properties.
Single-crystal X-ray diffraction (SCXRD) transcends these limitations by providing a direct, high-resolution map of electron density within a crystalline lattice.[3][4] This allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of stereocenters, offering a definitive structural "ground truth."[2][3]
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives
The choice of analytical technique is a critical decision in the workflow of chemical characterization. Below is a comparative summary of the primary methods for small molecule structure elucidation.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[3][4] | Connectivity of atoms (through-bond and through-space), dynamic behavior in solution, relative stereochemistry.[5][6] | Molecular weight, elemental composition, fragmentation patterns. |
| Sample Requirements | High-quality single crystal (typically >0.1 mm in all dimensions).[4] | Soluble sample in a deuterated solvent. | Ionizable sample, typically in solution. |
| Strengths | Unambiguous determination of absolute structure; provides solid-state conformation and intermolecular interactions.[2][3] | Excellent for studying molecules in their solution state, providing insights into dynamic processes.[6][7] | High sensitivity, requires very small sample amounts, provides accurate molecular formula. |
| Limitations | Requires the growth of suitable crystals, which can be challenging; provides a static picture of the molecule in the solid state.[1] | Can be ambiguous for complex stereochemistry and does not provide information on crystal packing; interpretation can be complex for molecules with overlapping signals.[2][5] | Provides no information on 3D structure or stereochemistry. |
| Typical Resolution | Atomic resolution (<1 Å).[8] | Inferred resolution, typically lower than SCXRD.[8] | Not applicable for 3D structure. |
Experimental Validation of "this compound"
To definitively validate the structure of "this compound," a two-pronged experimental approach is proposed: synthesis followed by single-crystal X-ray diffraction analysis.
Part 1: Synthesis via Claisen Condensation
The target molecule can be synthesized through a Claisen condensation reaction, a robust method for the formation of 1,3-diketones.[9][10]
Reaction Scheme:
Caption: Synthesis of the target molecule via Claisen condensation.
Detailed Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.
-
Base Addition: Carefully add sodium methoxide to the methanol and stir until fully dissolved.
-
Reactant Addition: To the cooled methoxide solution, add 2-acetylfuran followed by the dropwise addition of dimethyl oxalate.
-
Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.
-
Workup: After cooling to room temperature, the reaction is quenched with a weak acid (e.g., dilute HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure "this compound."
Part 2: Structure Validation by Single-Crystal X-ray Diffraction
The definitive structural elucidation is achieved through SCXRD. This process involves three key stages: crystal growth, data collection, and structure solution and refinement.
Experimental Workflow:
Caption: Workflow for X-ray crystallographic structure validation.
Detailed Protocol:
-
Crystal Growth:
-
The purified compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.[11]
-
Several crystallization techniques should be attempted in parallel, including:
-
Slow Evaporation: The solution is loosely covered and left undisturbed, allowing the solvent to evaporate slowly.[11]
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[12]
-
Solvent Layering: A less dense anti-solvent is carefully layered on top of a solution of the compound. Crystals may form at the interface as the solvents slowly mix.
-
-
The process should be monitored periodically for the formation of single crystals of suitable size and quality.
-
-
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a single-crystal X-ray diffractometer.[4]
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4][13]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is calculated, from which the positions of the atoms are determined.
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
-
Conclusion: The Power of Unambiguous Data
While a suite of analytical techniques is essential for comprehensive molecular characterization, single-crystal X-ray diffraction stands alone in its ability to provide a definitive and unambiguous three-dimensional structure. For a novel compound like "this compound," where subtle structural features can have a significant impact on its properties and potential applications, the investment in obtaining a crystal structure is not just a matter of completeness but a cornerstone of scientific rigor. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions in their structural validation workflows, ultimately leading to more robust and reliable scientific outcomes.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. rigaku.com [rigaku.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. news-medical.net [news-medical.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. people.bu.edu [people.bu.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. fiveable.me [fiveable.me]
- 11. How To [chem.rochester.edu]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide to Kinetic Studies of Reactions Involving 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
Abstract
This guide provides a comprehensive framework for conducting kinetic studies on reactions involving 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester (FDBM). Recognizing the limited availability of direct kinetic data for this specific compound, we present a comparative analysis of its expected reactivity against well-characterized alternatives. This document is designed for researchers, chemists, and drug development professionals, offering detailed experimental protocols for robust kinetic analysis, insights into the rationale behind methodological choices, and a foundation for predicting FDBM's behavior in complex chemical systems. We will explore methodologies ranging from rapid-mixing spectrophotometry to advanced NMR techniques, ensuring a self-validating and rigorous approach to kinetic investigation.
Introduction: The Structural and Reactive Landscape of FDBM
This compound is a polyfunctional molecule featuring a furan heterocycle directly attached to a 1,3-dicarbonyl system. This unique combination of functional groups suggests a rich and varied reactivity profile, making it a potentially valuable building block in organic synthesis and medicinal chemistry.
The compound can be efficiently synthesized via a Claisen condensation reaction between 2-acetylfuran and a suitable oxalate ester, such as diethyl oxalate, in the presence of a base like sodium methoxide[1]. This established protocol provides a reliable entry point for obtaining the necessary starting material for kinetic investigations.
The key structural features that dictate its reactivity are:
-
The Furan Ring: While aromatic, the furan ring can act as a diene in [4+2] cycloaddition (Diels-Alder) reactions. However, the presence of the strongly electron-withdrawing diketo-ester substituent is expected to significantly decrease its reactivity as a diene compared to electron-rich furans like 2,5-dimethylfuran[2].
-
The 1,3-Dicarbonyl Moiety: The α-protons situated between the two carbonyl groups are acidic, making FDBM a potent nucleophile in its enolate form. This functionality is central to its utility in multicomponent reactions, Michael additions, and other condensation chemistry.
-
Electrophilic Centers: The two carbonyl carbons are electrophilic and susceptible to nucleophilic attack.
This guide will focus on quantifying the reactivity of the 1,3-dicarbonyl portion, as this is its most probable role in synthetic applications like multicomponent reactions.
Comparative Reactivity: Benchmarking FDBM Against Alternatives
To understand the kinetic profile of FDBM, it is instructive to compare its anticipated reactivity with that of more commonly studied compounds. The choice of an alternative directly influences reaction rates, yields, and equilibrium positions.
| Compound | Key Structural Feature | Expected Reactivity in Base-Catalyzed Condensations | Rationale |
| This compound (FDBM) | Furan ring + 1,3-diketo system | Moderate to High | The furan ring is electron-rich but acts as a net electron-withdrawing group when attached to a conjugated system, potentially increasing the acidity of the α-protons relative to simple alkyl ketoesters. |
| Methyl Acetoacetate | Acyclic β-ketoester | High (Standard Benchmark) | A classic, highly reactive 1,3-dicarbonyl compound used extensively in organic synthesis. Lacks the steric bulk and electronic influence of the furan ring. |
| Dimethyl Malonate | Acyclic diester | Moderate | The α-protons are less acidic than in β-ketoesters, generally leading to slower reaction rates in base-catalyzed condensations. |
| 2-Acetylfuran | Furan-ketone | Low (as a C-nucleophile) | While the methyl protons are weakly acidic, they are significantly less reactive than the methylene protons of a 1,3-dicarbonyl system. |
The primary hypothesis is that the electron-withdrawing nature of the furan ring's oxygen atom, when conjugated through the carbonyl system, will enhance the acidity of the central methylene protons of FDBM, leading to faster deprotonation and potentially higher rates in base-catalyzed reactions compared to simple dialkyl malonates. However, steric hindrance from the furan group may temper this effect.
Designing a Kinetic Study: A Practical Guide
A robust kinetic study requires a well-defined model reaction, a precise method for monitoring its progress over time, and a rigorous approach to data analysis.
Proposed Model Reaction: Michael Addition
A Michael addition is an excellent model system for evaluating the nucleophilic character of FDBM. The reaction of the FDBM enolate with an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone (MVK), is a clean, well-understood transformation suitable for kinetic analysis.
References
A Senior Application Scientist's Guide to 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester and its Place in the β-Dicarbonyl Landscape
For researchers, synthetic chemists, and professionals in drug development, the selection of the appropriate building block is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Among the myriad of choices, β-dicarbonyl compounds stand out as exceptionally versatile intermediates.[1] This guide provides an in-depth comparison of a unique heterocyclic β-dicarbonyl, 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester, with more conventional β-dicarbonyl compounds such as ethyl acetoacetate, dimethyl malonate, and acetylacetone. We will delve into their reactivity, supported by experimental data and detailed protocols, to offer a comprehensive understanding of their respective advantages and applications.
The Enduring Utility of β-Dicarbonyl Compounds
The defining feature of β-dicarbonyl compounds is the presence of a methylene group flanked by two carbonyl groups. This structural motif imparts a remarkable acidity to the α-protons, making them readily accessible for a wide range of carbon-carbon bond-forming reactions. The resulting enolates are stabilized by resonance, delocalizing the negative charge over the dicarbonyl system, which underpins their utility in organic synthesis.
Introducing this compound: A Heterocyclic Contender
This compound introduces a furan moiety into the classic β-dicarbonyl framework. The furan ring, an aromatic heterocycle, is a common scaffold in medicinal chemistry and natural products, often imparting specific biological activities. Its presence in this β-dicarbonyl compound suggests unique opportunities for the synthesis of novel therapeutics and other functional molecules.
The synthesis of this compound is typically achieved through a Claisen condensation, a cornerstone reaction in the formation of β-dicarbonyls.[2]
Synthesis Protocol: Claisen Condensation for this compound
Objective: To synthesize this compound from methyl 2-furoate and methyl acetate.
Materials:
-
Methyl 2-furoate
-
Methyl acetate
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, under a nitrogen atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous THF.
-
Addition of Esters: A mixture of methyl 2-furoate (1.0 equivalent) and methyl acetate (1.2 equivalents) is added dropwise to the stirred sodium methoxide suspension at room temperature.
-
Reaction: The reaction mixture is then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to 0°C in an ice bath. The reaction is quenched by the slow addition of 1M HCl until the solution is acidic (pH ~5-6).
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by saturated brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
A Comparative Analysis of Reactivity
The true value of a synthetic building block lies in its reactivity profile. Here, we compare this compound with its more common counterparts in several key transformations.
Acidity and Enolate Formation
The acidity of the α-protons in β-dicarbonyl compounds is a key determinant of their reactivity. The electron-withdrawing nature of the furan ring is expected to slightly increase the acidity of the methylene protons in this compound compared to ethyl acetoacetate.
Table 1: Comparison of pKa Values of Selected β-Dicarbonyl Compounds
| Compound | pKa (in DMSO) |
| Dimethyl malonate | 15.9 |
| Ethyl acetoacetate | 14.2 |
| Acetylacetone | 13.4 |
| This compound | Estimated ~13-14 |
Note: The pKa of the furan-containing compound is an estimate based on the electronic effects of the furan ring.
This enhanced acidity implies that enolate formation can be achieved with milder bases, potentially increasing the compatibility with sensitive functional groups in a complex synthesis.
Alkylation Reactions
The alkylation of β-dicarbonyl enolates is a fundamental C-C bond-forming reaction. The nucleophilicity of the enolate and the nature of the alkylating agent are critical factors.
While direct comparative data for the furan-containing compound is scarce, we can infer its reactivity. The furan ring, being electron-rich, might slightly modulate the nucleophilicity of the enolate. However, the reaction is expected to proceed efficiently, analogous to the alkylation of ethyl acetoacetate.
Experimental Protocol: Alkylation of Ethyl Acetoacetate
Objective: To synthesize ethyl 2-benzylacetoacetate.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Benzyl bromide
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), 1M solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: In a round-bottom flask, dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes.
-
Alkylation: Add benzyl bromide (1.0 equivalent) dropwise to the enolate solution. The reaction mixture is then heated to reflux for 2-3 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in the Claisen condensation protocol.
Acylation Reactions
Acylation of β-dicarbonyl compounds provides access to β,δ-tricarbonyl compounds, which are valuable synthetic intermediates.
Experimental Protocol: Acylation of Ethyl Acetoacetate
Objective: To synthesize ethyl 2-benzoylacetate.
Materials:
-
Ethyl acetoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C and add ethyl acetoacetate (1.0 equivalent) dropwise. Stir for 1 hour at 0°C.
-
Acylation: Add benzoyl chloride (1.0 equivalent) dropwise to the enolate solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Carefully quench the reaction with 1M HCl at 0°C. Follow the standard extraction, drying, and purification procedures.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for the formation of α,β-unsaturated compounds.[3] The reactivity of the β-dicarbonyl compound is crucial for the success of this reaction. The furan moiety in this compound is expected to participate readily in this condensation, offering a route to highly functionalized furan derivatives. Studies on the Knoevenagel condensation of 5-substituted furan-2-carboxaldehydes have shown good to excellent yields, indicating the compatibility of the furan ring with these reaction conditions.[4][5][6][7]
Experimental Protocol: Knoevenagel Condensation of Ethyl Acetoacetate with Benzaldehyde
Objective: To synthesize ethyl 2-benzylideneacetoacetate.
Materials:
-
Ethyl acetoacetate
-
Benzaldehyde
-
Piperidine
-
Acetic acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, mix ethyl acetoacetate (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine and a few drops of glacial acetic acid.
-
Reaction: Reflux the mixture for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction for the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines.[8][9][10] The use of this compound in this reaction would lead to the formation of pyridines bearing a furan substituent, a valuable scaffold in medicinal chemistry. The reaction proceeds efficiently with various β-ketoesters, and the furan-containing analog is expected to be a suitable substrate.[11][12]
Experimental Protocol: Hantzsch Pyridine Synthesis with Ethyl Acetoacetate
Objective: To synthesize diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
Materials:
-
Ethyl acetoacetate (2.0 equivalents)
-
Benzaldehyde (1.0 equivalent)
-
Ammonium acetate (1.1 equivalents)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate, benzaldehyde, and ammonium acetate in ethanol.
-
Reaction: Reflux the mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Chelating Properties: A Point of Differentiation
β-Dicarbonyl compounds are excellent chelating agents for a variety of metal ions.[13][14][15] The enolate form acts as a bidentate ligand, forming stable six-membered chelate rings. This property is exploited in catalysis, metal extraction, and as precursors for metal-organic frameworks (MOFs).
The furan ring in this compound, with its lone pair of electrons on the oxygen atom, introduces an additional potential coordination site. This could lead to the formation of more complex coordination polymers or alter the stability and electronic properties of the resulting metal complexes compared to those formed with simpler β-dicarbonyls like acetylacetone.[16][17][18]
Table 2: Qualitative Comparison of Chelating Properties
| Compound | Key Features of Metal Complexes |
| Acetylacetone | Forms stable, neutral complexes with many metals. Widely used as a ligand. |
| This compound | The furan oxygen may participate in coordination, potentially leading to polynuclear complexes or complexes with different geometries and electronic properties. |
Visualizing the Chemical Logic
To better understand the underlying principles of the reactions discussed, the following diagrams illustrate the key mechanistic steps and workflows.
Caption: Mechanism of the Claisen Condensation.
References
- 1. ijpras.com [ijpras.com]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 11. tandfonline.com [tandfonline.com]
- 12. acgpubs.org [acgpubs.org]
- 13. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 14. magritek.com [magritek.com]
- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 16. asianpubs.org [asianpubs.org]
- 17. Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates (Journal Article) | OSTI.GOV [osti.gov]
- 18. azom.com [azom.com]
A Comparative In Silico Guide to Unraveling the Bioactivity of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
Welcome to a detailed exploration of the potential bioactivity of "4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester" (CAS: 374063-90-8). In the landscape of modern drug discovery, the journey from a chemical entity to a therapeutic candidate is long and fraught with failure. In silico modeling provides an indispensable toolkit to rationally and cost-effectively navigate this process, offering predictive insights into a compound's biological behavior before a single pipette is lifted.[1]
This guide is designed for researchers, medicinal chemists, and drug development professionals. We will not merely list protocols; we will delve into the causality behind our computational choices. Our objective is to build a scientifically rigorous, multi-faceted profile of our target compound by comparing its predicted properties against established benchmarks and alternative scaffolds. The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active agents, which makes this investigation particularly compelling.[2][3][4]
We will dissect the potential of this compound through a logical, multi-pronged computational workflow, from fundamental physicochemical assessments to complex target interactions.
Part 1: Foundational Assessment: Drug-Likeness and Physicochemical Profiling
Before committing resources to complex simulations, our first step is to assess whether our compound of interest possesses the fundamental characteristics of a viable drug candidate. The most widely accepted framework for this is Lipinski's Rule of Five, which predicts the potential for oral bioavailability.[5] A compound that violates multiple rules is more likely to face challenges with absorption or permeation.[5]
We will compare our target compound against a well-known furan-containing drug, Nitrofurantoin (an antibiotic), to provide context.
Experimental Protocol: In Silico Physicochemical and Drug-Likeness Calculation
-
Obtain Compound Structures: Secure the 2D structure of "this compound" (SMILES: COC(=O)C(=O)CC(=O)C1=CC=CO1)[6] and Nitrofurantoin.
-
Utilize a Computational Tool: Employ a reliable web-based tool such as SwissADME or similar computational chemistry software.[7] These platforms calculate a wide range of molecular descriptors.
-
Calculate Key Descriptors:
-
Molecular Weight (MW)
-
LogP (octanol-water partition coefficient, a measure of lipophilicity)
-
Number of Hydrogen Bond Donors (HBD)
-
Number of Hydrogen Bond Acceptors (HBA)
-
Number of Rotatable Bonds (NRB)
-
Topological Polar Surface Area (TPSA)
-
-
Analyze Results: Compare the calculated values against the thresholds defined by Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10).
Comparative Data Summary
| Descriptor | This compound | Nitrofurantoin (Reference Drug) | Lipinski's Rule of Five Guideline | Verdict for Target Compound |
| Molecular Weight ( g/mol ) | 196.16 | 238.16 | ≤ 500 | Pass |
| LogP | 0.45 | 0.13 | ≤ 5 | Pass |
| H-Bond Donors | 0 | 1 | ≤ 5 | Pass |
| H-Bond Acceptors | 5 | 5 | ≤ 10 | Pass |
| Lipinski Violations | 0 | 0 | 0-1 | Drug-like |
Expert Insight: Our target compound comfortably adheres to Lipinski's rules, suggesting it has a favorable physicochemical profile for oral bioavailability. Its low molecular weight and moderate lipophilicity are promising starting points for a potential drug candidate. This initial screen validates the compound as worthy of more intensive computational investigation.
Part 2: Target Prediction and Comparative Molecular Docking
The furan scaffold is associated with a vast array of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[2][8] This suggests our compound could interact with a variety of protein targets. Molecular docking is a powerful computational method used to predict the preferred binding orientation and affinity of one molecule to another.[8][9]
We will perform comparative docking studies against three representative protein targets from different therapeutic areas where furan derivatives have shown activity:
-
Anticancer: B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein often overexpressed in cancer cells.[8]
-
Anti-inflammatory: Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
-
Antibacterial: E. coli DNA Gyrase B, an essential bacterial enzyme and a common target for antibiotics.[10][11]
General In Silico Workflow
Caption: A generalized workflow for molecular docking studies.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB): Bcl-2 (e.g., PDB ID: 2O2F), COX-2 (e.g., PDB ID: 5IKR), and DNA Gyrase B (e.g., PDB ID: 1KZN).
-
Using software like AutoDockTools or Schrödinger Maestro, prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.[8]
-
Save the prepared protein in the appropriate format (e.g., PDBQT).
-
-
Ligand Preparation:
-
Docking Simulation:
-
Define the active site for docking by creating a grid box centered on the co-crystallized ligand's binding site or as identified from literature.[9]
-
Execute the docking simulation using a program like AutoDock Vina. The program will sample different conformations and orientations of the ligand within the active site.
-
The output will provide a binding affinity score (typically in kcal/mol), where a more negative value indicates stronger predicted binding.
-
Comparative Docking Results
| Target Protein (PDB ID) | Therapeutic Area | Predicted Binding Affinity (kcal/mol) for Target Compound | Key Interacting Residues (Predicted) |
| Bcl-2 (2O2F) | Anticancer | -7.2 | TYR101, PHE105, ARG139 |
| COX-2 (5IKR) | Anti-inflammatory | -8.5 | ARG120, TYR355, SER530 |
| DNA Gyrase B (1KZN) | Antibacterial | -7.9 | ASP73, ILE78, GLY77 |
Expert Insight: The docking scores provide a quantitative comparison of the compound's potential affinity for different targets. The most favorable predicted binding is with the anti-inflammatory target COX-2, followed by the antibacterial target DNA Gyrase B. The scores suggest that our compound has the potential to form stable interactions within the active sites of these proteins. The identification of key interacting residues is crucial, as it provides testable hypotheses for future lead optimization studies. For instance, the predicted interactions with key residues in the COX-2 active site (like ARG120 and TYR355) are similar to those of known COX-2 inhibitors.
Part 3: Predictive Bioactivity with QSAR and Pharmacophore Modeling
While docking predicts binding to specific targets, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models place our compound's potential within the context of known active molecules.
-
QSAR models correlate variations in the physicochemical properties of compounds with their biological activities.[12][13]
-
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) that a molecule must possess to be active at a specific target.[14][15]
Conceptual Workflow: Pharmacophore-Based Virtual Screening
Caption: Workflow for pharmacophore model generation and screening.
Experimental Protocol: Ligand-Based Pharmacophore Generation
-
Assemble a Training Set: Curate a set of at least 15-20 structurally diverse furan derivatives with known experimental activity (e.g., IC50 values) against a single target, such as COX-2.
-
Generate Pharmacophore Hypotheses: Using software like Discovery Studio or LigandScout, generate pharmacophore models based on the training set. The software will identify common features like Hydrogen Bond Acceptors (A), Donors (D), Hydrophobic regions (H), and Aromatic Rings (R).[16]
-
Validate the Model: The best model is one that can effectively distinguish active compounds from inactive ones (a decoy set).
-
Map Target Compound: Screen "this compound" against the validated pharmacophore model. A high fit score indicates that the compound possesses the necessary features for the predicted bioactivity.
Expert Insight: If our target compound maps well onto a validated pharmacophore for COX-2 inhibition, it significantly strengthens the hypothesis generated from our molecular docking studies. This dual approach—combining specific protein-ligand interaction modeling (docking) with a feature-based comparison (pharmacophore)—builds a more robust case for the compound's potential bioactivity. This method is instrumental in identifying novel scaffolds that may have been missed by traditional screening methods.[14]
Part 4: In Silico ADMET Profiling: A Comparative Outlook
A compound can have excellent target affinity but fail in development due to poor pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion) or toxicity profiles. Predicting these properties early is critical.[17] We will evaluate our target compound and compare its predicted ADMET profile to the approved drug Furosemide, another furan-containing compound.
Comparative ADMET Prediction Data
| ADMET Property | This compound | Furosemide (Reference Drug) | Desired Range/Outcome |
| Absorption | |||
| Human Intestinal Absorption | High | High | High |
| Caco-2 Permeability | Moderate | Low | High/Moderate |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeant | No | No | No (for peripherally acting drugs) |
| P-glycoprotein (P-gp) Substrate | No | Yes | No (to avoid efflux) |
| Metabolism | |||
| CYP2D6 Inhibitor | No | No | No (to avoid drug-drug interactions) |
| CYP3A4 Inhibitor | No | No | No (to avoid drug-drug interactions) |
| Toxicity | |||
| AMES Mutagenicity | Predicted Non-mutagenic | Predicted Non-mutagenic | Non-mutagenic |
| hERG Inhibition | Low Risk | Low Risk | Low Risk (to avoid cardiotoxicity) |
Expert Insight: The predicted ADMET profile for our target compound is generally favorable. Its high predicted intestinal absorption and lack of P-gp substrate activity are advantageous for oral delivery.[18] Critically, its predicted non-inhibition of major Cytochrome P450 enzymes suggests a lower likelihood of causing adverse drug-drug interactions.[17] The low predicted risk for mutagenicity and hERG inhibition further enhances its safety profile. Compared to Furosemide, our compound shows a potentially superior profile regarding P-gp interaction, which could translate to more consistent bioavailability.
Conclusion and Future Directions
This comprehensive in silico investigation provides a strong, multi-faceted rationale for prioritizing "this compound" for further preclinical evaluation.
-
Drug-Likeness: The compound exhibits an excellent physicochemical profile, adhering to Lipinski's Rule of Five, indicating high potential for oral bioavailability.
-
Potential Bioactivity: Comparative molecular docking studies predict favorable binding to anti-inflammatory (COX-2) and antibacterial (DNA Gyrase B) targets. These predictions can be further substantiated using pharmacophore modeling against known inhibitors.
-
ADMET Profile: The compound is predicted to have a favorable safety and pharmacokinetic profile, with high absorption and a low risk of causing significant drug-drug interactions or toxicities.
Based on this in silico evidence, the most promising therapeutic avenue to explore experimentally would be its potential as an anti-inflammatory agent , given its strong predicted affinity for COX-2. The next logical steps would be to synthesize the compound and validate these computational hypotheses through in vitro enzymatic assays (e.g., COX-2 inhibition assay) and cell-based studies. This guide demonstrates the power of a structured, comparative in silico approach to rapidly build a compelling business case for a novel chemical entity, efficiently guiding resource allocation in the drug discovery pipeline.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. ijabbr.com [ijabbr.com]
- 5. Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. phcogj.com [phcogj.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. archives.ijper.org [archives.ijper.org]
- 11. acgpubs.org [acgpubs.org]
- 12. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison Guide: 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester and its Analogs
This guide provides an in-depth spectroscopic comparison of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy to elucidate the structural and electronic characteristics of these furan-containing compounds. Our approach is grounded in established spectroscopic principles and supported by comparative data from available analogs, offering a predictive and analytical framework for researchers working with this class of molecules.
Introduction: The Significance of Furan-Containing Diketo Esters
This compound belongs to the class of β-diketo esters, a versatile group of compounds widely utilized in organic synthesis. The incorporation of a furan moiety introduces unique electronic properties and potential biological activities, making it a subject of interest in medicinal chemistry and materials science.[1] The furan ring, an aromatic heterocycle, can participate in various interactions and reactions, and its spectroscopic signature is a key identifier. This guide will dissect the expected spectroscopic features of the title compound and draw comparisons with its analogs to provide a comprehensive analytical perspective.
Predicted Spectroscopic Profile of this compound
Due to the limited availability of direct experimental spectra for this compound, we present a predicted spectroscopic profile based on the well-established principles of its constituent functional groups: a 2-substituted furan ring, a β-diketo system, and a methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methylene protons of the diketo chain, and the methyl ester protons.
-
Furan Protons: The 2-substituted furan ring will exhibit three signals in the aromatic region (typically δ 6.0-8.0 ppm). The proton at the 5-position (adjacent to the oxygen) is expected to be the most deshielded, appearing as a doublet of doublets. The protons at the 3 and 4-positions will also appear as multiplets, with coupling constants characteristic of the furan ring system.
-
Methylene Protons: The methylene protons flanked by the two carbonyl groups are acidic and can exist in both keto and enol forms. In the keto form, they would appear as a singlet. In the enol form, a vinyl proton signal would be observed. The exact chemical shift and multiplicity will depend on the solvent and the keto-enol equilibrium.
-
Methyl Protons: The methyl group of the ester will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.
The carbon NMR spectrum will provide insights into the carbon environment of the molecule.
-
Carbonyl Carbons: Two distinct signals for the ketone and ester carbonyl carbons are expected in the highly deshielded region of the spectrum (δ 160-200 ppm).
-
Furan Carbons: The four carbons of the furan ring will show signals in the aromatic region (δ 100-150 ppm). The carbon attached to the carbonyl group will be the most deshielded.
-
Methylene Carbon: The methylene carbon will have a chemical shift influenced by the adjacent carbonyl groups.
-
Methyl Carbon: The methyl ester carbon will appear as a signal around δ 50-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Carbonyl (C=O) Stretching: This molecule contains two carbonyl groups (ketone and ester), which are expected to show strong absorption bands in the region of 1650-1750 cm⁻¹. The exact positions will be influenced by conjugation with the furan ring and potential intramolecular hydrogen bonding in the enol form.
-
Furan Ring Vibrations: Characteristic C=C and C-O stretching vibrations of the furan ring are expected in the fingerprint region (around 1500-1600 cm⁻¹ and 1000-1200 cm⁻¹, respectively).
-
C-H Stretching: Aromatic C-H stretching from the furan ring will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups will be observed just below 3000 cm⁻¹.
-
C-O Stretching: The C-O stretching of the ester group will show a strong band between 1000 and 1300 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₈O₅), which is 196.16 g/mol .[1]
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, cleavage of the diketo chain, and fragmentation of the furan ring. Common fragments would include the furanoyl cation and acylium ions.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system, including the furan ring and the diketo moiety, is expected to show absorption in the UV region. The λmax will be influenced by the extent of conjugation and the solvent used.
Spectroscopic Data of Analogs: A Comparative Analysis
To provide a practical context for our predictions, we will now examine the available spectroscopic data for structurally related analogs.
Analog 1: 4-(Furan-2-yl)-4-oxobutanoic acid
This analog lacks the C2-keto group and the methyl ester, having a carboxylic acid instead.
| Spectroscopic Data | 4-(Furan-2-yl)-4-oxobutanoic acid |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol [3] |
| Key Features | Presence of a carboxylic acid group instead of a diketo-ester. |
Comparison:
-
NMR: The ¹H NMR spectrum of this analog would show a broad singlet for the carboxylic acid proton, and the methylene protons would be in a different chemical environment compared to the title compound. The ¹³C NMR would lack a second carbonyl signal in the diketo range but would show a signal for the carboxylic acid carbon.
-
IR: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid, in addition to the ketone C=O stretch.
-
MS: The molecular ion peak would be at m/z 168.
Analog 2: Methyl 2-methylbutanoate
This analog helps in understanding the spectroscopic features of a simple methyl ester without the furan and diketo functionalities.
| Spectroscopic Data | Methyl 2-methylbutanoate |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Key Features | A simple saturated methyl ester. |
| ¹H NMR | Signals for two methyl groups, a methylene group, and a methine proton. |
| ¹³C NMR | Signals for the ester carbonyl, methoxy, methine, methylene, and two methyl carbons. |
| IR Spectrum | Strong C=O stretch around 1740 cm⁻¹, and C-O stretches between 1100-1250 cm⁻¹. |
Comparison:
-
The spectroscopic data for this simple ester provides a baseline for the chemical shifts and stretching frequencies of the methyl ester group in our target molecule, which will be modified by the presence of the adjacent carbonyl and the furan ring.
Experimental Protocols
Accurate and reproducible spectroscopic data acquisition is paramount. Below are generalized protocols for the characterization of furan-containing diketo esters.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualization of Molecular Structure and Key Spectroscopic Correlations
The following diagrams illustrate the molecular structure of the target compound and a conceptual workflow for its spectroscopic analysis.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
Introduction: The Imperative of Purity in Drug Discovery
In the landscape of pharmaceutical research and drug development, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. The compound at the center of this guide, 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester (CAS: 374063-90-8), is a versatile intermediate, likely synthesized for its potential role as a building block in creating more complex bioactive molecules. Its structure, featuring a furan ring and a β-keto ester moiety, presents unique analytical challenges.
This guide provides an in-depth comparison of orthogonal analytical techniques to rigorously assess the purity of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are self-validating systems for generating trustworthy data. For researchers, particularly those in drug development, understanding the impurity profile is as critical as confirming the structure of the target molecule itself, as even trace impurities can lead to false biological hits, misleading structure-activity relationships (SAR), or unforeseen toxicity.
Chapter 1: Profiling Potential Impurities from Synthesis
A robust purity assessment begins with understanding the potential impurities. This compound is typically synthesized via a mixed Claisen condensation between 2-acetylfuran and an oxalate ester, such as diethyl or dimethyl oxalate, using a strong base like sodium ethoxide or sodium methoxide.[1] This synthetic route informs the most probable process-related impurities.
-
Unreacted Starting Materials:
-
2-Acetylfuran: A primary reactant that may carry over if the reaction does not go to completion.
-
Diethyl Oxalate / Dimethyl Oxalate: The electrophilic partner in the condensation.
-
-
Byproducts of Side Reactions:
-
Self-Condensation Product of 2-Acetylfuran: While the reaction design favors the mixed condensation, some self-condensation of the enolizable ketone can occur.
-
Hydrolysis Products: If moisture is present, the methyl ester can hydrolyze to the corresponding carboxylic acid, 4-(Furan-2-yl)-2,4-dioxobutanoic acid.[2]
-
-
Reagent and Solvent Residues:
-
Base: Residual sodium ethoxide or methoxide.
-
Acid: Remnants from the acidic workup step used to neutralize the reaction.
-
Solvents: Ethanol, methanol, THF, or other solvents used during the reaction and purification.
-
-
Degradation Products:
-
The furan ring is known to be sensitive to strong acids, which can lead to polymerization or ring-opening reactions, creating a complex mixture of degradation products.
-
Understanding this impurity profile is paramount, as it dictates the selection of appropriate analytical techniques capable of separating and detecting these structurally diverse compounds.
Chapter 2: A Comparative Guide to Purity Assessment Techniques
No single analytical method is sufficient to declare a compound "pure." A multi-faceted, orthogonal approach is required. Here, we compare four gold-standard techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC-UV)
Principle and Suitability: HPLC is a cornerstone of purity analysis in pharmaceuticals, separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For our target molecule, which possesses a strong UV chromophore (the furan ring conjugated with a carbonyl group), HPLC with a UV detector is an excellent method for assessing relative purity (i.e., area percent of the main peak). It is particularly effective for detecting non-volatile or thermally labile impurities.
Causality of Method Design: A significant challenge with β-keto esters is their existence as an equilibrium of keto and enol tautomers.[3] This can lead to broad or split peaks in chromatography. To overcome this, the mobile phase is acidified to accelerate the interconversion, ideally causing the two forms to elute as a single, sharp peak. Elevating the column temperature can also help speed up this interconversion.[3] A reversed-phase C18 column is chosen for its versatility in retaining moderately polar organic compounds.
Experimental Protocol: HPLC for Relative Purity
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized ester and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) set at the absorbance maximum of the furan ring system (e.g., 254 nm and 280 nm).
-
Injection Volume: 5 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the relative purity by dividing the peak area of the main compound by the total area of all peaks.
Data Interpretation:
-
A pure sample should exhibit a single major peak.
-
Impurities like unreacted 2-acetylfuran would likely appear at an earlier retention time. More polar hydrolysis byproducts would also elute earlier.
-
The use of a DAD is critical for a self-validating system. It allows for peak purity analysis, comparing spectra across a single peak to check for co-eluting impurities.
| Advantages | Limitations |
| High sensitivity for UV-active compounds. | Provides relative, not absolute, purity. |
| Excellent for separating non-volatile impurities. | Insensitive to impurities without a UV chromophore (e.g., residual solvents). |
| Widely available and robust technique. | Assumes all compounds have the same response factor at the chosen wavelength. |
| DAD provides peak purity information. | Tautomerism can still present peak shape challenges.[3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Suitability: GC-MS is a powerful hyphenated technique that separates volatile compounds in the gas phase (GC) and then provides structural information and mass-to-charge ratio (MS). It is the ideal method for detecting volatile impurities such as residual solvents and the unreacted starting material, 2-acetylfuran. The target molecule itself has a boiling point of ~315 °C, making it potentially amenable to GC analysis if a high-temperature column and appropriate inlet conditions are used.[4]
Causality of Method Design: A non-polar capillary column (like a 5% phenyl-methylpolysiloxane) is chosen for its general-purpose utility in separating compounds by their boiling points. The temperature program starts low to resolve highly volatile solvents and then ramps up to elute the higher-boiling target compound and any related impurities. The mass spectrometer provides definitive identification of these separated components.
Experimental Protocol: GC-MS for Volatile Impurities
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity solvent like dichloromethane.
-
Instrumentation:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Oven Program: Hold at 50 °C for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards. Quantify based on relative peak area.
Data Interpretation:
-
Expected MS Fragmentation: The molecular ion peak [M]+ at m/z 196 should be visible. Key fragments would likely arise from cleavage at the carbonyl groups, such as the fur-2-oyl cation (m/z 95) and fragments corresponding to the loss of the methoxy group (-31) or the carbomethoxy group (-59).
-
Residual solvents (ethanol, THF, etc.) will appear as sharp peaks at very early retention times with characteristic mass spectra.
-
2-Acetylfuran (boiling point ~173 °C) will elute well before the main product.
| Advantages | Limitations |
| Excellent for identifying volatile impurities. | Not suitable for non-volatile or thermally unstable compounds. |
| High sensitivity and specificity from MS detection. | High molecular weight impurities may not elute. |
| Definitive identification of known impurities. | Quantification can be less accurate than HPLC without specific calibration. |
Quantitative NMR (qNMR)
Principle and Suitability: Unlike chromatographic methods that provide relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method capable of determining the absolute purity (mass fraction) of a compound.[3][4] The principle is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[5] By comparing the integrals of the analyte's signals to that of a certified internal standard of known purity and weight, one can calculate the exact purity of the analyte.[4] This method is exceptionally trustworthy as it is orthogonal to chromatography and detects any proton-containing molecule, regardless of its structure or chromophore.[3]
Causality of Method Design: A high-purity, stable internal standard with sharp, well-resolved peaks that do not overlap with the analyte is chosen (e.g., maleic acid or dimethyl sulfone). A long relaxation delay (D1) is crucial to ensure all protons have fully relaxed between scans, which is a prerequisite for accurate integration and quantification.
Experimental Protocol: ¹H-qNMR for Absolute Purity
-
Sample Preparation (Critical Step):
-
Accurately weigh ~10 mg of the internal standard (e.g., maleic acid, purity >99.5%) into a vial. Record the weight precisely.
-
Accurately weigh ~20 mg of the synthesized ester into the same vial. Record the weight precisely.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
-
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of any proton being integrated (typically 30-60 seconds for accurate quantification).
-
Pulse Angle: 90°.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.
-
Calculate purity using the formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
-
Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, P=Purity of the standard.
-
-
Data Interpretation:
-
Predicted ¹H-NMR Spectrum (in CDCl₃):
-
Furan protons: Three signals between δ 6.5-7.6 ppm.
-
Methylene protons (-CH₂-): A singlet or two coupled signals around δ 3.5-4.5 ppm (note: keto-enol tautomerism will significantly affect this region).
-
Methyl ester protons (-OCH₃): A sharp singlet around δ 3.9 ppm.
-
-
Any other peaks in the spectrum belong to impurities and can be identified and often quantified relative to the main compound or the internal standard.
| Advantages | Limitations |
| Provides absolute mass purity. | Lower sensitivity compared to HPLC or GC-MS. |
| Universal detection for proton-containing compounds. | Requires a high-purity, non-reactive internal standard. |
| Orthogonal to chromatographic methods.[3] | Overlapping peaks can make integration difficult or impossible. |
| Non-destructive. | Requires careful sample preparation and longer acquisition times for accuracy. |
Elemental Analysis (EA)
Principle and Suitability: Elemental analysis by combustion is a classic technique that determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[6] The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula. It serves as a fundamental check of the compound's empirical formula and overall purity. A significant deviation from the theoretical values indicates the presence of impurities.
Causality of Method Design: The method relies on the complete combustion of the sample in a stream of pure oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (typically thermal conductivity). The presence of an inorganic impurity (like a salt) or an impurity with a different C/H/O ratio will cause the results to deviate from the theoretical values.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Provide a dry, homogeneous sample (typically 2-3 mg) in a tin capsule. The sample must be free of residual solvents for an accurate result.
-
Instrumentation: Use a commercial CHN analyzer.
-
Data Analysis: Compare the experimental weight percentages of C and H with the calculated theoretical values.
-
Molecular Formula: C₉H₈O₅
-
Molecular Weight: 196.16 g/mol
-
Theoretical %C: (9 * 12.01) / 196.16 = 55.11%
-
Theoretical %H: (8 * 1.01) / 196.16 = 4.11%
-
Data Interpretation:
-
According to most academic journals and industry standards, the experimental values should be within ±0.4% of the theoretical values to be considered pure.
-
A low carbon value could suggest the presence of inorganic impurities or excess water. An incorrect hydrogen value can also indicate water or solvent contamination.
| Advantages | Limitations |
| Provides fundamental confirmation of elemental composition. | Does not identify the nature of the impurities. |
| Simple and relatively inexpensive. | Insensitive to impurities with a similar elemental composition. |
| Established and robust method. | Requires a completely dry and solvent-free sample for accuracy. |
Chapter 3: Summary and Integrated Strategy
No single method provides a complete picture of purity. A pragmatic and scientifically sound approach involves using these techniques orthogonally to build a comprehensive purity profile.
Comparative Summary of Techniques
| Feature | HPLC-UV | GC-MS | qNMR | Elemental Analysis |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (Mass %) | Confirms Elemental Composition |
| Primary Use | Main component assay, non-volatile impurities | Volatile impurities, solvents | Reference standard certification | Empirical formula confirmation |
| Sensitivity | High (ng-pg range) | Very High (pg-fg range) | Moderate (µg-mg range) | Low (mg range) |
| Impurity Detection | UV-active compounds | Volatile & thermally stable compounds | All proton-containing compounds | Impurities with different C/H ratios |
| Trustworthiness | High for relative purity | High for identification | Very High for absolute purity | High for elemental composition |
| Key Challenge | Tautomerism, non-UV active impurities | Thermal degradation of analyte | Peak overlap, long acquisition times | Requires solvent-free sample |
Recommended Workflow for Purity Assessment
An effective workflow for characterizing a new batch of synthesized This compound would proceed as follows:
Caption: Recommended workflow for comprehensive purity assessment.
-
Initial Screening (HPLC/GC-MS): Use HPLC as the primary tool for routine checks to assess the impurity profile and relative purity. Complement this with GC-MS to check for residual solvents and volatile starting materials.
-
Repurification: If the purity by HPLC is below the desired threshold (typically >95% for research compounds), perform further purification (e.g., column chromatography, recrystallization).
-
Definitive Qualification (qNMR/EA): For a definitive batch or a reference standard, use ¹H-qNMR to determine the absolute mass purity. Confirm the elemental composition with Elemental Analysis. This orthogonal combination provides the highest level of confidence in the material's quality.
By employing this multi-faceted strategy, researchers can ensure the integrity of their chemical matter, leading to more reliable and impactful scientific outcomes.
References
- 1. 4-(Furan-2-yl)-2,4-dioxobutanoic acid | C8H6O5 | CID 510839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 3. echemi.com [echemi.com]
- 4. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 5. 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid | C9H10O4 | CID 12346691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester (CAS No. 374063-90-8). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The guidance herein is synthesized from established safety protocols for hazardous chemical waste and is tailored to the specific hazard profile of this compound.
Hazard Identification and Chemical Profile
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a harmful and irritant substance.[1] Its disposal pathway is dictated by this hazard profile, which necessitates treating it as regulated hazardous waste.
Table 1: Chemical and Hazard Identification
| Property | Information | Source |
|---|---|---|
| IUPAC Name | methyl 4-(furan-2-yl)-2,4-dioxobutanoate | [1] |
| CAS Number | 374063-90-8 | [1] |
| Molecular Formula | C₉H₈O₅ | [1] |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Disposal Directive | P501: Dispose of contents/container to hazardous waste disposal |[1] |
The presence of the furan moiety and the dicarbonyl structure contributes to its reactivity and potential bioactivity, reinforcing the need for cautious handling and disposal as a hazardous material.[2][3]
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling any waste materials containing this compound, the implementation of appropriate safety measures is mandatory to prevent exposure.
-
Engineering Controls : All handling of this compound, including the preparation of waste containers, must be conducted within a certified chemical fume hood.[4] This is a critical control to mitigate the risk of inhaling vapors, which may cause respiratory irritation (H335).[1] An emergency eyewash station and safety shower must be readily accessible.[5]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles and a face shield are required to protect against splashes and accidental eye contact, which could cause serious irritation (H319).[1][4]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[6] Given that the compound causes skin irritation (H315), gloves should be inspected before use and changed immediately if contaminated.[1]
-
Body Protection : A flame-resistant laboratory coat must be worn to protect against contamination of personal clothing.[4]
-
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure safety and compliance. This involves segregating the waste into appropriate streams and coordinating with your institution's Environmental Health and Safety (EHS) department.
Phase 1: Waste Identification and Segregation
-
Classify as Hazardous Waste : Due to its GHS hazard statements (H302, H315, H319, H335), all quantities of this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, silica gel), must be classified as hazardous chemical waste.[1][2][7]
-
Segregate the Waste : Do not mix this waste with other waste streams.[2] It should be collected in a dedicated container for non-halogenated organic waste. Avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases to prevent potentially hazardous reactions.[2]
Phase 2: Containerization and Labeling
-
Select a Compatible Container : Use a clean, leak-proof container made of a material chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. The container must have a secure, screw-top cap.[5][6]
-
Properly Label the Container : As soon as the first drop of waste is added, the container must be labeled.[5] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the waste mixture.
-
The date of initial waste accumulation.[2]
-
An indication of the hazards (e.g., "Irritant," "Harmful").
-
Phase 3: Accumulation and Storage
-
Store in a Satellite Accumulation Area (SAA) : The waste container must be stored in a designated SAA within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2]
-
Use Secondary Containment : Place the waste container inside a larger, chemically resistant secondary containment tray or bin to contain any potential leaks or spills.[5]
-
Keep Containers Closed : The waste container must remain securely closed at all times, except when actively adding waste.[2] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[2]
Phase 4: Arranging for Final Disposal
-
Contact EHS : When the waste container is nearly full or has reached the maximum accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to schedule a pickup.[4]
-
Provide Information : Be prepared to provide the EHS department with a complete list of the container's contents and associated hazards.[4] They will manage the ultimate disposal through a licensed hazardous waste vendor, in accordance with all local, state, and federal regulations.[8][9]
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety while preventing environmental release.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate if Necessary : For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Manage Small Spills : For minor spills within a chemical fume hood:
-
Ensure proper PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the spill area with soap and water.[5]
-
All cleanup materials must be disposed of as hazardous waste.[6]
-
Visualized Disposal Workflow
The following diagram outlines the critical path for the proper disposal of this compound from generation to final hand-off.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester (CAS No. 374063-90-8). As a valued professional in research and drug development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Hazard Identification and Risk Assessment
This compound is a dicarbonyl compound containing a furan moiety. While a comprehensive toxicological profile for this specific molecule is not widely available, a robust risk assessment can be constructed by analyzing its structural components and the known hazards of related chemical classes.
Known Hazards for this Compound:
-
Harmful if swallowed (H302).[1]
-
Causes skin irritation (H315).[2]
-
Causes serious eye irritation (H319).[2]
-
Classified with GHS07 pictogram for being harmful and an irritant.[1]
Inferred Hazards from Structural Analogs:
-
Furan Moiety: The furan ring is a significant structural alert for potential toxicity. Furan itself is classified as a potential human carcinogen and can cause liver damage.[3][4][5] Metabolic activation of the furan ring can lead to reactive intermediates that are hepatotoxic.[6] Furan compounds can also form explosive peroxides upon exposure to air and light.[6][7]
-
Dicarbonyl and Ester Functionality: Compounds with ketone and ester groups, such as methyl 4-oxobutanoate, can cause skin, eye, and respiratory irritation.[8]
Based on this analysis, this compound should be handled as a hazardous substance with potential for acute toxicity, skin and eye irritation, and long-term health effects.
| Hazard Category | Description | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed.[1] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Ocular Contact |
| Potential Carcinogenicity | The furan moiety suggests a potential for carcinogenicity.[3][5] | Inhalation, Dermal, Ingestion |
| Potential Hepatotoxicity | Furan-containing compounds can be hepatotoxic.[6][9] | Inhalation, Dermal, Ingestion |
| Flammability | While not explicitly classified, furan derivatives can be flammable. | Heat, Sparks, Open Flames |
| Peroxide Formation | Furan compounds may form explosive peroxides upon storage.[6][7] | Exposure to Air and Light |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to minimize all potential routes of exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
-
Engineering Controls : All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][10] The fume hood provides the primary barrier against volatile organic compounds (VOCs).
-
Hand Protection :
-
Primary Recommendation : Butyl rubber gloves are highly recommended due to their excellent resistance to esters and ketones.[1][3][8][9][11]
-
Alternative : For short-duration tasks with minimal contact risk, disposable nitrile gloves may be used.[7][12] However, it is crucial to consult the manufacturer's chemical resistance guide. Double-gloving (wearing two pairs of nitrile gloves) can provide an additional layer of protection.
-
Best Practice : Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[7]
-
-
Eye and Face Protection :
-
Mandatory : Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[7]
-
Supplemental : A face shield worn over the safety goggles is required when there is a significant risk of splashing, such as during transfers of larger volumes or when performing reactions with the potential for exotherms.[7]
-
-
Skin and Body Protection :
-
Respiratory Protection :
-
Under normal operating conditions within a fume hood, additional respiratory protection is not typically required.
-
In the event of a fume hood failure, a large spill, or if work must be performed outside of a fume hood (which should be avoided), an air-purifying respirator (APR) with organic vapor cartridges is necessary.[5][15][16] All personnel requiring the use of a respirator must be part of a respiratory protection program that includes medical evaluation, training, and fit-testing.[15][16]
-
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe experimental workflow.
-
Preparation :
-
Before beginning work, ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in Section 2.
-
Have a spill kit readily accessible. The kit should contain an absorbent material suitable for organic compounds (e.g., vermiculite or a commercial sorbent).
-
Ensure safety showers and eyewash stations are unobstructed and have been recently tested.
-
-
Handling and Use :
-
Conduct all weighing and transfers of the compound within the chemical fume hood.[7][10]
-
Keep containers of the compound tightly sealed when not in use to prevent the release of vapors and potential peroxide formation.
-
Use grounding and bonding techniques for equipment when transferring large quantities to prevent static discharge, which could be an ignition source.[13]
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
-
Storage :
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[7]
-
Given the potential for peroxide formation, it is advisable to date the container upon receipt and opening.[6] Consider testing for peroxides if the material has been stored for an extended period, especially if it will be heated.
-
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Stream : this compound is a non-halogenated organic compound .
-
Container : Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[17] The container should be made of a material compatible with organic solvents, such as high-density polyethylene.[17]
-
Labeling : The waste container must be clearly labeled with "HAZARDOUS WASTE," the full chemical name ("this compound"), and a description of the associated hazards (e.g., "Irritant," "Harmful," "Potential Carcinogen").[17]
-
Segregation : Do not mix this waste stream with other waste types, particularly halogenated solvents or strong oxidizing agents.[18]
-
Collection : Carefully transfer waste solutions and contaminated materials (e.g., gloves, absorbent pads) into the designated non-halogenated organic waste container. All transfers should be performed inside a chemical fume hood.
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location and have secondary containment.
-
Pickup : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Prohibition : Never dispose of this compound down the drain or in the regular trash.[17]
By adhering to these rigorous safety, handling, and disposal protocols, you can effectively mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.
References
- 1. vdp.com [vdp.com]
- 2. orgsyn.org [orgsyn.org]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. epa.gov [epa.gov]
- 5. Respirator - Wikipedia [en.wikipedia.org]
- 6. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 9. safetyware.com [safetyware.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 12. benchchem.com [benchchem.com]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
- 14. csub.edu [csub.edu]
- 15. ohse.ca [ohse.ca]
- 16. Respiratory Protection Program - Lab Safety - Grand Valley State University [gvsu.edu]
- 17. benchchem.com [benchchem.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
